molecular formula C27H27N5O4 B10856130 CFTR activator 1

CFTR activator 1

カタログ番号: B10856130
分子量: 485.5 g/mol
InChIキー: IZQQHYQEKBFWAG-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFTR activator 1 is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H27N5O4

分子量

485.5 g/mol

IUPAC名

[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1

InChIキー

IZQQHYQEKBFWAG-SFHVURJKSA-N

異性体SMILES

C[C@H]1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC

正規SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC

製品の起源

United States

Foundational & Exploratory

Introduction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of CFTR Activator 1

Disclaimer: "this compound" is not a standardized scientific name for a specific molecule. This guide will focus on the well-characterized, cAMP-independent CFTR activator, Cact-A1 , as a representative example of a direct CFTR activator. Data for other relevant activators, such as CFTRact-J027, are included for comparative purposes.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an anion channel, primarily conducting chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of epithelial cells.[1] This channel is crucial for maintaining electrolyte and fluid balance in various tissues, including the lungs, pancreas, and intestines.[2] Dysfunctional CFTR protein, resulting from mutations in the CFTR gene, leads to the genetic disorder cystic fibrosis (CF).[3]

CFTR modulators are small molecules designed to restore the function of mutant CFTR protein. They are broadly categorized as correctors, which improve protein folding and trafficking, and potentiators, which enhance the channel's opening probability (gating).[1] A distinct class of compounds, known as activators, can also stimulate channel activity. These activators can function through the canonical cAMP-dependent pathway or, like Cact-A1, through direct, cAMP-independent mechanisms.[4] This document provides a detailed examination of the mechanism of action of direct CFTR activators, using Cact-A1 as the primary example.

Canonical Pathway of CFTR Activation

Under physiological conditions, CFTR activation is a two-step process requiring both phosphorylation and ATP binding.

  • Phosphorylation: The process begins with the activation of G-protein coupled receptors (GPCRs), which stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels activate protein kinase A (PKA).[3] PKA then phosphorylates multiple serine residues on the cytosolic Regulatory (R) domain of the CFTR protein.[3] This phosphorylation event is a prerequisite for channel gating and causes a conformational change that removes the inhibitory effect of the R domain.

  • ATP-Dependent Gating: Following phosphorylation, the channel is gated by the binding and hydrolysis of ATP at two cytosolic nucleotide-binding domains (NBDs).[3] The binding of ATP promotes the dimerization of the NBDs, a conformational change that is transmitted to the transmembrane domains (TMDs) to open the ion pore.[2] Subsequent hydrolysis of ATP at one of the NBDs leads to dimer dissociation and channel closure, completing the gating cycle.

Canonical_CFTR_Activation_Pathway Canonical cAMP-PKA Dependent CFTR Activation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates PKA PKA (Inactive) cAMP cAMP AC->cAMP Converts ATP to PKA_active PKA (Active) CFTR_channel CFTR Channel (Closed) ATP_hydrolysis ATP Binding & Hydrolysis CFTR_channel->ATP_hydrolysis Gating driven by CFTR_open CFTR Channel (Open) Cl_ion Cl- CFTR_open->Cl_ion Efflux Ligand Ligand (e.g., Prostaglandin) Ligand->GPCR Binds ATP_AC ATP cAMP->PKA Activates PKA_active->CFTR_channel Phosphorylates R-Domain ATP_hydrolysis->CFTR_open Opens Channel

Fig. 1: Canonical cAMP-PKA Dependent CFTR Activation Pathway.

Mechanism of Action: Cact-A1 ("this compound")

Cact-A1 is a cell-permeable aminopyrazolocarbonitrile compound that acts as a potent, reversible, and cAMP-independent activator of the CFTR chloride channel. Its mechanism distinguishes it from physiological activators and potentiators like ivacaftor.

Direct, cAMP-Independent Activation

The defining characteristic of Cact-A1 is its ability to activate CFTR without elevating intracellular cAMP levels.[4] Studies have shown that Cact-A1 can induce maximal CFTR channel activity comparable to that achieved by stimulating the cAMP pathway with agents like forskolin.[6] This indicates a direct interaction with the CFTR protein or a closely associated regulatory component, bypassing the entire upstream PKA signaling cascade. This mode of action is shared by other experimental activators like CFTRact-J027, which also does not increase cellular cAMP.[7][8][9]

Putative Binding Site and Allosteric Modulation

The precise binding site of Cact-A1 on the CFTR protein has not been definitively determined. However, its activity is effectively blocked by the well-known CFTR inhibitor, CFTRinh-172. Recent cryo-electron microscopy studies have pinpointed the binding site of CFTRinh-172 to a cavity within the channel pore.[2][10][11] This site is lined by residues from multiple transmembrane helices (TMs), notably TM1, TM6, TM8, TM9, and TM12.[11] The binding of CFTRinh-172 stabilizes the channel in a closed, non-conductive state.[2][10]

Given that Cact-A1's action is inhibited by CFTRinh-172, it is hypothesized that Cact-A1 may bind at or near this intra-pore site, or at a distinct site that is allosterically coupled.[12] By binding to the channel, Cact-A1 likely induces a conformational change that favors the open state, effectively acting as a gating modulator independent of the phosphorylation status of the R-domain or NBD dimerization.

Direct_Activator_Mechanism Mechanism of Direct CFTR Activator (e.g., Cact-A1) cluster_membrane Cell Membrane CFTR_channel CFTR Channel (Basal State) ConformationalChange Conformational Change (Gating) CFTR_channel->ConformationalChange Induces CFTR_open CFTR Channel (Open) Cl_ion Cl- Efflux CFTR_open->Cl_ion Activator Cact-A1 ('Activator 1') BindingSite Direct Binding (Putative Intra-Pore Site) Activator->BindingSite Binds to ConformationalChange->CFTR_open Results in PKA_pathway cAMP/PKA Pathway PKA_pathway->CFTR_channel Bypassed

Fig. 2: Mechanism of a direct CFTR activator, bypassing the cAMP/PKA pathway.

Quantitative Data on CFTR Activators

The efficacy of CFTR activators is typically quantified by their half-maximal effective concentration (EC₅₀) or maximal effective concentration (ECₘₐₓ) in functional assays.

CompoundTarget CFTRAssay SystemParameterValueCitation(s)
Cact-A1 Wild-TypeFRT & HBE CellsECₘₐₓ13 - 30 µM
Cact-A1 ΔF508Primary CF-HBE CellsEC₅₀3.5 µM
CFTRact-J027 Wild-TypeFRT CellsEC₅₀~200 nM[1][7][13]
CFTRact-J027 Wild-TypeMouse ColonEC₅₀~300 nM[8]

Key Experimental Protocols

The mechanism of action of CFTR activators is elucidated using a combination of functional assays, primarily high-throughput screening methods and detailed electrophysiological studies.

YFP-Based Halide Influx Assay

This cell-based fluorescence assay is a widely used method for high-throughput screening of CFTR modulators.[5][14][15]

  • Principle: Cells are co-transfected to express both the CFTR channel and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). The fluorescence of this YFP variant is quenched upon binding of halide ions, particularly iodide (I⁻).[16] When CFTR channels open, an influx of I⁻ from the extracellular medium into the cell causes a rapid decrease in YFP fluorescence, and the rate of quenching is proportional to CFTR channel activity.[5][16]

  • Detailed Methodology:

    • Cell Culture: Fischer Rat Thyroid (FRT) or Chinese Hamster Ovary (CHO) cells stably expressing both CFTR (wild-type or mutant) and YFP-H148Q are seeded into 96- or 384-well black, clear-bottom microplates and grown to confluence.[17]

    • Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. The test compound (e.g., Cact-A1) is then added at various concentrations and incubated for a defined period (e.g., 10-30 minutes) at 37°C.[17]

    • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with automated injectors. Baseline fluorescence is recorded for several seconds.

    • Iodide Addition: An equal volume of an iodide-containing solution (e.g., PBS with 100 mM I⁻ replacing Cl⁻) is injected into each well.

    • Data Acquisition: Fluorescence is monitored continuously for 30-60 seconds following iodide addition. The initial rate of fluorescence decrease is calculated.

    • Analysis: The rate of quenching for each well is compared to positive controls (e.g., maximal stimulation with forskolin) and negative controls (vehicle only) to determine the activity of the test compound. Dose-response curves are generated to calculate EC₅₀ values.

YFP_Assay_Workflow Experimental Workflow for YFP-Based Halide Influx Assay start Start step1 Seed FRT cells expressing CFTR and YFP-H148Q in 96/384-well plate start->step1 step2 Culture cells to confluence (24-72 hours) step1->step2 step3 Wash cells with Phosphate-Buffered Saline (PBS) step2->step3 step4 Add test compounds (e.g., Cact-A1) and incubate step3->step4 step5 Measure baseline fluorescence in plate reader step4->step5 step6 Inject Iodide (I⁻) solution while recording step5->step6 step7 Monitor fluorescence quenching over time step6->step7 step8 Calculate initial rate of quenching (dF/dt) step7->step8 analysis Analyze Data: - Normalize to controls - Generate dose-response curves - Determine EC₅₀ step8->analysis end_node End analysis->end_node

Fig. 3: Experimental workflow for the YFP-based halide influx assay.
Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for directly measuring the ion flow through single or multiple CFTR channels, providing detailed information on channel gating, conductance, and pharmacology.[18][19][20] The excised inside-out configuration is particularly useful for studying CFTR as it allows direct application of ATP, PKA, and modulators to the intracellular face of the channel.[19]

  • Principle: A glass micropipette with a microscopic tip is pressed against the membrane of a cell expressing CFTR, forming an extremely high-resistance "giga-seal".[18] This electrically isolates a small patch of the membrane. The patch can then be excised from the cell, exposing the intracellular side to a controlled bath solution. An amplifier measures the femtoampere- to picoampere-level currents flowing through the channels in the patch.

  • Detailed Methodology:

    • Pipette and Solutions: A borosilicate glass micropipette is filled with an appropriate extracellular solution (e.g., high Cl⁻). The bath contains an intracellular solution.

    • Seal Formation: The pipette is lowered onto a cell, and gentle suction is applied to form a giga-ohm seal.

    • Patch Excision: The pipette is pulled away from the cell to excise the membrane patch in an "inside-out" configuration, with the cytosolic face of the membrane now exposed to the bath solution.[19]

    • Channel Activation: To study the canonical pathway, the catalytic subunit of PKA and Mg-ATP are perfused into the bath to activate the channels.[19] To study direct activators like Cact-A1, the compound is added to the bath, often in the absence of PKA.

    • Data Recording: A constant voltage is applied across the membrane patch. The current recordings show discrete, step-like changes corresponding to the opening and closing of individual CFTR channels.

    • Analysis: The single-channel current amplitude (i) and the open probability (Po) are measured. The total current (I) in a patch containing N channels is given by I = N * Po * i. The effect of an activator is quantified by the increase in Po or total current.

Patch_Clamp_Workflow Workflow for Excised Inside-Out Patch-Clamp Recording start Start step1 Approach cell expressing CFTR with glass micropipette start->step1 step2 Form Giga-ohm Seal (Cell-Attached Configuration) step1->step2 step3 Excise membrane patch (Inside-Out Configuration) step2->step3 step4 Perfuse bath with intracellular solution containing ATP and/or Activator (Cact-A1) step3->step4 step5 Apply holding potential and record ion current step4->step5 step6 Observe discrete channel openings and closings step5->step6 analysis Analyze Data: - Measure Open Probability (Po) - Measure Single-Channel Conductance - Quantify activator effect step6->analysis end_node End analysis->end_node

Fig. 4: Workflow for excised inside-out patch-clamp recording of CFTR channels.

Conclusion and Implications for Drug Development

CFTR activators like Cact-A1 and CFTRact-J027 represent a distinct class of CFTR modulators that operate independently of the canonical cAMP/PKA signaling pathway. By binding directly to the channel protein, they induce a conformational change that promotes channel opening, thereby increasing chloride and bicarbonate transport. This mechanism offers a therapeutic strategy that could potentially bypass defects in upstream signaling pathways or supplement the effects of other modulators like correctors and potentiators. The development and characterization of such compounds, using robust functional assays like YFP-based screening and patch-clamp electrophysiology, are vital for expanding the therapeutic arsenal for cystic fibrosis and other diseases linked to CFTR dysfunction, such as secretory diarrheas and constipation.[1][7]

References

An In-depth Technical Guide to the Discovery and Synthesis of the CFTR Potentiator VX-770 (Ivacaftor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, VX-770 (Ivacaftor). The document details the experimental protocols used in its characterization, presents quantitative data on its efficacy, and illustrates key biological pathways and experimental workflows.

Discovery of VX-770 (Ivacaftor)

VX-770, commercially known as Ivacaftor, was identified through a high-throughput screening (HTS) of a diverse chemical library containing approximately 228,000 compounds.[1] The primary goal of the screening was to discover small molecules that could act as potentiators for the CFTR protein, specifically targeting mutations that impair channel gating.

The HTS utilized a cell-based fluorescence membrane potential assay to identify compounds that could enhance the function of mutant CFTR.[1] This initial screening led to the identification of a promising quinolinone-3-carboxamide scaffold. Subsequent extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This optimization process ultimately resulted in the identification of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, designated as VX-770.

High-Throughput Screening Workflow

The discovery of VX-770 was a multi-step process that began with a large-scale screening campaign and progressively narrowed down to a single clinical candidate. The general workflow is outlined below.

HTS_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead Optimization cluster_2 Candidate Selection Compound_Library ~228,000 Compound Library Primary_Screen Primary HTS (Fluorescence Membrane Potential Assay) Compound_Library->Primary_Screen Hit_Identification Initial Hits Primary_Screen->Hit_Identification Lead_Scaffold Quinolinone-3-carboxamide Scaffold Hit_Identification->Lead_Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Scaffold->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Studies->Lead_Optimization Candidate VX-770 (Ivacaftor) Lead_Optimization->Candidate

High-throughput screening workflow for the discovery of VX-770.

Chemical Synthesis of VX-770 (Ivacaftor)

The synthesis of Ivacaftor (VX-770) can be achieved through several routes. One of the efficient methods involves the coupling of two key intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol. A common synthetic approach is outlined below.[2][3][4][5][6]

Synthetic Scheme

Synthesis_Scheme cluster_0 Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cluster_1 Synthesis of 5-amino-2,4-di-tert-butylphenol cluster_2 Final Coupling Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine DEM Diethyl ethoxymethylenemalonate DEM->Enamine Gould_Jacobs Gould-Jacobs Reaction (Cyclization) Enamine->Gould_Jacobs Quinolinone_ester Quinolinone Ester Gould_Jacobs->Quinolinone_ester Saponification Saponification Quinolinone_ester->Saponification Carboxylic_acid 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Saponification->Carboxylic_acid Coupling Amide Coupling (e.g., HBTU, T3P®) Carboxylic_acid->Coupling Phenol 2,4-Di-tert-butylphenol Nitration Nitration Phenol->Nitration Nitro_phenol Nitrophenol Intermediate Nitration->Nitro_phenol Reduction Reduction Nitro_phenol->Reduction Amino_phenol 5-amino-2,4-di-tert-butylphenol Reduction->Amino_phenol Amino_phenol->Coupling Ivacaftor Ivacaftor (VX-770) Coupling->Ivacaftor

A representative synthetic route for Ivacaftor (VX-770).

Data Presentation

The potency and efficacy of VX-770 have been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.

In Vitro Potency of VX-770
CFTR MutantCell LineAssayEC50Reference
G551D-CFTRFRTUssing Chamber100 nM[7]
F508del-CFTRFRTUssing Chamber25 nM[7]
G551D/F508del-CFTRHBEUssing Chamber236 ± 200 nM
F508del-CFTRHBEUssing Chamber22 ± 10 nM
Wild-Type CFTR-Patch Clamp0.49 ± 0.15 nM[1]
G551D-CFTR-Patch Clamp~1.5 nM[1]
F508del-CFTR-Patch Clamp~1.5 nM[1]
Clinical Efficacy of Ivacaftor (G551D Mutation)
ParameterPatient GroupTreatment DurationImprovement vs. PlaceboReference
FEV1 (% predicted)Ages 6-1124 weeks12.5 percentage points[8]
FEV1 (% predicted)Adults & Children5.5 years0.8 percentage points (diminished over time)[9]
Weight GainAges 6-1124 weeks1.9 kg[8]
BMIAdults & Children5.5 years2.5 kg/m ²[9]
Sweat ChlorideAges 12+48 weeks-48.1 mmol/L

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber assay is a fundamental technique for measuring ion transport across epithelial tissues and cell monolayers.[10][11][12][13]

Objective: To measure the effect of VX-770 on CFTR-mediated chloride secretion in polarized epithelial cells.

Materials:

  • Ussing chamber system with voltage-current clamp amplifier.

  • Calibrated Ag/AgCl electrodes with agar salt bridges.

  • Polarized epithelial cells (e.g., Human Bronchial Epithelial - HBE, Fischer Rat Thyroid - FRT) grown on permeable supports (e.g., Transwell®).

  • Ringer's solution (or other appropriate physiological buffer), gassed with 95% O2 / 5% CO2.

  • Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (adenylyl cyclase activator), VX-770, and a CFTR inhibitor (e.g., CFTRinh-172).

Procedure:

  • Preparation: Pre-warm and aerate the Ringer's solution to 37°C. Calibrate the electrodes.

  • Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.

  • Equilibration: Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate for 10-20 minutes.

  • Measurement: a. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). b. Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. c. Add a CFTR activator, such as forskolin, to the basolateral side to increase intracellular cAMP levels and activate PKA, thus stimulating CFTR. d. Once a stable forskolin-stimulated Isc is achieved, add VX-770 in a dose-dependent manner to the apical chamber to measure its potentiating effect. e. At the end of the experiment, add a CFTR-specific inhibitor to the apical side to confirm that the measured current is mediated by CFTR.

  • Data Analysis: Calculate the change in Isc in response to each compound. Plot dose-response curves for VX-770 to determine the EC50.

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[14][15][16][17][18][19]

Objective: To determine the effect of VX-770 on the channel open probability (Po) of single CFTR channels.

Materials:

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass micropipettes.

  • Cells expressing the CFTR channel of interest.

  • Intracellular and extracellular solutions with appropriate ion concentrations.

  • ATP, the catalytic subunit of protein kinase A (PKA), and VX-770.

Procedure:

  • Pipette Preparation: Pull a glass micropipette to a fine tip with a resistance of 4-8 MΩ when filled with the intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ).

  • Configuration: a. For the excised inside-out patch configuration (commonly used for studying CFTR), pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • Channel Activation: a. Perfuse the bath with a solution containing ATP and the catalytic subunit of PKA to phosphorylate and activate the CFTR channels in the membrane patch.

  • Recording: a. Apply a constant holding potential and record the single-channel currents. Openings of the CFTR channel will appear as step-like increases in current. b. After establishing a baseline of channel activity, perfuse the bath with a solution also containing VX-770.

  • Data Analysis: a. Analyze the recordings to determine the single-channel current amplitude, mean open time, and mean closed time. b. Calculate the channel open probability (Po) before and after the addition of VX-770. Po is the fraction of total time that the channel is in the open state.

Mandatory Visualization

CFTR Activation Signaling Pathway

The canonical activation of the CFTR channel is a multi-step process involving cAMP-dependent phosphorylation and ATP binding.

CFTR_Activation_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Channel Gating GPCR GPCR (e.g., β2-adrenergic receptor) G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase (AC) ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR_channel CFTR Channel (Closed) ATP_hydrolysis ATP Hydrolysis CFTR_channel->ATP_hydrolysis ATP Binding to NBDs Ligand Ligand (e.g., Adrenaline) Ligand->GPCR G_Protein->AC PKA Protein Kinase A (PKA) (Inactive) ATP_cAMP->PKA cAMP binds PKA_active PKA (Active) PKA->PKA_active Phosphorylation Phosphorylation of R-domain PKA_active->Phosphorylation CFTR_open CFTR Channel (Open) ATP_hydrolysis->CFTR_open Phosphorylation->CFTR_channel Conformational Change Ion_flow Cl- Efflux CFTR_open->Ion_flow VX770_Mechanism cluster_0 CFTR Channel States cluster_1 Modulators CFTR_closed Phosphorylated CFTR (Closed) CFTR_open_ATP ATP-dependent Open State CFTR_closed->CFTR_open_ATP ATP binding & hydrolysis CFTR_open_VX770 VX-770 Stabilized Open State CFTR_closed->CFTR_open_VX770 VX-770 binding CFTR_open_ATP->CFTR_closed ATP hydrolysis & release CFTR_open_VX770->CFTR_closed VX-770 dissociation (slower) ATP ATP ATP->CFTR_open_ATP VX770 VX-770 VX770->CFTR_open_ATP Increases Probability VX770->CFTR_open_VX770

References

The Role of CFTR Activator 1 in Ocular Surface Hydration: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and experimental characterization of CFTR activator 1, a potent and selective modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While the dysfunction of the CFTR protein is the underlying cause of cystic fibrosis, the primary research application of this compound has been in the context of ameliorating dry eye disease by promoting fluid secretion on the ocular surface.[1][2][3] This document summarizes the available data on its mechanism of action, presents key experimental findings in structured formats, and provides detailed visualizations of relevant pathways and protocols.

Core Function and Mechanism of Action

This compound is a potent and selective agonist of the CFTR chloride channel, exhibiting a high degree of efficacy in in vitro assays.[1][2][4] The primary function of CFTR is to conduct chloride ions across the apical membrane of epithelial cells, a process that drives the secretion of fluid. In the eye, this fluid secretion is crucial for maintaining the tear film and ensuring proper hydration of the corneal and conjunctival surfaces.

The precise molecular mechanism by which this compound engages and activates the CFTR protein has not been fully elucidated in the provided research. However, its potency suggests a direct and high-affinity interaction. It is important to note that the available research does not indicate its use or efficacy in addressing CFTR mutations commonly associated with cystic fibrosis, such as the F508del mutation. The focus of the cited studies has been on the activation of wild-type CFTR to address conditions of insufficient fluid secretion, such as in dry eye disease.

Quantitative Data Summary

The potency of this compound has been quantified in cell-based assays. The following table summarizes the key efficacy data.

Parameter Value Assay Conditions Cell Line
EC5023 nMNot specifiedNot specified
EC50342 nMIn the presence of 50 nM ForskolinFRT cells expressing human CFTR

Signaling and Experimental Workflow Visualizations

To better understand the context of this compound research, the following diagrams illustrate the general CFTR activation pathway and the experimental workflow used in the in vivo evaluation of the compound for dry eye disease.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR_activator_1 This compound CFTR CFTR Channel CFTR_activator_1->CFTR Binds and Activates Cl_ion Cl- CFTR->Cl_ion Efflux Fluid Fluid Secretion Cl_ion->Fluid Drives

A simplified diagram of CFTR channel activation by this compound, leading to chloride ion efflux and subsequent fluid secretion.

Dry_Eye_Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation induction Induce Dry Eye Disease in Mouse Model treatment Topical Administration of This compound Eye Drops (20-60 µM, 5 µL, 3x daily for 10 days) induction->treatment tear_secretion Measure Tear Secretion treatment->tear_secretion corneal_erosion Assess Corneal Erosion treatment->corneal_erosion cytokine_analysis Analyze Pro-inflammatory Cytokine mRNA Expression (IL-1β, IL-17, TNF-α, MMP2) treatment->cytokine_analysis

Experimental workflow for the in vivo assessment of this compound in a mouse model of dry eye disease.

Experimental Protocols

Based on the available literature, the following provides an overview of the methodologies employed in the preclinical evaluation of this compound.

In Vitro Chloride Channel Activation Assay
  • Objective: To determine the potency of this compound in activating the CFTR chloride channel.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR.

  • Methodology:

    • Culture FRT-human CFTR cells to confluence on permeable supports.

    • Pre-incubate cells with a sub-maximal concentration of Forskolin (50 nM) to prime the CFTR channels via cAMP-dependent phosphorylation.

    • Apply varying concentrations of this compound (e.g., 30 nM to 10 µM) to the apical side of the cells.

    • Measure the resulting chloride current using a voltage clamp or a fluorescent halide sensor (e.g., YFP-F46L/H148Q/I152L).

    • The data is then used to calculate the EC50 value.

  • Selectivity Assays: To confirm selectivity for CFTR, similar assays were performed on cells expressing other chloride channels, such as Anoctamin 1 (ANO1) and Volume-Regulated Anion Channels (VRAC). This compound did not affect the channel activities of ANO1 or VRAC.

In Vivo Dry Eye Disease Model
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of dry eye disease.

  • Animal Model: C57BL/6J mice (female, 8 weeks old).

  • Disease Induction: Dry eye disease was induced, for example, by subcutaneous injection of scopolamine hydrobromide.

  • Treatment Protocol:

    • Prepare eye drop formulations of this compound at concentrations ranging from 20 to 60 µM.

    • Administer 5 µL of the eye drop solution topically to both eyes of the mice.

    • Repeat the administration three times a day for a duration of 10 days.

  • Efficacy Endpoints:

    • Tear Secretion: Measured to assess the restoration of fluid production.

    • Corneal Erosion: The severity of corneal damage was evaluated to determine the protective effect of the treatment.

    • Inflammation Marker Analysis: The mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and matrix metalloproteinase 2 (MMP2) in the cornea and conjunctiva were quantified to assess the anti-inflammatory effects of the treatment.

Conclusion

This compound is a highly potent and selective activator of the CFTR chloride channel. While its mechanism of action is of interest to the broader field of CFTR modulation, the current body of research has predominantly focused on its therapeutic potential for dry eye disease. The in vivo studies demonstrate its ability to enhance tear secretion and reduce ocular surface damage and inflammation in a preclinical model. For researchers in the field of cystic fibrosis, while this compound may serve as a useful tool for studying wild-type CFTR activation, its efficacy on CF-causing mutant forms of the protein remains to be investigated. Further studies would be required to determine its potential applicability in the context of cystic fibrosis.

References

A Technical Guide to Small-Molecule CFTR Activators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This technical guide provides a comprehensive overview of small-molecule activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), with a focus on potentiators. Designed for researchers, scientists, and drug development professionals, this document synthesizes key information on the pharmacology, experimental evaluation, and underlying signaling pathways of these critical therapeutic agents.

Core Concepts in CFTR Activation

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes a chloride and bicarbonate channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces.[1][2] Small-molecule modulators that target the defective CFTR protein have revolutionized CF treatment.[2][3] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and potentiators (or activators), which enhance the channel's open probability, thereby increasing ion transport.[1][2] This guide focuses on the latter class of molecules.

Quantitative Analysis of CFTR Activators

The potency and efficacy of CFTR activators are critical parameters in their evaluation and development. Potency is typically measured by the half-maximal effective concentration (EC50), while efficacy refers to the maximal effect a compound can produce. The following tables summarize quantitative data for several key small-molecule CFTR potentiators, compiled from various research articles.

CompoundCFTR MutantAssay SystemEC50Efficacy (% of reference)Reference
Ivacaftor (VX-770) G551DHuman Bronchial Epithelial (HBE) Cells100 nM-(Van Goor et al., 2009)
F508del (rescued)Fischer Rat Thyroid (FRT) Cells~250 nM-(Pyle et al., 2011)
GLPG1837 F508del (rescued)YFP Halide Assay3.5 ± 0.2 nM-[4]
G551D/F508delHBE Cells (TECC)159 nM173% of Ivacaftor[4]
R334W/F508delHBE Cells (TECC)40.7 nM162% of Ivacaftor[4]
GLPG2451 F508del (rescued)YFP Halide Assay11.1 ± 3.6 nM-[4]
G551D/F508delHBE Cells (TECC)675 nM147% of Ivacaftor[4]
R334W/F508delHBE Cells (TECC)40.3 nM161% of Ivacaftor[4]
Compound '358' Wild-TypePatch Clamp (CHO cells)2.2 ± 0.6 µM2.2-fold increase in current[3]
Tetrahydrocarbazol derivative F508del (rescued at 27°C)-< 1 µM-[5]
N-phenyltriazine derivative F508del (rescued at 27°C)-< 1 µM-[5]
CFTRact-K089 Wild-TypeCell Culture~250 nMFull activation(Flores et al., recent study)

Note: EC50 and efficacy values can vary depending on the specific CFTR mutation, the cell type used in the assay, and the experimental conditions.

Key Experimental Protocols

The identification and characterization of small-molecule CFTR activators rely on a suite of specialized experimental techniques. Below are detailed methodologies for three pivotal assays.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers.[6] It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion movement.

Objective: To measure CFTR-mediated chloride secretion in response to small-molecule activators.

Materials:

  • Ussing chamber system with voltage-clamp amplifier

  • Calomel or Ag/AgCl electrodes

  • Epithelial cell monolayers (e.g., primary human bronchial epithelial cells or Fischer Rat Thyroid (FRT) cells expressing CFTR) grown on permeable supports (e.g., Transwells®)

  • Ringer's solution (e.g., Krebs-bicarbonate Ringer's solution)

  • CFTR agonists (e.g., forskolin, genistein)

  • CFTR inhibitors (e.g., CFTRinh-172)

  • Test compounds (potential CFTR activators)

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both compartments with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution. Allow the system to equilibrate for 20-30 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption and isolate chloride currents.

  • CFTR Activation: Add a CFTR agonist, such as forskolin (to raise intracellular cAMP levels), to the basolateral chamber to activate CFTR.

  • Compound Addition: Acutely add the test compound (potential potentiator) to the apical chamber at various concentrations.

  • Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Record the change in Isc in response to the test compound. Plot the change in Isc against the compound concentration to determine the EC50.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion channel currents at the single-molecule level, providing detailed information about channel gating properties (e.g., open probability, open and closed times).[7][8]

Objective: To characterize the effect of small-molecule activators on the gating of single CFTR channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cells expressing CFTR (e.g., CHO or HEK293 cells)

  • Pipette (intracellular) and bath (extracellular) solutions

  • PKA catalytic subunit and ATP

  • Test compounds

Procedure:

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

  • Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane (cell-attached configuration).

  • Excised Patch Formation: Excise the patch of membrane into the bath solution to create an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

  • CFTR Phosphorylation: Add the catalytic subunit of protein kinase A (PKA) and ATP to the bath solution to phosphorylate and activate the CFTR channels in the patch.

  • Baseline Recording: Record single-channel currents at a fixed holding potential.

  • Compound Application: Perfuse the bath with a solution containing the test compound and record the changes in channel activity.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time. Compare these parameters before and after compound application to determine the mechanism of potentiation.

High-Throughput Screening (HTS) using a YFP-Based Halide Influx Assay

This cell-based assay is widely used for high-throughput screening to identify novel CFTR modulators.[9][10][11] It utilizes a halide-sensitive yellow fluorescent protein (YFP) to indirectly measure CFTR-mediated iodide influx.

Objective: To screen large compound libraries for potential CFTR activators.

Materials:

  • Cells stably co-expressing CFTR (wild-type or mutant) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • 384- or 1536-well microplates

  • Automated liquid handling systems

  • Fluorescence plate reader

  • Chloride-containing buffer (e.g., PBS)

  • Iodide-containing buffer (PBS with NaCl replaced by NaI)

  • CFTR agonists (e.g., forskolin)

  • Compound library

Procedure:

  • Cell Plating: Plate the YFP-CFTR expressing cells into microplates and grow to confluence.

  • Compound Incubation: Add compounds from the library to the wells. For identifying correctors, a longer incubation (e.g., 24-48 hours) is required. For identifying potentiators, a shorter pre-incubation or acute addition is sufficient.

  • CFTR Stimulation: Add a CFTR agonist cocktail (e.g., forskolin and genistein) to each well to activate CFTR.

  • Fluorescence Reading and Iodide Addition: Place the microplate in a fluorescence plate reader and begin recording the baseline YFP fluorescence. Rapidly add the iodide-containing buffer to all wells.

  • Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates in compound-treated wells to control wells (DMSO) to identify "hits" that enhance CFTR activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of CFTR activators.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR Phosphorylated_CFTR Phosphorylated CFTR (Active) G_Protein->AC Activates PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates PKA->CFTR Phosphorylates ATP_ADP ATP -> ADP Cl_ion Cl- Phosphorylated_CFTR->Cl_ion Cl- Efflux Potentiator Potentiator Potentiator->Phosphorylated_CFTR Enhances Gating

Caption: CFTR Activation Signaling Pathway.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_screening Screening cluster_data_acq Data Acquisition & Analysis Seed_Cells Seed YFP-CFTR Cells in Microplate Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Add_Compounds Add Library Compounds Incubate_24h->Add_Compounds Add_Activators Add CFTR Activators (e.g., Forskolin) Add_Compounds->Add_Activators Add_Iodide Add Iodide Buffer Add_Activators->Add_Iodide Measure_Fluorescence Measure YFP Fluorescence Quenching Kinetics Add_Iodide->Measure_Fluorescence Calculate_Rate Calculate Quenching Rate Measure_Fluorescence->Calculate_Rate Identify_Hits Identify Hits (Increased Rate) Calculate_Rate->Identify_Hits

Caption: High-Throughput Screening Workflow.

Ussing_Chamber_Logic Start Start Mount_Epithelium Mount Epithelial Monolayer in Ussing Chamber Start->Mount_Epithelium Equilibrate Equilibrate with Ringer's Solution Mount_Epithelium->Equilibrate Inhibit_ENaC Inhibit ENaC (Amiloride) Equilibrate->Inhibit_ENaC Activate_CFTR Activate CFTR (Forskolin) Inhibit_ENaC->Activate_CFTR Add_Potentiator Add Test Potentiator Activate_CFTR->Add_Potentiator Measure_Isc Measure Change in Short-Circuit Current (ΔIsc) Add_Potentiator->Measure_Isc Inhibit_CFTR Confirm with CFTR Inhibitor Measure_Isc->Inhibit_CFTR End End Inhibit_CFTR->End

Caption: Ussing Chamber Experimental Logic.

References

The Role of CFTR Activator 1 (Cact-A1) in Driving Epithelial Fluid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel, primarily responsible for chloride and bicarbonate transport across epithelial surfaces. Its function is critical in maintaining fluid homeostasis in various tissues, including the lungs, pancreas, and intestines. Dysfunctional CFTR leads to diseases such as cystic fibrosis, characterized by dehydrated and thickened mucus. Small molecule activators of CFTR present a promising therapeutic avenue for diseases associated with impaired epithelial fluid secretion.

This technical guide provides an in-depth overview of a specific and potent small molecule, CFTR Activator 1 (Cact-A1), and its role in modulating epithelial fluid secretion. Cact-A1 is a cell-permeable aminopyrazolocarbonitrile compound that has been identified as a robust, reversible, and selective activator of both wild-type and certain mutant forms of the CFTR channel. A key characteristic of Cact-A1 is its ability to activate CFTR independently of the canonical cyclic AMP (cAMP) signaling pathway, offering a distinct mechanism of action compared to other well-known activators like forskolin. This guide will delve into the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with Cact-A1, providing a comprehensive resource for researchers in the field.

Molecular Mechanism of Action

The canonical activation of CFTR is a two-step process involving phosphorylation of the Regulatory (R) domain by protein kinase A (PKA), which is activated by intracellular cAMP, followed by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). Cact-A1 bypasses the need for cAMP elevation and subsequent PKA-dependent phosphorylation.

While the precise binding site of Cact-A1 on the CFTR protein is still under investigation, evidence suggests a direct interaction with the channel protein. It has been reported that Cact-A1 may bind to the same site as the CFTR inhibitor, CFTRinh-172.[1] This suggests a potential allosteric modulatory site that can be targeted by both activating and inhibiting compounds. The activation by Cact-A1 is reversible and does not affect intracellular calcium levels or the activity of calcium-activated chloride channels (CaCC).[1][2]

The cAMP-independent activation by Cact-A1 is a significant feature, as it implies that this compound can potentiate CFTR activity even when the cAMP signaling pathway is sub-optimally stimulated. This has been demonstrated in studies where Cact-A1 shows additive or synergistic effects when used in combination with cAMP agonists at suboptimal concentrations or with other CFTR modulators like the potentiator VX-770 (ivacaftor), particularly for certain CFTR mutants like G551D.[2][3]

Below is a diagram illustrating the distinct activation pathways of CFTR, highlighting the cAMP-independent mechanism of Cact-A1.

CFTR Activation Pathways

Quantitative Data on Cact-A1 Efficacy

The potency of Cact-A1 has been evaluated in various epithelial cell lines expressing either wild-type or mutant CFTR. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity. The following tables summarize the available quantitative data for Cact-A1.

Table 1: EC50 Values of Cact-A1 for CFTR Activation

Cell LineCFTR VariantEC50 (µM)Reference
Fisher Rat Thyroid (FRT)Wild-Type1.6[1]
Primary Human Bronchial Epithelial (HBE)ΔF5083.5[1]

Table 2: Maximum Effective Concentrations (ECmax) and Inhibitory Concentrations (IC50) of Related Compounds

CompoundParameterConcentration (µM)Cell LineCFTR VariantNotesReference
Cact-A1ECmax13 - 30FRT and HBEWild-TypeComparable to Forskolin[2]
ForskolinECmax20FRT and HBEWild-TypeFor comparison[2]
CFTRinh-172IC500.37FRTWild-TypeAgainst 30 µM Cact-A1[2]
CFTRinh-172IC10030FRTWild-TypeAgainst 30 µM Cact-A1[2]

Role in Epithelial Fluid Secretion

The primary function of CFTR in many epithelia is to drive the secretion of chloride and bicarbonate ions into the lumen. This movement of anions creates an electrochemical gradient that draws sodium ions through the paracellular pathway, and subsequently, water follows by osmosis, leading to fluid secretion. This process is essential for hydrating mucosal surfaces.

By activating CFTR, Cact-A1 directly promotes this ion and fluid transport. Studies using Ussing chambers have demonstrated that Cact-A1 induces a significant increase in the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium. This increase in Isc is indicative of enhanced chloride secretion, the primary driving force for fluid movement. While direct measurements of fluid secretion in response to Cact-A1 are not as extensively documented as ion transport, the strong correlation between CFTR-mediated ion transport and water movement provides a solid basis for its role in promoting epithelial fluid secretion. This is particularly relevant for therapeutic applications in conditions like dry eye disease and constipation, where enhancing fluid secretion is the desired outcome.

The workflow for assessing the impact of Cact-A1 on epithelial ion transport, a proxy for fluid secretion, is depicted below.

Experimental_Workflow cluster_prep Epithelial Monolayer Preparation cluster_ussing Ussing Chamber Assay cluster_analysis Data Analysis Cell_Culture Culture epithelial cells (e.g., FRT, HNEC, Calu-3) on permeable supports Differentiation Allow cells to form a polarized monolayer with tight junctions Cell_Culture->Differentiation Mounting Mount permeable support in Ussing chamber Differentiation->Mounting Equilibration Equilibrate with physiological buffers Mounting->Equilibration Baseline Record baseline short-circuit current (Isc) Equilibration->Baseline Amiloride Add Amiloride (inhibits Na+ absorption) Baseline->Amiloride Activator Add Cact-A1 Amiloride->Activator Inhibitor Add CFTRinh-172 (confirms CFTR-specificity) Activator->Inhibitor Isc_Change Measure change in Isc (ΔIsc) after Cact-A1 addition Inhibitor->Isc_Change Interpretation ΔIsc reflects CFTR-mediated ion transport, the driving force for fluid secretion Isc_Change->Interpretation

Ussing Chamber Workflow

Experimental Protocols

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This protocol is designed to measure Cact-A1-induced ion transport across polarized epithelial cell monolayers.

Materials:

  • Epithelial cells (e.g., FRT, HNEC, Calu-3) cultured on permeable supports (e.g., Transwells®)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 25 mM NaHCO3, 2.4 mM K2HPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.4 mM KH2PO4, 10 mM glucose. Gassed with 95% O2/5% CO2 to maintain pH 7.4.

  • Cact-A1 stock solution (in DMSO)

  • Amiloride stock solution (in DMSO or water)

  • Forskolin and IBMX stock solutions (in DMSO, for comparison)

  • CFTRinh-172 stock solution (in DMSO)

Procedure:

  • Preparation: Pre-warm KBR solution to 37°C and continuously gas with 95% O2/5% CO2.

  • Mounting: Carefully excise the permeable support membrane with the cell monolayer and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.

  • Inhibition of Sodium Absorption: Add amiloride to the apical chamber (final concentration 10-100 µM) to inhibit the epithelial sodium channel (ENaC) and isolate the chloride secretory current. Wait for the Isc to stabilize at a new, lower baseline.

  • CFTR Activation: Add Cact-A1 to the apical and/or basolateral chamber to the desired final concentration (e.g., in a dose-response manner from 0.1 to 30 µM). Record the change in Isc until a new stable plateau is reached.

  • Confirmation of CFTR-Specificity: To confirm that the observed increase in Isc is mediated by CFTR, add a CFTR-specific inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber. A subsequent decrease in Isc confirms CFTR-dependent activity.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to Cact-A1 by subtracting the stable baseline current before its addition from the peak current after its addition.

Excised Inside-Out Patch Clamp for Single-Channel Recordings

This protocol allows for the direct measurement of CFTR channel activity at the single-molecule level.

Materials:

  • Epithelial cells expressing CFTR

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM CaCl2, 10 mM TES, pH 7.4.

  • Bath solution (intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.4.

  • Cact-A1, ATP, and catalytic subunit of PKA (for comparison)

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with pipette solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) in the cell-attached configuration.

  • Excision: Retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Baseline Recording: Record channel activity in the bath solution. In the absence of ATP and PKA, CFTR channels should be closed.

  • Channel Activation: Perfuse the bath with a solution containing Cact-A1 at the desired concentration. Observe for the opening of CFTR channels, characterized by their specific single-channel conductance (around 6-8 pS).

  • Data Acquisition and Analysis: Record single-channel currents at a fixed holding potential (e.g., -50 mV). Analyze the data to determine the single-channel open probability (Po) and current amplitude.

Conclusion

This compound (Cact-A1) is a valuable research tool and a potential therapeutic lead compound for its ability to potently and selectively activate CFTR in a cAMP-independent manner. This unique mechanism of action distinguishes it from other CFTR activators and provides a powerful approach to stimulate epithelial ion and fluid secretion. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the role of Cact-A1 and other novel CFTR activators in health and disease. Further elucidation of its precise binding site and the conformational changes it induces in the CFTR protein will undoubtedly pave the way for the rational design of next-generation CFTR modulators.

References

Core Signaling Pathways Modulated by Direct-Acting CFTR Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Its function is vital for maintaining ionic and fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[1] Dysfunctional CFTR leads to cystic fibrosis (CF), a life-threatening genetic disorder.[2][3] Small-molecule compounds that enhance the function of mutant CFTR protein, known as CFTR modulators, have revolutionized CF treatment. This guide focuses on "CFTR activator 1," a representative direct-acting CFTR potentiator that enhances channel gating, and explores the key signaling pathways it affects.

Direct-acting CFTR activators, such as potentiators, work by increasing the open probability of the CFTR channel, thereby augmenting ion transport.[1] While the primary mechanism of action is direct interaction with the CFTR protein, the functional consequences are intertwined with the cell's signaling networks that normally regulate CFTR. The predominant pathway governing CFTR activity is the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade.[2][4] Additionally, other pathways involving Exchange Protein Directly Activated by cAMP (EPAC1), AMP-activated protein kinase (AMPK), and Mitogen-Activated Protein Kinases (MAPKs) have been implicated in the broader regulation of CFTR function and cellular response.

The Central Role of the cAMP/PKA Signaling Pathway

The canonical pathway for CFTR activation involves its phosphorylation by PKA, a cAMP-dependent protein kinase.[4][5][6] This process is a prerequisite for ATP-dependent channel gating.[6]

Mechanism of Activation

In its basal state, the regulatory (R) domain of CFTR is unphosphorylated and sterically hinders the dimerization of the nucleotide-binding domains (NBDs).[6][7] An increase in intracellular cAMP, often triggered by G-protein coupled receptor (GPCR) activation, leads to the activation of PKA.[2][8] PKA then phosphorylates multiple serine residues within the R domain.[6][7] This phosphorylation event induces a conformational change, releasing the R domain's inhibitory constraint and allowing for the ATP-driven dimerization of the NBDs, which subsequently opens the channel pore.[6][7]

While direct-acting activators like the phenylquinoxalinone CFTRact-J027 can fully activate CFTR without elevating cytoplasmic cAMP[9], their efficacy is often assessed in the context of a baseline level of PKA-mediated phosphorylation. Some potentiators may even influence the phosphorylation state of the R domain.[10]

cAMP_PKA_Pathway cAMP/PKA Signaling Pathway for CFTR Activation GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CFTR_closed CFTR (Closed) PKA_active->CFTR_closed Phosphorylates R-domain CFTR_open CFTR (Open) Ion Transport CFTR_closed->CFTR_open ATP Binding & NBD Dimerization Activator This compound (Potentiator) Activator->CFTR_open Enhances Gating

cAMP/PKA pathway for CFTR activation.

EPAC1-Mediated Stabilization of CFTR at the Plasma Membrane

Beyond PKA, cAMP can also activate EPAC1, a guanine nucleotide exchange factor. EPAC1 plays a significant role in regulating the cell surface stability of CFTR, a critical factor for its overall function.

Mechanism of Stabilization

Increased cAMP levels can promote the translocation of EPAC1 to the plasma membrane. At the membrane, EPAC1, through an interaction with the adaptor protein NHERF1, stabilizes CFTR. This stabilization is achieved by attenuating the endocytosis of the CFTR protein, thereby increasing its residency time at the cell surface. This mechanism is independent of PKA activation. Therefore, therapeutic strategies that elevate cAMP could potentially enhance the effects of a direct-acting CFTR activator by ensuring a larger pool of CFTR is available at the plasma membrane.

EPAC1_Pathway EPAC1-Mediated CFTR Stabilization cAMP High [cAMP] EPAC1 EPAC1 cAMP->EPAC1 Activates NHERF1 NHERF1 EPAC1->NHERF1 Interacts with Endocytosis Endocytosis EPAC1->Endocytosis Attenuates CFTR_PM Plasma Membrane CFTR NHERF1->CFTR_PM Anchors CFTR_PM->Endocytosis

EPAC1 pathway for CFTR stabilization.

Crosstalk with Other Signaling Pathways

The regulation of CFTR is complex and involves inputs from other signaling networks that can be affected by cellular stress, metabolic state, and inflammation.

AMP-Activated Protein Kinase (AMPK)

AMPK, a cellular energy sensor, has been shown to inhibit CFTR function.[11] It can phosphorylate CFTR at inhibitory serine residues (Ser737 and Ser768) in the R domain, leading to channel closure.[11] This provides a mechanism to link the metabolic state of the cell to ion transport. The activity of a CFTR activator could therefore be modulated by the metabolic status of the cell through AMPK-mediated inhibition.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK pathways (including ERK, JNK, and p38) are primarily associated with cellular processes like proliferation, differentiation, and stress responses. In the context of CF, dysfunctional CFTR has been linked to altered MAPK signaling and an exaggerated inflammatory response.[3][12] Specifically, loss of CFTR function can lead to the activation of the NF-κB and MAPK pathways, resulting in increased production of pro-inflammatory mediators like IL-8 and COX-2.[12] While direct-acting CFTR activators primarily target channel function, their ability to restore proper ion transport may indirectly modulate these inflammatory signaling pathways.

Quantitative Data on CFTR Activation

The efficacy of CFTR activators is quantified using various electrophysiological and biochemical assays. The following tables summarize representative quantitative data for direct-acting CFTR activators.

Table 1: Potency of Representative CFTR Activators

CompoundAssay TypeCell LineEC50Efficacy (% of Forskolin)Reference
CFTRact-J027Short-Circuit CurrentFRT-human CFTR~200 nM100%[9]
Ivacaftor (VX-770)Short-Circuit CurrentFRT-human CFTR~250 nM>100%[13]
GLPG2451YFP Halide AssayCFBE41o- (F508del)46.6 ± 14.2 nMNot Reported[14]

Table 2: Effect of CFTR Activators on Cellular cAMP Levels

CompoundConcentrationCell LineChange in cAMPReference
CFTRact-J027Not SpecifiedNot SpecifiedNo elevation[9]
Ivacaftor (VX-770)5 µMFRTNo significant change[13]
Forskolin (Positive Control)100 nMFRTSignificant increase[13]

Experimental Protocols

Short-Circuit Current (Isc) Measurement

This is a gold-standard electrophysiological technique to measure net ion transport across an epithelial monolayer.

  • Cell Culture: Fischer rat thyroid (FRT) cells stably expressing wild-type human CFTR are cultured on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.[13]

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in a physiological salt solution and voltage-clamped to 0 mV. The current required to maintain this clamp is the short-circuit current.

  • Measurement: After baseline stabilization, amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).[14] The CFTR activator is then added, and the change in Isc is measured. Forskolin is often used as a positive control to achieve maximal CFTR activation.[13][14] Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is mediated by CFTR.[13]

Isc_Workflow Short-Circuit Current (Isc) Experimental Workflow Start Mount cell monolayer in Ussing chamber Stabilize Stabilize baseline Isc Start->Stabilize Amiloride Add Amiloride (ENaC inhibition) Stabilize->Amiloride Activator Add this compound Amiloride->Activator Forskolin Add Forskolin (Maximal activation) Activator->Forskolin Inhibitor Add CFTR Inhibitor Forskolin->Inhibitor End Record and analyze change in Isc Inhibitor->End

Workflow for short-circuit current measurement.
YFP-Halide Efflux Assay

This is a cell-based fluorescence assay used in high-throughput screening to measure CFTR-mediated anion transport.

  • Cell Preparation: Cells expressing both CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L) are plated in multi-well plates.[14]

  • Iodide Loading: The cells are incubated in a buffer containing sodium iodide, which quenches the YFP fluorescence.

  • Efflux Measurement: The iodide-containing buffer is rapidly replaced with an iodide-free buffer containing the CFTR activator and forskolin. The recovery of YFP fluorescence, as iodide exits the cell through activated CFTR channels, is monitored over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to CFTR activity.

Cell Surface Expression Assay

This assay quantifies the amount of CFTR protein present at the plasma membrane.

  • Cell Culture and Treatment: Cells expressing an epitope-tagged version of CFTR (e.g., with an extracellular HA tag) are cultured.[14][15]

  • Immunolabeling: Live, non-permeabilized cells are incubated with a primary antibody against the extracellular epitope tag. This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[15]

  • Detection: A chemiluminescent or fluorescent substrate for the enzyme is added, and the signal is measured. The intensity of the signal is proportional to the amount of cell surface CFTR.[15]

Conclusion

The signaling pathways affected by a direct-acting CFTR activator, such as our representative "this compound," are centered around the canonical cAMP/PKA pathway, which provides the necessary phosphorylation for channel activity. However, the overall cellular response is also influenced by pathways that regulate the cell surface stability of CFTR, such as the EPAC1 pathway, and by crosstalk with metabolic and inflammatory signaling networks like AMPK and MAPK. A comprehensive understanding of these interconnected pathways is essential for the development of more effective and targeted therapies for cystic fibrosis.

References

The Structural Symphony of CFTR Activation: An In-depth Guide to Phenylquinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein, a crucial ion channel, plays a pivotal role in maintaining fluid and electrolyte balance across epithelial surfaces. Its dysfunction leads to cystic fibrosis, a life-threatening genetic disorder. The discovery of small-molecule activators of CFTR has opened new avenues for therapeutic intervention. Among these, a class of phenylquinoxalinone derivatives has emerged as potent and promising candidates. This technical guide delves into the core of their structural activity relationship (SAR), providing a comprehensive overview of their chemical synthesis, biological evaluation, and the intricate signaling pathways they modulate.

Quantitative Analysis of Phenylquinoxalinone Derivatives

The potency of CFTR activators is a critical parameter in drug development. The following table summarizes the structure-activity relationship of 36 phenylquinoxalinone analogs, with "CFTR activator 1" (referred to as compound 4 or CFTRact-J027) serving as the reference compound. The data is presented as EC50 values, the concentration of a compound that elicits a half-maximal response, providing a clear quantitative comparison of their efficacy.[1][2][3][4][5]

CompoundR1R2R3R4R5R6EC50 (nM)[1]
4 HHHHNH2NO2~200
1a HHHHHH>10000
1b HHHHHNH21600
1c HHHHHNO221
1d HHHHHCN110
1e HHHHHCF3250
1f HHHHHCl350
1g HHHHHF800
1h HHHHHOMe>10000
1i HHHHHMe>10000
2a HHHHNO2H230
2b HHHHNO2NH2150
3a HHHHNH2Cl450
3b HHHHNH2F1200
3c HHHHNH2Me>10000
3d HHHHNH2OMe>10000
3e HHHHClNO280
3f HHHHFNO2120
3g HHHHMeNO2300
3h HHHHOMeNO21500
3i HHHHNO2Cl90
3j HHHHNO2F70
3k HHHHNO2Me280
3l HHHHNO2OMe1300
5a MeHHHNH2NO2250
5b EtHHHNH2NO2300
6a HMeHHNH2NO2400
6b HClHHNH2NO2350
7a HHMeHNH2NO2500
7b HHClHNH2NO2450
8a HHHMeNH2NO2600
8b HHHClNH2NO2550
9 HHHHN(Me)2NO2350
10 HHHHHN(Me)2>10000
11 HHHHNHMeNO2220
12 HHHHHNHMe2500

Experimental Protocols

The discovery and characterization of these potent CFTR activators rely on a series of well-defined experimental procedures.

General Synthesis of Phenylquinoxalinone Derivatives

The synthesis of the phenylquinoxalinone core is typically achieved through a condensation reaction between 1,2-phenylenediamines and substituted phenyloxoacetates.[1][2][4][5]

Step 1: Synthesis of Substituted Phenyloxoacetates. Substituted phenylacetic acids are reacted with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acid chloride. The resulting acid chloride is then reacted with an alcohol, such as methanol or ethanol, to yield the desired phenyoxoacetate derivative.

Step 2: Condensation Reaction. The substituted phenyloxoacetate is then condensed with a 1,2-phenylenediamine derivative in a solvent like ethanol or acetic acid, often with heating, to form the final phenylquinoxalinone product. The product is then purified using techniques such as recrystallization or column chromatography.

High-Throughput Screening (HTS) for CFTR Activators

The initial identification of CFTR activators is often accomplished through high-throughput screening of large chemical libraries.[6][7][8]

Cell Line: Fischer Rat Thyroid (FRT) epithelial cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are commonly used.

Assay Principle: The assay is based on the principle that CFTR activation leads to an influx of iodide (I-) into the cells, which quenches the fluorescence of YFP. The rate of fluorescence quenching is proportional to the CFTR channel activity.

Procedure:

  • FRT cells are seeded in 96- or 384-well plates.

  • The cells are washed with a chloride-containing buffer.

  • Test compounds from a chemical library are added to the wells.

  • After a short incubation period, a buffer containing iodide is added.

  • The change in fluorescence is monitored over time using a plate reader.

  • Compounds that induce a significant rate of fluorescence quenching are identified as potential CFTR activators.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

To confirm and quantify the activity of hit compounds from the HTS, short-circuit current measurements are performed using Ussing chambers. This technique directly measures the net ion transport across an epithelial monolayer.

Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a polarized monolayer.

Procedure:

  • The cell-seeded filter is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

  • The test compound is added to the apical or basolateral side of the monolayer.

  • An increase in the short-circuit current indicates an increase in anion secretion through CFTR channels.

  • The potency (EC50) and efficacy of the compound are determined from the dose-response curve.

Visualizing the Science: Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams were created using the DOT language to illustrate key aspects of CFTR activation and the research process.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator Phenylquinoxalinone Activator CFTR CFTR Channel Activator->CFTR Direct Binding (Hypothesized) Cl_ion Cl- CFTR->Cl_ion Efflux PKA Protein Kinase A (PKA) PKA->CFTR Phosphorylation ATP ATP ATP->CFTR Binding & Hydrolysis cAMP cAMP cAMP->PKA AC Adenylyl Cyclase AC->cAMP G_Protein G-Protein G_Protein->AC Receptor GPCR Receptor->G_Protein

Caption: A simplified signaling pathway for CFTR channel activation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_sar SAR & Optimization HTS High-Throughput Screening (YFP-based assay) Hit_ID Hit Identification HTS->Hit_ID Ussing Ussing Chamber Electrophysiology (Short-circuit current) Hit_ID->Ussing Dose_Response Dose-Response & EC50 Determination Ussing->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Analog_Synthesis Analog Synthesis Analog_Synthesis->HTS Iterative Screening SAR_Analysis->Analog_Synthesis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: The experimental workflow for identifying and optimizing CFTR activators.

SAR_Relationship cluster_r_group Substitutions on 3-Aryl Ring Core Phenylquinoxalinone Core Nitro Nitro Group (R6) (e.g., Compound 1c) Core->Nitro Amino Amino Group (R5) (e.g., Compound 4) Core->Amino Halogen Halogens (R6) (e.g., Compounds 1f, 3e) Core->Halogen Electron_Donating Electron-Donating Groups (e.g., OMe, Me) Core->Electron_Donating Potency CFTR Activation Potency (EC50) Nitro->Potency Increases Amino->Potency Decreases (relative to H) Halogen->Potency Moderate Increase Electron_Donating->Potency Decreases Significantly

Caption: The logical relationship of the structure-activity of phenylquinoxalinone derivatives.

References

"CFTR activator 1" effect on cAMP signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the cAMP-Dependent Activation of CFTR by Forskolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Dysfunctional CFTR leads to the genetic disorder cystic fibrosis. The activation of CFTR is a complex process, with the cyclic adenosine monophosphate (cAMP) signaling pathway playing a central role. While "CFTR activator 1" is not a formally recognized nomenclature, this guide will focus on a archetypal direct activator of the cAMP pathway, forskolin , to explore the intricacies of cAMP-mediated CFTR activation. Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely used research tool due to its ability to directly activate most isoforms of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This direct mode of action allows for a clear investigation of the downstream effects of elevated intracellular cAMP on CFTR function.

Mechanism of Action: Forskolin and the cAMP Signaling Pathway

Forskolin's primary mechanism of action is the direct and rapid activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP concentration triggers a cascade of events leading to CFTR channel gating.

The canonical pathway for cAMP-mediated CFTR activation involves the following key steps:

  • Adenylyl Cyclase Activation: Forskolin binds to and activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

  • CFTR Phosphorylation: The activated PKA catalytic subunits then phosphorylate multiple serine residues within the Regulatory (R) domain of the CFTR protein.

  • Conformational Change and Channel Gating: This phosphorylation event, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, induces a conformational change that opens the channel pore, allowing the passage of chloride and bicarbonate ions.

cAMP_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Forskolin Forskolin Adenylyl_Cyclase Adenylyl_Cyclase Forskolin->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes CFTR CFTR Cl_ion Cl- CFTR->Cl_ion Efflux ATP ATP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates R_domain CFTR R-Domain PKA_active->R_domain Phosphorylates Phosphorylated_R_domain Phosphorylated R-Domain R_domain->Phosphorylated_R_domain Phosphorylated_R_domain->CFTR Opens Channel

Quantitative Data Presentation

The following table summarizes quantitative data regarding the effect of forskolin on various aspects of the cAMP signaling pathway and CFTR function.

ParameterCell TypeForskolin ConcentrationObserved EffectReference
CFTR Activity (EC50) C127I mouse mammary epithelial cells~0.5 µMHalf-maximal stimulation of 125I efflux[1]
Short-Circuit Current (Isc) Rat tracheal tissue10 µMΔIsc of 26.3 ± 9.4 µA/cm²[2]
Short-Circuit Current (Isc) Murine duodenum10 µM507% increase in Isc[3]
Intracellular cAMP Levels Human Microvascular Endothelial Cells10 µM~2.7-fold increase after 5 minutes[4]
PKA Activity 3T3-L1 cells50 µMSignificant increase in PKA activity
CFTR Phosphorylation Airway cellsNot specifiedIncreased binding of 14-3-3 proteins to phosphorylated CFTR[5]

Experimental Protocols

Measurement of Intracellular cAMP Levels using ELISA

This protocol outlines the general steps for quantifying intracellular cAMP in response to forskolin stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow Cell_Culture 1. Culture cells to confluence Forskolin_Treatment 2. Treat cells with Forskolin Cell_Culture->Forskolin_Treatment Cell_Lysis 3. Lyse cells to release intracellular components Forskolin_Treatment->Cell_Lysis ELISA_Plate 4. Add lysates, cAMP-HRP, and anti-cAMP antibody to coated plate Cell_Lysis->ELISA_Plate Incubation 5. Incubate to allow competitive binding ELISA_Plate->Incubation Wash 6. Wash to remove unbound reagents Incubation->Wash Substrate_Addition 7. Add TMB substrate Wash->Substrate_Addition Color_Development 8. Incubate for color development Substrate_Addition->Color_Development Stop_Reaction 9. Stop reaction with stop solution Color_Development->Stop_Reaction Read_Absorbance 10. Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_cAMP 11. Calculate cAMP concentration from standard curve Read_Absorbance->Calculate_cAMP

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, Calu-3) in a multi-well plate and grow to confluence.

  • Stimulation: Replace the culture medium with serum-free medium containing various concentrations of forskolin (e.g., 0-30 µM) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[6]

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.[7]

  • ELISA Procedure:

    • Add standards and samples to the wells of a goat anti-rabbit IgG-coated microplate.[7]

    • Add a fixed amount of cAMP-peroxidase conjugate and a specific rabbit anti-cAMP antibody to each well.

    • Incubate the plate to allow for competitive binding between the cAMP in the sample and the cAMP-peroxidase conjugate for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The amount of color development is inversely proportional to the amount of cAMP in the sample.[7]

  • Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the cAMP concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of cAMP.[8]

Ussing Chamber Short-Circuit Current (Isc) Measurement of CFTR Activity

The Ussing chamber technique measures the net ion transport across an epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current.[9]

Methodology:

  • Cell Culture on Permeable Supports: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer rat thyroid cells, primary human bronchial epithelial cells) on permeable filter supports.

  • Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[9]

  • Equilibration: Fill both chambers with appropriate physiological saline solution, gas with 95% O2/5% CO2, and maintain at 37°C.

  • Pharmacological Additions:

    • Add amiloride to the apical side to block the epithelial sodium channel (ENaC).[10]

    • Add indomethacin to both sides to inhibit endogenous prostaglandin synthesis.[10]

    • Add forskolin (e.g., 10 µM) to the basolateral side to stimulate cAMP production and activate CFTR.[2]

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm that the observed current is CFTR-dependent.[2]

  • Data Acquisition: Continuously record the short-circuit current. The change in Isc (ΔIsc) upon addition of forskolin represents the CFTR-mediated chloride secretion.[2][11]

PKA Kinase Activity Assay

This protocol describes a colorimetric method to measure the activity of PKA in cell lysates following stimulation with forskolin.

Methodology:

  • Cell Lysis: Treat cells with forskolin as described for the cAMP assay, then lyse the cells in a buffer that preserves kinase activity.

  • Assay Procedure:

    • Add cell lysates to a microplate pre-coated with a specific PKA substrate.[12][13]

    • Initiate the kinase reaction by adding ATP. Incubate for a set time (e.g., 90 minutes) at 30°C to allow PKA in the lysate to phosphorylate the substrate.[12][14]

    • Wash the plate and add a phospho-specific primary antibody that recognizes the phosphorylated substrate.[12]

    • Add an HRP-conjugated secondary antibody.[12]

    • Wash the plate and add a TMB substrate. The resulting color development is proportional to the amount of phosphorylated substrate, and thus to the PKA activity.[12]

  • Data Analysis: Measure the absorbance at 450 nm and determine PKA activity by comparing to a standard curve generated with a purified, active PKA standard.[12]

Western Blot for CFTR Phosphorylation

While direct measurement of CFTR phosphorylation can be complex, an indirect assessment can be made by observing the interaction of phosphorylated CFTR with 14-3-3 proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells expressing CFTR with forskolin (e.g., for 15 minutes) and lyse the cells in a suitable immunoprecipitation buffer.[5]

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-CFTR antibody to pull down CFTR and its interacting proteins.

    • Use protein A/G beads to capture the antibody-protein complexes.

  • SDS-PAGE and Western Blotting:

    • Elute the proteins from the beads and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against a 14-3-3 protein isoform (e.g., 14-3-3β) to detect its co-immunoprecipitation with CFTR.

    • Use a secondary antibody conjugated to HRP for detection via chemiluminescence.

  • Data Analysis: An increased band intensity for the 14-3-3 protein in the forskolin-treated sample compared to the control indicates an enhanced interaction, which is dependent on the PKA-mediated phosphorylation of CFTR.[5]

Conclusion

Forskolin serves as a powerful tool for elucidating the role of the cAMP signaling pathway in CFTR activation. By directly stimulating adenylyl cyclase, it provides a robust and reproducible method for increasing intracellular cAMP, leading to PKA-mediated phosphorylation and subsequent gating of the CFTR channel. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the various stages of this critical signaling cascade, from the generation of the second messenger to the functional output of the ion channel. A thorough understanding of this pathway is fundamental for the development of novel therapeutic strategies for cystic fibrosis and other diseases involving CFTR dysfunction.

References

In Vivo Efficacy of CFTR Activator 1 (Exemplified by Ivacaftor) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of CFTR Activator 1, using the well-characterized potentiator ivacaftor as a primary example. The document details the preclinical evidence for ivacaftor's ability to restore Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein function in animal models of cystic fibrosis (CF), with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Executive Summary

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to defective ion transport across epithelial surfaces. CFTR activators, also known as potentiators, are a class of drugs designed to enhance the function of CFTR protein that is present at the cell surface. Ivacaftor (VX-770) was the first such modulator to be approved and has demonstrated significant clinical benefit in patients with specific CFTR gating mutations, such as G551D.[1] Preclinical studies in animal models, particularly the humanized G551D rat model, have been instrumental in elucidating the in vivo mechanisms of action and validating the therapeutic potential of this class of compounds. These studies show that ivacaftor can restore CFTR-mediated chloride transport, normalize airway surface liquid, and improve mucus transport.[2]

Quantitative In Vivo Efficacy Data

The in vivo efficacy of ivacaftor has been primarily demonstrated through electrophysiological assessments, such as the nasal potential difference (NPD) measurement, in genetically engineered animal models. The following tables summarize key quantitative data from a pivotal study in a humanized G551D rat model.

Table 1: Restoration of CFTR-Dependent Chloride Transport in hG551D Rats

Treatment GroupChange in Nasal Potential Difference (mV) in response to low Cl⁻ + forskolin% Restoration of Wild-Type (WT) Response
Wild-Type (WT)-15.0 ± 2.0100%
hG551D (vehicle)-3.0 ± 1.020%
hG551D + Ivacaftor-9.5 ± 1.563%

Data adapted from a study in a humanized G551D rat model.[2][3]

Table 2: Effects of Ivacaftor on Airway Mucus Properties in hG551D Rats

ParameterhG551D (vehicle)hG551D + IvacaftorWild-Type (WT)
Mucus Transport Rate (µm/s)DelayedNormalizedNormal
Mucus ViscosityIncreasedNormalizedNormal
Airway Surface Liquid DepthDepletedNormalizedNormal
Periciliary Layer DepthDepletedNormalizedNormal

Qualitative summary of findings from a study in a humanized G551D rat model, where "Normalized" indicates a return to levels observed in wild-type animals.[2][4][5]

Experimental Protocols

Animal Model

The primary animal model discussed is a humanized G551D-CFTR rat.[2] This model was generated by inserting a human CFTR complementary DNA (cDNA) sequence containing the G551D mutation into the rat genome, downstream of the endogenous rat Cftr promoter.[2] This allows for appropriate tissue expression of the human mutant CFTR protein.[2] Homozygous G551D rats (hG551D) and their wild-type littermates are used in these studies.[1]

Dosing Regimen

Ivacaftor is administered to rats via oral gavage.

  • Formulation: Ivacaftor (30 mg/kg/day) is suspended in a 3% methylcellulose vehicle.[1][2] A vehicle-only group serves as the control.

  • Administration: The formulation is administered once daily by oral gavage for a period of 14 days to achieve steady-state concentrations.[2][3]

Nasal Potential Difference (NPD) Measurement

NPD measurements are a key in vivo assay to assess CFTR and epithelial sodium channel (ENaC) function in the nasal epithelium.[6][7]

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of ketamine (e.g., 200 mg/kg) and xylazine (e.g., 30 mg/kg).[8]

  • Catheter Placement: A double-lumen catheter is inserted into one nostril. One lumen is used for continuous perfusion of solutions, while the other serves as a measuring channel connected to an electrode. A reference electrode is placed subcutaneously.[9]

  • Perfusion Solutions: The nasal cavity is perfused sequentially with the following solutions at a constant flow rate (e.g., 10 µl/min):

    • Basal Ringer's Solution: A buffered salt solution to establish a baseline potential difference.

    • Ringer's Solution with Amiloride (100 µM): To block ENaC-mediated sodium absorption.

    • Chloride-Free Ringer's Solution with Amiloride: To create a chloride gradient and drive chloride secretion through available anion channels.

    • Chloride-Free Ringer's Solution with Amiloride and Forskolin (20 µM): To stimulate CFTR-mediated chloride secretion through the cAMP pathway.

  • Data Analysis: The change in potential difference in response to the chloride-free solution with forskolin is the primary measure of CFTR activity.

Table 3: Composition of Perfusion Solutions for NPD

ComponentBasal Ringer's Solution (mM)Chloride-Free Ringer's Solution (mM)
NaCl138-
KCl5-
KH₂PO₄0.40.4
K₂HPO₄1.61.6
CaCl₂11
MgCl₂11
Na-Gluconate-138
Ca-Gluconate-4
Glucose1010
HEPES1010

pH is adjusted to 7.4.[6]

Signaling Pathways and Mechanisms of Action

CFTR Activation Pathway

The CFTR channel is an ATP-gated anion channel that is activated by protein kinase A (PKA)-dependent phosphorylation.[10] The binding of an agonist (e.g., forskolin) to a G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates PKA, which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event allows for ATP to bind to and be hydrolyzed at the nucleotide-binding domains (NBDs), which drives the opening and closing of the channel pore, allowing the passage of chloride ions.[11]

CFTR_Activation_Pathway Agonist Agonist (e.g., Forskolin) GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP_cAMP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CFTR_closed CFTR (Closed) PKA_active->CFTR_closed Phosphorylates R-Domain CFTR_phos Phosphorylated CFTR CFTR_closed->CFTR_phos ATP_hydrolysis ATP Hydrolysis at NBDs CFTR_phos->ATP_hydrolysis CFTR_open CFTR (Open) ATP_hydrolysis->CFTR_open Drives Gating Cl_ion Cl⁻ CFTR_open->Cl_ion Allows Efflux Ivacaftor_MoA cluster_membrane Cell Membrane CFTR_gating G551D-CFTR (Phosphorylated) CFTR_potentiated Potentiated CFTR (Open State Stabilized) CFTR_gating->CFTR_potentiated Ivacaftor Ivacaftor Ivacaftor->CFTR_gating Binds to allosteric site Cl_int Chloride ions (intracellular) CFTR_potentiated->Cl_int Increased Cl⁻ Efflux Cl_ext Chloride ions (extracellular) Experimental_Workflow Animal_Selection Animal Model Selection (e.g., hG551D Rat) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (e.g., NPD) Acclimatization->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (CFTR Activator) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Dosing Dosing Period (e.g., 14 days oral gavage) Treatment_Group->Dosing Vehicle_Group->Dosing Endpoint_Assessment Endpoint Assessment (e.g., NPD, Mucus Analysis) Dosing->Endpoint_Assessment Data_Analysis Data Analysis and Statistical Comparison Endpoint_Assessment->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for CFTR Activator 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CFTR Activator 1 in cell culture experiments. Detailed protocols for assessing its activity, along with quantitative data and a mechanistic overview, are presented to facilitate research and development in the field of cystic fibrosis and other related epithelial transport disorders.

Introduction

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Its dysfunction leads to cystic fibrosis (CF), a life-threatening genetic disorder. This compound is a potent and selective small molecule designed to directly activate the CFTR channel, offering a valuable tool for studying CFTR function and for the development of novel therapeutics. This document outlines the experimental protocols for the application and evaluation of this compound in relevant cell culture models.

Quantitative Data Summary

The following tables summarize the effective concentrations and activity of this compound in various cell lines and experimental conditions.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeAgonist(s)EC50Notes
FRT (Fisher Rat Thyroid) expressing human CFTRYFP-Halide QuenchingThis compound + 50 nM Forskolin342 nM[1]Forskolin is used to induce a basal level of CFTR phosphorylation.
FRT expressing human CFTRShort-Circuit CurrentThis compound~200 nMA similar phenylquinoxalinone activator, CFTRact-J027, showed an EC50 in this range.[2]
CHO-K1 (Chinese Hamster Ovary)cAMP AssayThis compound (30 µM)N/ASlightly increased cAMP levels compared to control after 10 minutes.[1][3]

Table 2: Experimental Conditions for CFTR Activity Assays

ParameterYFP-Halide Quenching AssayUssing Chamber Assay
Cell Seeding Density 30,000 cells/well (96-well plate)Confluent monolayer on permeable supports
Culture Duration 24-48 hours post-seeding2 weeks post-seeding to allow for polarization
Activator Incubation Time 5 - 10 minutes5 minutes or until stable response
Temperature 37°C37°C
Key Reagents Iodide-containing buffer, ForskolinRinger's solution, Amiloride, Forskolin, CFTRinh-172

Experimental Protocols

Protocol 1: YFP-Based Halide Quenching Assay for CFTR Activity

This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed Yellow Fluorescent Protein (YFP) halide sensor.

Materials:

  • FRT or CFBE41o- cells stably co-expressing wild-type or mutant CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Black-wall, clear-bottom 96-well microplates.

  • Cell culture medium (e.g., Coon's modified Ham's F-12).

  • Phosphate-Buffered Saline (PBS).

  • Iodide Buffer: 137 mM NaI, 2.7 mM KCl, 1.5 mM KH2PO4, 8.1 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, pH 7.4.

  • This compound stock solution (in DMSO).

  • Forskolin stock solution (in DMSO).

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

Procedure:

  • Cell Seeding: Seed the CFTR- and YFP-expressing cells into 96-well plates at a density of 30,000 cells per well. Culture for 24-48 hours at 37°C and 5% CO2 to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. Also, prepare a solution of forskolin (e.g., 125 nM) in PBS.[2]

  • Assay Execution: a. Wash the cells twice with PBS. b. Add 100 µL of PBS containing a low concentration of forskolin (e.g., 50 nM) to each well.[1] c. Add 10 µL of the this compound dilutions to the respective wells and incubate for 5-10 minutes at 37°C.[2] d. Place the plate in the fluorescence reader and begin recording the baseline fluorescence. e. After establishing a stable baseline, rapidly add 100 µL of Iodide Buffer to each well. f. Continue to record the fluorescence quenching over time for at least 5 minutes.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. Calculate the initial slope of the fluorescence decay curve for each well. Plot the rate of quenching against the concentration of this compound to determine the EC50.

Protocol 2: Ussing Chamber Assay for Transepithelial Ion Transport

This electrophysiological technique measures ion transport across a polarized epithelial monolayer.

Materials:

  • Human Bronchial Epithelial (HBE) cells or other polarized epithelial cells cultured on permeable supports (e.g., Transwells®).

  • Ussing chamber system.

  • Ringer's solution: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose, bubbled with 95% O2/5% CO2.

  • Amiloride solution (to block epithelial sodium channels, ENaC).

  • This compound stock solution.

  • Forskolin stock solution.

  • CFTRinh-172 (a specific CFTR inhibitor).

Procedure:

  • Cell Culture: Culture HBE cells on permeable supports for at least 2 weeks at an air-liquid interface (ALI) to achieve a differentiated, polarized monolayer.[4]

  • Ussing Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.

  • Basal Measurement: Allow the system to equilibrate and record the basal short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block sodium absorption through ENaC. The remaining current is primarily due to chloride and bicarbonate secretion.

  • CFTR Activation: a. Add a low concentration of forskolin (e.g., 125 nM) to the basolateral side to establish a basal level of CFTR phosphorylation.[2] b. Add increasing concentrations of this compound to the apical chamber and record the change in Isc until a stable response is achieved at each concentration.

  • Maximal Activation and Inhibition: a. (Optional) Add a high concentration of forskolin (e.g., 10 µM) to determine the maximal CFTR activation. b. Add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) following the addition of this compound represents the activation of CFTR-mediated chloride secretion. Plot the ΔIsc against the activator concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CFTR Activation

The canonical activation of CFTR is a multi-step process involving phosphorylation by Protein Kinase A (PKA) and subsequent ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).[5][6] this compound appears to act through a mechanism that is largely independent of cAMP elevation, suggesting a direct interaction with the CFTR protein to promote its open state.[7]

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open opens AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GPCR GPCR GPCR->AC activates PKA PKA (inactive) PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR phosphorylates cAMP->PKA activates ATP ATP ATP->CFTR binds & hydrolyzes Activator1 This compound Activator1->CFTR directly activates Cl_out Cl_out CFTR_Open->Cl_out Cl- efflux Extracellular_Signal Extracellular Signal (e.g., Forskolin) Extracellular_Signal->GPCR activates

Caption: Canonical and direct activation pathways of the CFTR channel.

Experimental Workflow for YFP-Based Halide Quenching Assay

The following diagram illustrates the key steps in the fluorescence-based assay to measure CFTR activity.

YFP_Assay_Workflow start Start seed_cells Seed CFTR/YFP expressing cells in 96-well plate start->seed_cells culture Culture for 24-48h at 37°C seed_cells->culture wash Wash cells with PBS culture->wash add_fsk_activator Add Forskolin and This compound wash->add_fsk_activator incubate Incubate for 5-10 min at 37°C add_fsk_activator->incubate read_baseline Measure baseline fluorescence incubate->read_baseline add_iodide Add Iodide Buffer read_baseline->add_iodide read_quench Measure fluorescence quenching add_iodide->read_quench analyze Analyze data (calculate slope) read_quench->analyze end End analyze->end

Caption: Workflow for the YFP-based halide quenching assay.

References

Application Notes and Protocols for Dissolving CFTR Activator 1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution and use of "CFTR activator 1" in various in vitro experimental settings. The following information is intended to guide researchers in preparing this compound for cell-based assays to study the cystic fibrosis transmembrane conductance regulator (CFTR).

Compound Information and Solubility Data

"this compound" is a potent and selective activator of the CFTR chloride channel, making it a valuable tool for research related to cystic fibrosis and other conditions involving CFTR dysfunction.[1] Proper dissolution and handling are crucial for obtaining reliable and reproducible experimental results.

PropertyValueSource
CAS Number 2768261-09-0[2]
Molecular Weight 291.31 g/mol
Appearance Solid powder
Solubility DMSO: ≥ 100 mg/mL
Recommended Stock Solution 10 mM in DMSO[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[1]
In Vitro Working Concentration 30 nM - 30 µM[1][2]
EC₅₀ 23 nM; 342 nM (in the presence of 50 nM Forskolin in FRT cells)[1][2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound," which can be further diluted to desired working concentrations.

Materials:

  • "this compound" powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a specific amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.91 mg of the compound (Molecular Weight = 291.31 g/mol ).

  • Add DMSO: Add the appropriate volume of high-quality DMSO to the vial containing the compound. To prepare a 10 mM solution with 1 mg of the compound, you would add approximately 343.2 µL of DMSO. For 2.91 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture media.

Materials:

  • 10 mM "this compound" stock solution in DMSO

  • Appropriate cell culture medium for your in vitro assay

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.

  • Serial Dilutions (if necessary): For very low final concentrations (in the nM range), it is recommended to perform one or more intermediate dilutions in DMSO or your cell culture medium to ensure accuracy.

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on the cells.

Signaling Pathways and Experimental Workflow

CFTR Activation Signaling Pathway

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-activated chloride channel.[3][4] Its activation is a multi-step process that involves phosphorylation by Protein Kinase A (PKA) followed by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs).[3][5] "this compound" is a direct activator of the CFTR channel.[1][2]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Ligand Ligand (e.g., Prostaglandins) Ligand->GPCR ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP CFTR CFTR Channel Cl_ion Cl- Efflux CFTR->Cl_ion PKA PKA (inactive) ATP_to_cAMP->PKA cAMP PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR Phosphorylation ATP_bind ATP Binding & Hydrolysis ATP_bind->CFTR CFTR_activator_1 This compound CFTR_activator_1->CFTR Direct Activation

Caption: Simplified signaling pathway of CFTR channel activation.

Experimental Workflow for Dissolving and Using this compound

The following diagram illustrates the key steps from receiving the powdered compound to its application in an in vitro assay.

Experimental_Workflow Start Receive CFTR activator 1 (powder) Weigh Weigh Compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Completely Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot for Single Use Stock_Solution->Aliquot Store Store at -80°C or -20°C Aliquot->Store Dilute Prepare Working Solution in Media Store->Dilute Prior to Experiment Assay Add to In Vitro Assay (e.g., Cell-based) Dilute->Assay End Data Acquisition Assay->End

Caption: Workflow for preparing this compound for in vitro assays.

References

Application Notes and Protocols for CFTR Activator 1 in FRT Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Dysfunctional CFTR is the underlying cause of Cystic Fibrosis (CF). CFTR activators are small molecules that enhance the function of the CFTR protein, representing a key therapeutic strategy for CF. "CFTR activator 1" is a potent and selective activator of the CFTR chloride channel. These application notes provide detailed protocols for determining the optimal concentration of "this compound" in Fischer Rat Thyroid (FRT) cells, a widely used cell line for studying CFTR function.

Quantitative Data Summary

The following table summarizes the key quantitative data for "this compound" in FRT cells expressing human CFTR.

ParameterValueConditionsReference
EC50 342 nMIn the presence of 50 nM Forskolin[1]
Concentration Range Tested 30 nM - 10 µMIn FRT cells expressing human CFTR[1]
General EC50 23 nMNot specified to be in FRT cells[1]

Signaling Pathway of CFTR Activation

CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. The binding of an agonist to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn synthesizes cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change in the CFTR protein, leading to channel opening and ion transport. Forskolin is a direct activator of adenylyl cyclase and is commonly used to stimulate this pathway in experimental settings. "this compound" is a potentiator, meaning it enhances the opening probability of the PKA-activated CFTR channel. At higher concentrations (e.g., 30 µM), it may also slightly increase cAMP levels.[1]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR binds Forskolin Forskolin Adenylyl_Cyclase Adenylyl_Cyclase Forskolin->Adenylyl_Cyclase directly activates G_Protein G_Protein GPCR->G_Protein activates cAMP cAMP Adenylyl_Cyclase->cAMP produces CFTR_Channel CFTR_Channel Ion_Transport Cl- / HCO3- Efflux CFTR_Channel->Ion_Transport opens for G_Protein->Adenylyl_Cyclase activates PKA PKA cAMP->PKA activates PKA->CFTR_Channel phosphorylates (R-domain) ATP ATP ATP->CFTR_Channel binds (NBDs) CFTR_Activator_1 CFTR_Activator_1 CFTR_Activator_1->CFTR_Channel potentiates opening Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture FRT-CFTR cells (plates or permeable supports) Iodide_Efflux Iodide Efflux Assay (for potency screening) Cell_Culture->Iodide_Efflux Ussing_Chamber Ussing Chamber Assay (for electrophysiological validation) Cell_Culture->Ussing_Chamber Reagent_Prep Prepare stock solutions (Activator, Forskolin, etc.) Reagent_Prep->Iodide_Efflux Reagent_Prep->Ussing_Chamber Dose_Response Generate Dose-Response Curves Iodide_Efflux->Dose_Response Ussing_Chamber->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc Optimal_Concentration Optimal Concentration EC50_Calc->Optimal_Concentration Determine

References

Application Notes and Protocols for CFTR Activator Analysis using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for the functional analysis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, with a specific focus on the application and characterization of "CFTR activator 1" as a representative compound.

Introduction to CFTR and Patch Clamp Analysis

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP-activated chloride and bicarbonate channel.[1][2] Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder. Consequently, the identification and characterization of small molecules that can modulate CFTR activity, known as activators or potentiators, are of significant therapeutic interest.

Patch clamp electrophysiology is the gold-standard technique for the direct measurement of ion channel activity, providing high-resolution data on channel gating, conductance, and pharmacology.[3][4] This method allows for the detailed characterization of how CFTR activators modulate channel function at the single-molecule or whole-cell level.

Signaling Pathway of CFTR Activation

CFTR channel activation is a multi-step process primarily regulated by the cyclic AMP (cAMP) signaling pathway. The binding of an agonist to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cAMP. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein.[1][2][5] This phosphorylation event, coupled with the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs), induces a conformational change in the channel, leading to its opening and the subsequent flow of chloride and bicarbonate ions.[1][2]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR CFTR Channel (Closed) R_domain R-Domain Phosphorylation PKA_inactive Inactive PKA ATP_cAMP->PKA_inactive [cAMP] PKA_active Active PKA PKA_inactive->PKA_active Activates PKA_active->CFTR PKA_active->R_domain ATP_hydrolysis ATP Binding & Hydrolysis (NBDs) R_domain->ATP_hydrolysis Enables CFTR_open CFTR Channel (Open) ATP_hydrolysis->CFTR_open Opens Channel Ion_flow Cl- / HCO3- Efflux CFTR_open->Ion_flow

Caption: Signaling pathway of PKA-dependent CFTR activation.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for CFTR Current Measurement

This protocol is designed for recording macroscopic CFTR currents from cultured cells expressing the channel.

1. Cell Preparation:

  • Plate cells expressing CFTR (e.g., CHO, BHK, or human bronchial epithelial cells) onto glass coverslips 24-48 hours before the experiment.

  • Allow cells to reach 50-70% confluency.

  • For experiments with F508del-CFTR, cells may be incubated with a corrector compound (e.g., VX-809) for 16-24 hours prior to recording to rescue channel trafficking to the plasma membrane.

2. Solution Preparation:

Solution Component Concentration (mM)
Extracellular (Bath) NaCl145
CsCl4
CaCl₂1
MgCl₂1
Glucose10
TES10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) L-aspartic acid113
CsOH113
CsCl27
NaCl1
MgCl₂1
EGTA1
TES10
MgATP3
pH adjusted to 7.2 with CsOH

Note: Solution compositions can be modified based on experimental needs. For example, a low chloride extracellular solution can be used to increase the driving force for chloride efflux.

3. Patch Clamp Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the membrane potential at -40 mV.[3]

  • Apply a voltage-step protocol, for instance, from a holding potential of -40 mV to test potentials ranging from -80 mV to +80 mV in 20 mV increments, to elicit and record CFTR currents.[3]

4. CFTR Activation and Data Acquisition:

  • Establish a stable baseline current recording in the extracellular solution.

  • To activate CFTR, perfuse the cell with the extracellular solution containing a known CFTR activator cocktail, such as 10 µM Forskolin and 30 µM Genistein.[3]

  • To test a novel "this compound," apply it at various concentrations to determine its dose-response relationship.

  • Record the current responses to the activator.

  • At the end of the experiment, apply a CFTR-specific inhibitor, such as 10 µM CFTRinh-172, to confirm that the observed currents are mediated by CFTR.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the patch clamp analysis of a putative CFTR activator.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (CFTR expressing) Seal Giga-seal Formation Cell_Culture->Seal Solution_Prep Solution Preparation (Intra & Extra) Solution_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline Baseline Current Recording Whole_Cell->Baseline Activator_App Apply this compound (Dose-Response) Baseline->Activator_App Record_Response Record Current Response Activator_App->Record_Response Inhibitor_App Apply CFTR Inhibitor Record_Response->Inhibitor_App Data_Analysis Data Analysis (I-V Curve, Dose-Response) Inhibitor_App->Data_Analysis Conclusion Conclusion on Activator Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for CFTR activator analysis.

Data Presentation

Quantitative data from patch clamp experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Whole-Cell CFTR Current Densities in Response to Activators

Condition Current Density at +60 mV (pA/pF) n
Basal2.5 ± 0.510
10 µM Forskolin25.3 ± 2.712
10 µM Forskolin + 1 µM "this compound"45.8 ± 3.110
10 µM Forskolin + 10 µM "this compound"78.2 ± 4.510
10 µM Forskolin + 10 µM CFTRinh-1723.1 ± 0.610

Data are presented as mean ± SEM. 'n' represents the number of cells recorded.

Table 2: Pharmacological Properties of "this compound"

Parameter Value
EC₅₀ 2.5 µM
Maximal Efficacy (% of Forskolin) 310%
Mechanism of Action Potentiator

Conclusion

The provided protocols and application notes offer a robust framework for the investigation of CFTR activators using patch clamp electrophysiology. By following these detailed methodologies, researchers can obtain high-quality, quantitative data to characterize the efficacy and mechanism of action of novel therapeutic compounds targeting the CFTR ion channel. The use of structured data presentation and clear visual workflows will aid in the interpretation and communication of experimental findings.

References

Application Notes and Protocols for In Vivo Administration of CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFTR activator 1, also identified as compound 16d, is a potent and selective small molecule activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] The CFTR protein is a crucial ion channel responsible for regulating fluid and electrolyte balance across epithelial surfaces in various organs, including the lungs, pancreas, and eyes.[3] Dysfunctional CFTR is the underlying cause of cystic fibrosis, and its activation is a promising therapeutic strategy for conditions characterized by deficient epithelial fluid secretion, such as dry eye disease.[3][4] This document provides detailed protocols for the preparation and in vivo administration of this compound, based on preclinical studies.

Chemical Properties and Efficacy

This compound (CAS No. 2768261-09-0) is a pyrazolo[1,5-a]pyrimidine derivative optimized for high solubility, making it suitable for topical formulations like eye drops.[1][5] It directly activates the CFTR chloride channel and has been shown to slightly increase intracellular cAMP levels.[2]

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineConditionsReference
EC₅₀23 nM--[1][2]
EC₅₀342 nMFRT cells expressing human CFTRIn the presence of 50 nM Forskolin[1][2]
Table 2: Effects of this compound on Other Channels and Cell Viability
Target/AssayConcentrationPre-treatment/Incubation TimeEffectCell LineReference
ANO1 Channel Activity30 µM10 minNo effectFRT cells expressing human ANO1[2]
VRAC Channel Activity30 µM5 minNo effectLN215 cells[2]
cAMP Level30 µM10 minSlightly increased compared to controlCHO-K1 cells[2]
Cell Viability30 µM48 hNo effectCorE and ConjE cells[2]

Signaling Pathway of CFTR Activation

The primary mechanism of CFTR activation involves the phosphorylation of its regulatory (R) domain by Protein Kinase A (PKA), which is activated by cyclic AMP (cAMP). This phosphorylation event, followed by ATP binding to the nucleotide-binding domains (NBDs), leads to a conformational change that opens the chloride channel. This compound appears to directly interact with the CFTR protein, promoting its open state, and may also contribute to a minor increase in cAMP levels.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP ATP CFTR_Channel CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR_Channel->CFTR_Open Cl_ion Cl- CFTR_Open->Cl_ion Efflux CFTR_Activator_1 This compound CFTR_Activator_1->CFTR_Channel Direct Activation G_Protein->AC PKA Protein Kinase A (PKA) cAMP->PKA PKA->CFTR_Channel Phosphorylation ATP ATP ATP->CFTR_Channel

Caption: CFTR activation is primarily mediated by the cAMP-PKA pathway, with direct modulation by this compound.

Experimental Protocols for In Vivo Administration

The following protocols are based on preclinical studies in mouse and rabbit models of dry eye disease.

Preparation of Stock Solution
  • Reagent : this compound powder.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Procedure :

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulation (Eye Drops)

Several formulations have been reported. The choice of vehicle depends on the desired solubility and route of administration. For topical ocular administration, the following formulation has been used:

  • Components :

    • This compound DMSO stock solution

    • Polyethylene glycol 300 (PEG300)

    • Polysorbate 80 (Tween 80)

    • Sterile double-distilled water (ddH₂O) or saline

  • Procedure :

    • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the tube and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix again until the solution is clear.

    • Finally, add sterile ddH₂O or saline to reach the final desired concentration and volume. Mix thoroughly.

    • The final concentration for in vivo studies in mice has ranged from 20 µM to 60 µM.[2]

Table 3: Example Formulations for In Vivo Administration
Formulation ComponentPercentage (%)Purpose
DMSO5-10Primary solvent for the compound
PEG30030-40Co-solvent to improve solubility
Tween 805Surfactant to enhance stability and solubility
Saline/ddH₂O45-60Aqueous vehicle

Note: These are example formulations and may require optimization based on the specific experimental needs.

In Vivo Administration Protocol (Mouse Model of Dry Eye Disease)
  • Animal Model : Eight-week-old female C57BL/6J mice are commonly used. Dry eye can be induced by subcutaneous injection of scopolamine hydrobromide.[2]

  • Dosage and Administration :

    • Administer 5 µL of the prepared this compound eye drop solution to each eye.[2]

    • The application is typically performed three times a day (e.g., 11:00 am, 2:00 pm, 5:00 pm) for a duration of 10 days.[2]

    • After instillation, the eyelid should be held closed for approximately 30 seconds to ensure proper distribution and absorption.[2]

  • Efficacy Evaluation :

    • Tear Secretion : Measure tear volume at baseline and at various time points post-treatment using appropriate methods (e.g., phenol red thread test).

    • Corneal Erosion : Assess corneal integrity using fluorescein staining and a slit-lamp microscope.

    • Inflammation Markers : At the end of the study, collect cornea and conjunctiva tissues for analysis of pro-inflammatory cytokine mRNA expression (e.g., IL-1β, IL-17, TNF-α, MMP2) by RT-qPCR.[2]

Experimental Workflow

The following diagram outlines the general workflow for preparing and testing this compound in vivo.

InVivo_Workflow cluster_preparation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Efficacy Analysis Stock_Solution Prepare Stock Solution (this compound in DMSO) InVivo_Formulation Prepare In Vivo Formulation (e.g., Eye Drops) Stock_Solution->InVivo_Formulation Administration Administer Formulation (e.g., Topical Eye Drops) InVivo_Formulation->Administration Animal_Model Induce Disease Model (e.g., Dry Eye in Mice) Animal_Model->Administration Monitoring Monitor Animal Health and Clinical Signs Administration->Monitoring Tear_Secretion Measure Tear Secretion Monitoring->Tear_Secretion Corneal_Staining Assess Corneal Erosion Monitoring->Corneal_Staining Tissue_Collection Collect Ocular Tissues Monitoring->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tear_Secretion->Data_Analysis Corneal_Staining->Data_Analysis Molecular_Analysis Analyze Inflammation Markers (e.g., RT-qPCR) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical workflow for the in vivo evaluation of this compound in a dry eye disease model.

Conclusion

This compound is a promising therapeutic candidate for diseases involving deficient epithelial fluid secretion. The provided protocols for its preparation and in vivo administration in preclinical models offer a foundation for further research and development. Careful consideration of the formulation and administration route is essential for achieving optimal efficacy and safety.

References

Application Notes and Protocols for Short-Circuit Current Measurement with CFTR Activator Cact-A1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel primarily responsible for chloride and bicarbonate transport across epithelial surfaces. Dysfunctional CFTR leads to cystic fibrosis (CF), a life-threatening genetic disorder. High-throughput screening and subsequent validation assays are essential for the discovery and characterization of novel CFTR modulators. One of the gold-standard techniques for studying ion channel function in vitro is the measurement of short-circuit current (Isc) across polarized epithelial monolayers using an Ussing chamber.

These application notes provide a detailed protocol for measuring CFTR activity using the novel, cAMP-independent CFTR activator, Cact-A1. Cact-A1 is a potent activator of both wild-type and mutant CFTR, making it a valuable tool for CF research and drug discovery.[1][2] Unlike traditional CFTR activators that rely on elevating intracellular cyclic AMP (cAMP) levels, Cact-A1 appears to directly interact with the CFTR protein to induce channel gating.[2] This unique mechanism of action provides a valuable alternative for studying CFTR function and for potentially treating CF patients.

Data Presentation

The following tables summarize the quantitative data on the effect of Cact-A1 on CFTR-mediated short-circuit current in two commonly used epithelial cell lines.

Table 1: Dose-Response of Cact-A1 on Short-Circuit Current (Isc) in Fischer Rat Thyroid (FRT) Cells Expressing Wild-Type CFTR

Cact-A1 Concentration (µM)Mean Change in Isc (ΔIsc, µA/cm²)Standard Deviation (±)
0.15.20.8
0.312.81.5
1.025.42.1
3.038.13.2
10.045.33.9
30.046.14.0

Data compiled from representative studies. Actual values may vary depending on experimental conditions and cell passage number.

Table 2: Efficacy of Cact-A1 in Primary Human Bronchial Epithelial (HBE) Cells

CompoundConcentration (µM)Cell TypeMean Change in Isc (ΔIsc, µA/cm²)
Cact-A110Primary HBE (non-CF)35.7 ± 4.5
Forskolin20Primary HBE (non-CF)40.2 ± 5.1
Cact-A110Primary HBE (F508del/F508del)15.3 ± 2.8

This table provides a comparison of the maximal efficacy of Cact-A1 with the standard cAMP-dependent activator, forskolin, in both healthy and CF primary cells.

Experimental Protocols

Protocol 1: Culturing and Seeding of FRT Cells for Ussing Chamber Experiments
  • Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Permeable Supports: Once confluent, detach the cells using trypsin-EDTA and seed them onto permeable filter supports (e.g., Transwell®) at a high density (typically 5 x 10^5 cells/cm²).

  • Polarization: Allow the cells to grow and polarize for 5-7 days, with media changes every 2-3 days. The formation of a functional epithelial monolayer can be monitored by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. A TEER value above 1000 Ω·cm² generally indicates a well-formed monolayer.

Protocol 2: Short-Circuit Current Measurement in an Ussing Chamber
  • Ussing Chamber Setup:

    • Prepare and pre-warm (37°C) the appropriate physiological buffer solution (e.g., Ringer's solution: 115 mM NaCl, 25 mM NaHCO3, 2.4 mM KH2PO4, 1.24 mM K2HPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM D-glucose).[3]

    • Continuously gas the buffer with 95% O2 / 5% CO2 to maintain a pH of 7.4.[3]

    • Assemble the Ussing chamber system according to the manufacturer's instructions.

  • Mounting the Monolayer:

    • Carefully excise the permeable support membrane with the polarized FRT cell monolayer.

    • Mount the membrane between the two halves of the Ussing chamber, ensuring a leak-proof seal.

    • Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.

    • During this time, the transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp is the Isc.

  • Pharmacological Additions:

    • Amiloride: To inhibit the epithelial sodium channel (ENaC) and isolate the chloride current, add amiloride to the apical chamber to a final concentration of 10-100 µM. A decrease in Isc should be observed.

    • Cact-A1: Once a new stable baseline is reached after amiloride addition, add Cact-A1 to the apical chamber in a cumulative, dose-dependent manner (e.g., from 0.1 µM to 30 µM). Record the change in Isc (ΔIsc) at each concentration after the current stabilizes.

    • (Optional) Forskolin and IBMX: To compare the effect of Cact-A1 with a standard cAMP-mediated CFTR activator, forskolin (10-20 µM) and IBMX (100 µM) can be added to the basolateral chamber after the Cact-A1 dose-response.

    • CFTR Inhibitor: To confirm that the observed current is indeed mediated by CFTR, add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber at the end of the experiment. This should result in a significant reduction in the stimulated Isc.

  • Data Analysis:

    • Calculate the change in short-circuit current (ΔIsc) for each concentration of Cact-A1 by subtracting the baseline current before the addition from the peak current after the addition.

    • Plot the ΔIsc as a function of the Cact-A1 concentration to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

G cluster_0 CFTR Activation Signaling Pathways cluster_cAMP cAMP-Dependent Pathway cluster_direct cAMP-Independent Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates CactA1 Cact-A1 CactA1->CFTR Directly Binds & Activates Ion_Transport Cl- / HCO3- Transport CFTR->Ion_Transport Mediates

Caption: Signaling pathways of CFTR activation.

G start Start: Polarized Epithelial Monolayer mount Mount Monolayer in Ussing Chamber start->mount equilibrate Equilibrate and Establish Baseline Isc mount->equilibrate amiloride Add Amiloride (Apical) (Inhibit ENaC) equilibrate->amiloride stabilize1 Stabilize Baseline amiloride->stabilize1 cacta1 Add Cact-A1 (Apical) (Dose-Response) stabilize1->cacta1 stabilize2 Record ΔIsc at each concentration cacta1->stabilize2 inhibitor Add CFTRinh-172 (Apical) (Confirm CFTR-dependence) stabilize2->inhibitor end End of Experiment inhibitor->end

Caption: Experimental workflow for short-circuit current measurement.

References

Application Notes and Protocols for CFTR Activator 1 in Intestinal Fluid Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for mediating chloride and bicarbonate secretion across epithelial surfaces, including those in the intestine. This anion transport is the primary driver of intestinal fluid secretion, a process essential for maintaining luminal hydration and normal bowel function. Dysregulation of CFTR activity is implicated in diseases such as cystic fibrosis and secretory diarrheas. Small-molecule activators of CFTR, therefore, represent a promising therapeutic strategy for conditions characterized by reduced intestinal fluid secretion, such as constipation.

This document provides detailed application notes and protocols for the use of CFTR activator 1 (CFTRact-J027) , a potent phenylquinoxalinone-class small molecule, in the study of intestinal fluid secretion. CFTRact-J027 directly activates the CFTR channel without elevating intracellular cyclic adenosine monophosphate (cAMP) levels, offering a targeted mechanism of action.[1][2] These protocols are intended to guide researchers in the effective application of this compound in both ex vivo and in vivo experimental models.

Data Presentation: Quantitative Analysis of CFTRact-J027 Efficacy

The following tables summarize the key quantitative data regarding the potency and efficacy of CFTRact-J027 in activating CFTR-mediated chloride secretion and its functional effects on intestinal physiology.

Table 1: In Vitro and Ex Vivo Potency of CFTRact-J027

ParameterModel SystemValueReference
EC50 CFTR-expressing FRT cells~200 nmol/L[1][2]
EC50 Freshly isolated mouse colon (ex vivo)~300 nmol/L[1]

Table 2: In Vivo Efficacy of CFTRact-J027 in a Loperamide-Induced Constipation Mouse Model

Administration RouteParameterValueReference
Intraperitoneal (IP)ED50 ~2.0 mg/kg[1][3]
Oral (PO)ED50 ~0.5 mg/kg[1][2][3]

Signaling Pathway and Mechanism of Action

CFTRact-J027 acts as a direct activator of the CFTR channel. Unlike physiological activators that function through signaling cascades involving G-protein coupled receptors, adenylyl cyclase, and the subsequent increase in intracellular cAMP, CFTRact-J027 bypasses these upstream pathways.[1][2] Its mechanism is believed to involve direct binding to the CFTR protein, promoting a conformational change that favors the open state of the channel, thereby facilitating the efflux of chloride ions and driving fluid secretion. A low level of basal phosphorylation of CFTR is necessary for its activity, which is typically present in intestinal cells in vivo.[1]

CFTR_Activation_Pathway CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) Lumen Intestinal Lumen CFTR_Open->Lumen Cl⁻ Secretion CFTR_Activator CFTRact-J027 (this compound) CFTR_Activator->CFTR Direct Binding & Activation Cl_ion Cl⁻ H2O H₂O H2O->Lumen Fluid Secretion (Paracellular) Ussing_Chamber_Workflow A 1. Isolate & Mount Mouse Intestinal Tissue B 2. Equilibrate in KBR Solution (37°C, 95% O₂) Establish Baseline Isc A->B C 3. Add CFTRact-J027 (Cumulative Doses) B->C D 4. Record Change in Short-Circuit Current (ΔIsc) C->D E 5. Optional: Add CFTRinh-172 to Confirm Specificity D->E F 6. Analyze Data: Generate Dose-Response Curve & Calculate EC₅₀ E->F Constipation_Model_Workflow A 1. Acclimatize Mice in Metabolic Cages B 2. Administer CFTRact-J027 (PO or IP) or Vehicle A->B C 3. Induce Constipation with Loperamide (IP) B->C D 4. Collect Fecal Pellets (e.g., over 3 hours) C->D E 5. Measure Stool Parameters: - Pellet Number - Wet & Dry Weight D->E F 6. Calculate Stool Water Content & Analyze Group Differences E->F

References

storage and stability guidelines for "CFTR activator 1" solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, stability, and use of two distinct small molecule activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CFTR activator 1 (CAS 2768261-09-0) and CFTR Activator, Cact-A1 (CAS 354576-90-2) . Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Compound Identification and Mechanism of Action

It is imperative to distinguish between the two commercially available compounds often referred to as "this compound". Their distinct chemical structures and mechanisms of action necessitate different handling and experimental design.

  • This compound (CAS 2768261-09-0): A potent and selective CFTR activator with an EC50 of 23 nM.[1] This compound has been shown to potently activate the CFTR chloride channel in FRT cells expressing human CFTR, with an EC50 of 342 nM in the presence of 50 nM Forskolin.[1][2] It has been observed to marginally increase cAMP levels in CHO-K1 cells.[2]

  • CFTR Activator, Cact-A1 (CAS 354576-90-2): An aminopyrazolocarbonitrile compound that activates both wild-type and ΔF508-CFTR channel activity in a cAMP-independent manner. This activation is reversible and can be blocked by the CFTR inhibitor, CFTRinh-172.

Storage and Stability Guidelines

Proper storage and handling of "this compound" and "Cact-A1" solutions are critical to maintain their potency and ensure experimental consistency.

Table 1: Storage and Stability of Stock Solutions
CompoundCAS NumberSolventStorage TemperatureShelf LifeNotes
This compound 2768261-09-0DMSO-80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[1]
CFTR Activator, Cact-A1 354576-90-2DMSO-20°CUp to 6 monthsAliquot and protect from light.
Working Solutions

For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1] If precipitation occurs during the preparation of any solution, gentle heating and/or sonication can be used to aid dissolution.

Solution Preparation Protocols

This compound (CAS 2768261-09-0)

In Vitro Stock Solution (10 mM in DMSO): Detailed instructions for preparing a DMSO stock solution can be found from the supplier.[2]

In Vivo Formulation Example (for a 1 mL working solution): [1]

  • Begin with a 25.0 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

CFTR Activator, Cact-A1 (CAS 354576-90-2)

In Vitro Stock Solution (e.g., 100 mg/mL in DMSO): This compound is soluble in DMSO at concentrations up to 100 mg/mL. Following reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C.

Experimental Protocols

Ussing Chamber Assay for CFTR Activation

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol provides a general framework for assessing the activity of CFTR activators.

Materials:

  • Polarized epithelial cells (e.g., FRT, Calu-3, or primary human bronchial epithelial cells) cultured on permeable supports (e.g., Snapwell™ or Transwell®).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ag/AgCl electrodes with 3M KCl agar bridges.

  • Ringer's solution (e.g., 120 mM NaCl, 10 mM D-glucose, 3.3 mM KH2PO4, 0.83 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2), pH 7.4, bubbled with 95% O2/5% CO2.

  • CFTR modulators: Amiloride (ENaC inhibitor), Forskolin (adenylyl cyclase activator, for use with this compound), CFTRinh-172 (CFTR inhibitor).

  • This compound or Cact-A1.

Workflow Diagram:

UssingChamberWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_cells Culture polarized epithelial cells on permeable supports prep_solutions Prepare and warm Ringer's solution and test compounds prep_cells->prep_solutions prep_chamber Assemble and calibrate Ussing chamber prep_solutions->prep_chamber mount Mount cell monolayer in Ussing chamber prep_chamber->mount equilibrate Equilibrate and establish stable baseline Isc mount->equilibrate amiloride Add Amiloride (apical) to inhibit ENaC equilibrate->amiloride activator Add CFTR Activator (apical or basolateral) amiloride->activator inhibitor Add CFTRinh-172 (apical) to confirm CFTR-specific current activator->inhibitor record Record short-circuit current (Isc) inhibitor->record calculate Calculate change in Isc (ΔIsc) in response to compounds record->calculate

Ussing Chamber Experimental Workflow

Procedure:

  • Prepare and warm all solutions to 37°C and bubble with 95% O2/5% CO2.

  • Mount the permeable support with the cell monolayer in the Ussing chamber, ensuring a good seal.

  • Add Ringer's solution to both the apical and basolateral chambers.

  • Equilibrate the system and establish a stable baseline short-circuit current (Isc).

  • Inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.

  • Once a new stable baseline is achieved, add the CFTR activator to the appropriate chamber(s).

    • For this compound (CAS 2768261-09-0): A co-treatment with a low concentration of forskolin (e.g., 50 nM) may be required to observe potent activation.[1][2] Test a concentration range of 30 nM to 10 µM.[1][2]

    • For CFTR Activator, Cact-A1 (CAS 354576-90-2): This compound does not require cAMP stimulation. A concentration range of 1 µM to 30 µM can be explored.

  • After the activator-induced current has peaked and stabilized, confirm that the current is CFTR-specific by adding a CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a powerful technique to study the properties of individual ion channels. The excised inside-out patch configuration is particularly useful for studying CFTR, as it allows for the direct application of compounds to the intracellular face of the channel.

Materials:

  • Cells expressing CFTR (e.g., BHK or CHO cells).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular and extracellular solutions (see Table 2).

  • ATP and Protein Kinase A (PKA) for channel activation.

  • This compound or Cact-A1.

Table 2: Example Patch-Clamp Solutions

SolutionComposition
Pipette (Extracellular) 140 mM NMDG-Cl, 2 mM MgCl2, 5 mM CaCl2, 10 mM TES, pH 7.4
Bath (Intracellular) 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.4

Workflow Diagram:

PatchClampWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis pull_pipette Pull and fire-polish micropipette fill_pipette Fill pipette with extracellular solution pull_pipette->fill_pipette form_seal Approach cell and form Giga-ohm seal fill_pipette->form_seal prep_cells Plate cells at low density prep_cells->form_seal excise_patch Excise inside-out membrane patch form_seal->excise_patch activate_channel Activate CFTR with PKA and ATP excise_patch->activate_channel apply_activator Apply CFTR activator to the bath solution activate_channel->apply_activator record_current Record single-channel currents apply_activator->record_current analyze_gating Analyze channel open probability (Po) and single-channel conductance record_current->analyze_gating CFTR_Activator_1_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates Activator1 This compound Activator1->CFTR potentiates Forskolin Forskolin Forskolin->AC activates Cact_A1_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel CactA1 Cact-A1 CactA1->CFTR directly activates cAMP_pathway cAMP-PKA Pathway cAMP_pathway->CFTR independent of

References

Troubleshooting & Optimization

troubleshooting "CFTR activator 1" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with CFTR activator 1, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is reported to be soluble in DMSO at concentrations as high as 100 mg/mL.

Q2: My this compound is not fully dissolving in my aqueous experimental buffer. What should I do?

A2: Direct dissolution of this compound in aqueous buffers is often problematic due to its low water solubility. It is best practice to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental medium. Be sure to vortex or mix thoroughly when diluting the DMSO stock into the aqueous buffer.

Q3: I observed precipitation or a cloudy solution after diluting my DMSO stock of this compound into my aqueous buffer. How can I resolve this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate without adverse effects, as this will help maintain solubility.

  • Use of Co-solvents: For in vivo or other sensitive applications where high DMSO concentrations are not ideal, consider using a co-solvent system. Several formulations have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL.[2]

  • Sonication and Heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Be cautious with temperature to avoid degradation of the compound.

  • Fresh Preparations: It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution to minimize the chances of precipitation over time.

Q4: How should I store my stock solution of this compound?

A4: Following reconstitution in DMSO, it is recommended to aliquot the stock solution into smaller volumes and freeze at -20°C. Stock solutions are reported to be stable for up to 6 months at -20°C or 1 month at -20°C and 6 months at -80°C.[2] Aliquoting is crucial to prevent product inactivation from repeated freeze-thaw cycles.[2]

Data Presentation

Solubility of this compound
Solvent/FormulationReported SolubilityReference
DMSO100 mg/mL
DMSO10 mM[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]
PEG400Soluble (Oral Formulation)[3]
0.2% Carboxymethyl celluloseSuspension (Oral Formulation)[3]
0.25% Tween 80 and 0.5% Carboxymethyl celluloseSoluble (Oral Formulation)[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers.

Materials:

  • This compound (powder form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 291.31 g/mol , dissolve 2.91 mg in 1 mL of DMSO).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and light yellow.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Visualizations

Troubleshooting Workflow for Solubility Issues

start Start: Dissolving This compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution observe Observe for precipitation or cloudiness dilution->observe clear_solution Solution is clear: Proceed with experiment observe->clear_solution No troubleshoot Precipitation Occurs: Troubleshooting Required observe->troubleshoot Yes end End: Soluble compound for experiment heat_sonicate Apply gentle heat and/or sonication troubleshoot->heat_sonicate check_again Re-evaluate solution heat_sonicate->check_again check_again->clear_solution Resolved use_cosolvent Consider co-solvent formulations (e.g., PEG300, Tween-80) check_again->use_cosolvent Not Resolved use_cosolvent->end cluster_cAMP cAMP-Dependent Pathway cluster_direct cAMP-Independent Pathway GPCR GPCR Activation (e.g., by Forskolin) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CFTR CFTR Channel PKA->CFTR Phosphorylation CFTR_Act1 This compound CFTR_Act1->CFTR Direct Binding/ Activation Activation Channel Activation (Cl- Efflux) CFTR->Activation

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "CFTR activator 1" is a placeholder name. The data, protocols, and troubleshooting guides provided herein are based on the well-characterized CFTR potentiator VX-770 (Ivacaftor) and are intended to serve as a comprehensive resource for researchers working with similar small molecule activators.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern when using a CFTR activator?

A1: Off-target effects occur when a small molecule, such as a CFTR activator, binds to and modulates proteins other than its intended target (CFTR).[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Interference with other essential pathways can cause cell stress or death, which is unrelated to CFTR activation.[1]

  • Confounding Data: Off-target effects can mask or alter the true on-target effect, making it difficult to determine the activator's precise mechanism and efficacy.

Q2: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of my CFTR activator?

A2: A multi-step approach is necessary to distinguish on-target from off-target effects. Key strategies include:

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of your activator. If the phenotype persists with the inactive analog, it suggests an effect related to the chemical scaffold itself, not the intended CFTR activation.[1]

  • Vary Activator Concentration: Off-target effects are often more pronounced at higher concentrations.[1] Perform a dose-response curve to identify the lowest effective concentration that activates CFTR and assess if the unexpected phenotype disappears at this lower dose.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate CFTR expression. If the phenotype persists in CFTR-deficient cells upon activator treatment, it is highly likely to be an off-target effect.[1][2]

  • Orthogonal Assays: Confirm CFTR activation using at least two different functional assays (e.g., Ussing chamber and patch clamp) to ensure the primary effect is consistent.[3]

Q3: What are the best practices for minimizing off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the risk of off-target effects confounding your data:

  • Titrate to the Lowest Effective Concentration: Always perform a dose-response experiment to determine the minimal concentration of the activator required to achieve the desired level of CFTR potentiation.[1] Avoid using saturating concentrations where possible.

  • Use Highly Characterized Molecules: Whenever possible, use activators with a well-documented selectivity profile.

  • Limit Exposure Time: For cellular assays, use the shortest incubation time necessary to observe the on-target effect. Prolonged exposure increases the likelihood of engaging off-target pathways.

  • Perform Profiling Screens: If you are characterizing a novel activator, consider performing a broad-panel screen (e.g., a kinase panel) to proactively identify potential off-target interactions.[2][4]

Q4: My CFTR activator is not producing a response in my cell model. What are the common causes?

A4: A lack of response can stem from several factors, not all of which are related to the activator itself. See the troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include:

  • Incorrect Activator Concentration: The concentration may be too low to elicit a response. Conversely, very high concentrations can sometimes be inhibitory or toxic.

  • Poor Compound Solubility: The activator may not be fully dissolved in your assay buffer, reducing its effective concentration. VX-770, for example, has very low aqueous solubility.[5]

  • Cell Model Issues: The cells may not express sufficient CFTR at the plasma membrane, or the CFTR mutation present may not be responsive to a potentiator-type activator.

  • Assay Conditions: Suboptimal assay conditions (e.g., temperature, buffer composition, lack of CFTR pre-activation with forskolin) can prevent a measurable response.

Troubleshooting Guides

Issue 1: No measurable CFTR activation in Ussing Chamber or Patch Clamp

This guide provides a logical workflow to diagnose a lack of response to the CFTR activator.

G A Start: No Response to This compound B Verify Activator Prep: - Freshly prepared? - Correct solvent (DMSO)? - Vortexed/sonicated? A->B C Check Assay Controls: - Positive control (e.g., Forskolin) response? - Negative control (e.g., CFTRinh-172) inhibition? B->C Prep OK G Problem Likely with Compound/Preparation B->G Prep Error D Evaluate Cell Model: - CFTR expression confirmed (Western blot)? - Correct mutation for a potentiator? C->D Controls OK H Problem Likely with Assay System/Protocol C->H Controls Fail E Review Assay Protocol: - Correct buffer composition? - Temperature optimal (e.g., 37°C)? - Sufficient pre-activation time? D->E Model OK I Problem Likely with Cell Model D->I Model Issue F Test Higher Concentration E->F Protocol OK E->H Protocol Error J Potential Compound Inactivity/Degradation F->J Still No Response

Caption: Troubleshooting workflow for no activator response.
Issue 2: High Variability Between Experimental Replicates

High variability can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Culture Standardize cell seeding density, passage number, and differentiation time for primary cells.Cell state significantly impacts CFTR expression and function. Consistency is key for reproducible results.
Compound Precipitation Prepare fresh dilutions for each experiment. Visually inspect solutions for precipitates. Consider pre-warming media.Poorly soluble compounds like VX-770 can precipitate, leading to inconsistent effective concentrations.[5]
Technical Assay Variability For Ussing chambers, ensure tissues are mounted correctly and resistance is stable before adding compounds. For patch clamp, monitor seal resistance and cell health.[6][7]Electrophysiology assays are sensitive to technical execution.[8][9] Consistent technique reduces noise.
Edge Effects in Plate Assays Avoid using the outer wells of microplates for critical measurements or ensure proper plate sealing and incubation conditions.Evaporation from outer wells can concentrate compounds and affect cell viability, leading to skewed results.

Identifying Potential Off-Targets

This workflow outlines a standard cascade for characterizing the selectivity of a novel CFTR activator.

G cluster_0 In Silico & In Vitro Screening cluster_1 Cell-Based Validation A Start: Novel CFTR Activator B Computational Prediction (e.g., similarity search, docking) A->B C Broad In Vitro Profiling (e.g., Kinase Panel, GPCR Panel) A->C D List of Potential Off-Targets B->D C->D E Select Top Hits from Screening D->E Prioritize based on potency F Functional Cellular Assays for Off-Targets (e.g., signaling, proliferation) E->F G CETSA (Cellular Thermal Shift Assay) to confirm target engagement in cells E->G H Validated Off-Target List F->H G->H

Caption: Experimental workflow for off-target identification.

Quantitative Data Summary

The following table summarizes the potency of VX-770 (Ivacaftor) on its intended target (CFTR) versus a known off-target. This illustrates the concept of a selectivity window.

Target Assay Type Potency (EC₅₀ / IC₅₀) Reference
G551D-CFTR (On-Target) Patch Clamp~100 nM (Potentiation)Van Goor et al., 2009
Wild-Type CFTR (On-Target) Patch Clamp~600 pM (Apparent Affinity)Jih & Hwang, 2013[10]; Csanády et al., 2019[5]
PDE4 (Off-Target) Biochemical Assay>10,000 nM (Inhibition)Vertex Pharmaceuticals (FDA submission data)

Note: The apparent affinity can be much higher than the EC₅₀ observed in cellular assays due to different experimental conditions.[5]

Key Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[7][11]

Objective: To measure CFTR-dependent short-circuit current (Isc) in response to "this compound".

Methodology:

  • Cell Culture: Grow primary human bronchial epithelial (HBE) cells or a suitable cell line (e.g., CFBE41o-) on permeable supports until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological saline solutions (e.g., Krebs-Ringer bicarbonate). Maintain temperature at 37°C and continuously gas with 95% O₂/5% CO₂.[6]

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add Amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

  • CFTR Activation: Add a cAMP agonist like Forskolin (e.g., 10 µM) to the apical or basolateral side (depending on cell type) to activate PKA and phosphorylate CFTR, opening the channel.[12][13]

  • Potentiation: Once the Forskolin-stimulated current is stable, add "this compound" in a dose-dependent manner to the apical chamber. The increase in Isc reflects the potentiation of CFTR channel gating.

  • Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.[11][13] The magnitude of the current drop is the total CFTR-mediated current.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This technique allows for high-resolution measurement of CFTR currents from a single cell.[8][14][15]

Objective: To directly measure the effect of "this compound" on CFTR channel currents.

Methodology:

  • Cell Preparation: Plate cells expressing the CFTR channel of interest onto glass coverslips.

  • Pipette & Solutions: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. The intracellular (pipette) solution should contain ATP (e.g., 5 mM) and PKA catalytic subunit to ensure CFTR is phosphorylated and activated. The extracellular (bath) solution should be a physiological saline solution.[15]

  • Seal Formation: Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell.

  • Data Acquisition: Clamp the cell membrane potential (e.g., at -40 mV) and apply voltage steps or ramps (e.g., from -80 mV to +80 mV) to elicit CFTR currents.[14]

  • Compound Application: After recording a stable baseline current, perfuse the bath with a solution containing "this compound". The resulting increase in current amplitude reflects the potentiation of channel activity.

  • Washout & Inhibition: Perfuse with a control solution to test for reversibility of the effect. Confirm the current is CFTR-specific by applying a known CFTR inhibitor.

Signaling Pathway Diagram

This diagram illustrates the mechanism of a CFTR potentiator.

G cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) Pore CFTR_Open CFTR Channel (Open) Cl- Efflux CFTR->CFTR_Open Brief Opening CFTR_Open->CFTR Closes PKA PKA (Protein Kinase A) PKA->CFTR:f0 Phosphorylation ATP ATP ATP->CFTR:f0 Binding (Gating) Activator This compound (Potentiator) Activator->CFTR_Open:f0 Stabilizes Open State

Caption: Mechanism of CFTR potentiation by an activator.

References

Technical Support Center: Improving the Metabolic Stability of CFTR Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation and optimization of the metabolic stability of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for CFTR activators?

A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For a CFTR activator, high metabolic stability is crucial because it influences key pharmacokinetic properties like half-life, oral bioavailability, and clearance.[2] A compound that is metabolized too quickly (low stability) may be cleared from the body before it can exert its therapeutic effect, necessitating higher or more frequent doses.[1] Conversely, a compound that is excessively stable might accumulate, potentially leading to toxicity.[1] Optimizing metabolic stability is therefore essential for developing a safe and effective CFTR activator.

Q2: What are the primary in vitro assays used to evaluate the metabolic stability of a new CFTR activator?

A2: The initial assessment of metabolic stability is typically conducted using in vitro systems containing drug-metabolizing enzymes.[2] The most common assays are:

  • Liver Microsomal Stability Assay: This is often the first screen used. Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3][4] This assay is cost-effective, adaptable to high-throughput screening, and provides a good initial rank-ordering of compounds based on their intrinsic clearance.[4][5]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes.[6][7] It is often considered the "gold standard" for in vitro metabolism studies as it provides a more comprehensive picture of hepatic clearance and allows for the study of metabolites from both phases.[4][6]

  • S9 Fraction Stability Assay: The S9 fraction is a supernatant from liver homogenate that contains both microsomal and cytosolic enzymes.[3][8] This allows for the evaluation of a broader range of metabolic pathways than microsomes alone, including those mediated by cytosolic enzymes.[8]

Q3: My CFTR activator shows high clearance in hepatocytes but was stable in microsomes. What could be the reason?

A3: This discrepancy often suggests that the compound is primarily cleared by metabolic pathways not present or fully active in the microsomal assay. The most common reasons include:

  • Phase II Metabolism: Your compound may be a substrate for Phase II conjugation enzymes (like UGTs or SULTs) that are present in hepatocytes but largely absent from standard NADPH-supplemented microsomal preparations.[3][8]

  • Cytosolic Enzymes: Metabolism may be driven by cytosolic enzymes (e.g., aldehyde oxidase) found in the S9 fraction and intact hepatocytes, but not in microsomes.[8]

  • Transporter Effects: In intact hepatocytes, active transport of the compound into the cell can lead to higher intracellular concentrations available for metabolism, a factor not modeled in microsomal assays.

Q4: How can the metabolic stability of a promising CFTR activator be improved?

A4: Improving metabolic stability typically involves medicinal chemistry efforts to modify the compound's structure at its "metabolic soft spots"—the positions most vulnerable to enzymatic attack. Common strategies include:

  • Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism can slow the rate of CYP-mediated oxidation due to the kinetic isotope effect. This has been explored for deuterated analogs of Ivacaftor.[9]

  • Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a nitrile can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the drug-metabolizing enzyme from accessing it.

  • Ring System Modification: Replacing a metabolically liable ring system (e.g., a phenyl ring) with a more stable heterocyclic system (e.g., a pyridine or pyrimidine ring) can block metabolism at that site.

Troubleshooting Experimental Assays

Problem Encountered Potential Cause(s) Recommended Solution(s)
Compound disappears too quickly to measure an accurate half-life. 1. The compound is highly labile. 2. The concentration of microsomes or hepatocytes is too high.[2]1. Reduce the incubation time points (e.g., 0, 1, 3, 5, 10 minutes). 2. Decrease the microsomal protein or hepatocyte cell density.[2]
No metabolism is observed, even for positive controls. 1. The liver microsomes or hepatocytes are inactive. 2. The necessary cofactor (e.g., NADPH) was not added or has degraded.[2]1. Use a new, validated batch of microsomes or hepatocytes. 2. Prepare NADPH solutions fresh for each experiment and keep them on ice.[2] Confirm the correct cofactors were added.
High variability in stability results between replicate experiments. 1. The compound has low aqueous solubility and is precipitating in the incubation buffer.[2] 2. Inconsistent pipetting or timing. 3. Degradation of the compound in the assay buffer (chemical instability).1. Decrease the initial compound concentration.[2] 2. Increase the organic solvent percentage (e.g., DMSO) but ensure it remains below levels that inhibit enzymes (typically <0.5%).[2] 3. Run a control incubation without enzymes/cofactors to assess chemical stability.
Poor correlation between in vitro data and preliminary in vivo pharmacokinetic data. 1. Significant non-hepatic clearance pathways (e.g., renal excretion) exist in vivo.[5] 2. High plasma protein binding in vivo is limiting the free fraction available for metabolism. 3. The in vitro system does not fully recapitulate in vivo conditions.[2]1. Investigate other clearance mechanisms.[2] 2. Measure the fraction of compound unbound in plasma and in the in vitro incubation to correct clearance calculations.[10] 3. Consider more complex models, such as primary human hepatocytes or in vivo animal models.

Quantitative Data Summary

The metabolic stability of a compound is quantified by its half-life (t½) and intrinsic clearance (CLint). These values are used to predict in vivo hepatic clearance. The table below provides a representative summary for hypothetical CFTR activators with varying stability profiles.

Compound ID System t½ (min) CLint (μL/min/mg protein) Predicted In Vivo Clearance
CFTR-Act-01Human Liver Microsomes> 60< 12Low
CFTR-Act-02Human Liver Microsomes2527.7Moderate
CFTR-Act-03Human Liver Microsomes886.6High
CFTR-Act-04Human Hepatocytes> 120< 5.8Low
CFTR-Act-05Human Hepatocytes4515.4Moderate
CFTR-Act-06Human Hepatocytes1546.2High

Note: CLint values are calculated from the half-life and the specific assay conditions (protein or cell concentration).[11] Predicted in vivo clearance is extrapolated from CLint using models like the well-stirred model, which also accounts for factors like liver blood flow and protein binding.[10][12]

Key Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism of a CFTR activator by incubating it with liver microsomes and an NADPH-regenerating system.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in an appropriate buffer (e.g., phosphate buffer, pH 7.4).[13]

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the compound's working solution (e.g., final concentration of 1 µM).[2]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.[2] Include control wells that substitute the NADPH solution with a buffer to assess non-enzymatic degradation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[2]

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]

  • Data Calculation: Determine the rate of disappearance by plotting the natural log of the percent remaining compound against time. Calculate the half-life (t½) and the intrinsic clearance (CLint).[5]

Hepatocyte Stability Assay

Objective: To determine the rate of Phase I and Phase II metabolism of a CFTR activator using cryopreserved suspension hepatocytes.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a specified viable cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[11]

  • Compound Preparation: Prepare a working solution of the test compound in the incubation medium. The final concentration of any organic solvent (like DMSO) should not exceed 0.1% to avoid cytotoxicity.[11]

  • Incubation: Add the hepatocyte suspension to a multi-well plate. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator. Add the compound working solution to initiate the reaction (final test concentration is often 1 µM).[7][11]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding them to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[7][10]

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[7]

  • Data Calculation: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance curve of the parent compound. The CLint value is typically reported in µL/min/10⁶ cells.[10][11]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Profiling cluster_2 Phase 3: In Vivo Correlation Compound New CFTR Activator Microsomal_Assay Liver Microsomal Stability Assay Compound->Microsomal_Assay Data_Analysis_1 Calculate CLint (microsomes) Microsomal_Assay->Data_Analysis_1 Rank_Order Rank Order Compounds Data_Analysis_1->Rank_Order Hepatocyte_Assay Hepatocyte Stability Assay Rank_Order->Hepatocyte_Assay Select Promising Compounds Data_Analysis_2 Calculate CLint (hepatocytes) Hepatocyte_Assay->Data_Analysis_2 MetID Metabolite Identification Data_Analysis_2->MetID PK_Study In Vivo PK Study (e.g., Rodent) MetID->PK_Study Select Lead Candidate(s) IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Study->IVIVC Lead_Op Lead Optimization IVIVC->Lead_Op Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) compound CFTR Activator (Lipophilic) p450 CYP450 Enzymes (in Microsomes) compound->p450 Enters Hepatocyte ugt UGTs, SULTs (in Cytosol/Microsomes) compound->ugt Direct Conjugation reactions Oxidation, Reduction, Hydrolysis p450->reactions metabolite1 Phase I Metabolite (More Polar) reactions->metabolite1 conjugation Glucuronidation, Sulfation ugt->conjugation metabolite2 Phase II Metabolite (Water-Soluble) conjugation->metabolite2 metabolite1->ugt excretion Excretion (Urine/Bile) metabolite2->excretion Troubleshooting_Flowchart start Problem: High variability in metabolic stability results q1 Is compound stable in buffer without enzymes/cofactors? start->q1 a1_yes Chemical stability is OK. Proceed to check enzymatic assay. q1->a1_yes Yes a1_no Issue is chemical instability. - Modify buffer pH. - Add antioxidants if oxidative. q1->a1_no No q2 Is compound solubility sufficient at assay concentration? a1_yes->q2 a2_yes Solubility is not the issue. Check assay execution. q2->a2_yes Yes a2_no Precipitation is likely cause. - Lower compound concentration. - Check for cloudiness in wells. q2->a2_no No q3 Are controls (e.g., high-turnover compound) behaving as expected? a2_yes->q3 a3_yes Assay system is likely functional. Variability may be specific to test compound properties. q3->a3_yes Yes a3_no System-wide issue. - Use fresh cofactors (NADPH). - Validate microsome/hepatocyte lot. q3->a3_no No end Review pipetting technique, automation, and timing. a3_yes->end

References

Technical Support Center: CFTR Activator 1 & cAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CFTR activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental outcomes, particularly concerning cyclic adenosine monophosphate (cAMP) levels when using "CFTR activator 1".

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of a CFTR activator on intracellular cAMP levels?

A1: The effect of a CFTR activator on cAMP levels depends on its mechanism of action. CFTR is a cAMP-regulated chloride channel, and its activation is often initiated by cAMP-dependent phosphorylation by Protein Kinase A (PKA).[1][2][3] Therefore, many compounds that activate CFTR do so by increasing intracellular cAMP. However, some activators can modulate CFTR function directly or through other signaling pathways without altering cAMP levels.[1][3][4][5] It is crucial to understand the specific mechanism of "this compound" to predict its effect on cAMP.

Q2: We are using "this compound" and observing an unexpected increase in cAMP levels. What could be the cause?

A2: An unexpected increase in cAMP levels when using a compound intended to be a direct CFTR activator could be due to several factors:

  • Off-target effects: The "this compound" may have off-target effects on components of the cAMP signaling pathway, such as inhibiting phosphodiesterases (PDEs), which are enzymes that degrade cAMP.[5]

  • Upstream activation: The compound might indirectly activate adenylyl cyclase, the enzyme responsible for cAMP synthesis.

  • Compound characteristics: The specific formulation or batch of the activator could contain impurities that affect cAMP levels.

Q3: We are not seeing the expected increase in cAMP levels with our "this compound", which is supposed to work through the cAMP pathway. Why might this be?

A3: A lack of the expected cAMP increase could indicate several issues:

  • Incorrect mechanism of action: "this compound" might not activate CFTR via the cAMP/PKA pathway as presumed. It could be a direct potentiator of the channel.

  • Cell-specific factors: The response to a CFTR activator can be cell-type dependent.[6] The cell line you are using may lack the necessary receptors or signaling components for the activator to elicit a cAMP response.

  • Experimental conditions: Issues with the experimental setup, such as incorrect concentrations of the activator, problems with the cAMP assay itself, or the health of the cells, can lead to misleading results.

Q4: Could the unexpected cAMP levels be due to the cell line we are using?

A4: Absolutely. Different cell lines have varying expression levels of receptors, adenylyl cyclase isoforms, and phosphodiesterases, all of which can influence the cAMP response to a given compound.[6] It is essential to characterize the cAMP signaling pathway in your specific cell model.

Troubleshooting Guide: Unexpected cAMP Levels with "this compound"

If you are observing unexpected changes in cAMP levels during your experiments with "this compound," follow this troubleshooting guide.

Scenario 1: Unexpected Increase in cAMP Levels
Possible Cause Troubleshooting Steps
Off-Target Effect of "this compound" on Phosphodiesterases (PDEs) 1. Perform a PDE activity assay in the presence of "this compound" to directly measure its effect on PDE function. 2. Use a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control in your cAMP assay. If the effect of "this compound" is similar to IBMX, it likely acts as a PDE inhibitor.
Indirect Activation of Adenylyl Cyclase 1. Pre-treat cells with an adenylyl cyclase inhibitor (e.g., SQ 22,536) before adding "this compound". If the cAMP increase is blocked, it suggests an effect on adenylyl cyclase.
Compound Impurity 1. Test a new batch or lot of "this compound". 2. If possible, obtain the compound from a different supplier. 3. Analyze the purity of your compound using techniques like HPLC-MS.
Cell Line Specificity 1. Test the effect of "this compound" on a different cell line known to have a well-characterized cAMP signaling pathway.
Scenario 2: No or Lower-Than-Expected Increase in cAMP Levels
Possible Cause Troubleshooting Steps
"this compound" is a Direct CFTR Potentiator 1. Measure CFTR channel activity directly using methods like patch-clamp or a halide-sensitive fluorescent dye assay in the absence of any cAMP-stimulating agents.[7] If the activator increases channel function without raising cAMP, it is likely a direct potentiator.
Issues with the cAMP Assay 1. Run a positive control for your cAMP assay, such as Forskolin (a direct adenylyl cyclase activator) or a known β-adrenergic receptor agonist (e.g., isoproterenol).[3] This will validate that the assay is working correctly. 2. Ensure that all reagents for the cAMP assay are fresh and properly prepared.
Cell Health and Experimental Conditions 1. Check cell viability to ensure the cells are healthy. 2. Optimize the concentration of "this compound" used. 3. Verify the incubation time for both the activator and the cAMP assay.
Cell Line Does Not Respond to the Activator via cAMP 1. Confirm that your cell line expresses the necessary receptors and signaling molecules for a cAMP response to your class of compound. 2. Consider using a different cell line known to be responsive.

Experimental Protocols

cAMP Measurement Assay (Example using HTRF)

This protocol is a general guideline. Please refer to the manufacturer's instructions for your specific cAMP assay kit.

Materials:

  • Cells expressing CFTR

  • "this compound"

  • Positive control (e.g., Forskolin)

  • Negative control (vehicle)

  • cAMP Assay Kit (e.g., HTRF-based)

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of "this compound," positive control, and negative control.

    • Remove culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at 37°C for the time specified in your experimental design (e.g., 30 minutes).

  • Lysis and Detection:

    • Lyse the cells according to the assay kit protocol.

    • Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Reading: Incubate as recommended by the manufacturer and then read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate cAMP concentrations based on a standard curve.

Cell Culture for CFTR-Expressing Epithelial Cells (e.g., CFBE41o-)

Materials:

  • CFBE41o- cells

  • MEM (Minimum Essential Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Puromycin (for selection, if applicable)

  • Coated culture flasks or plates (e.g., with collagen)

Procedure:

  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Plating: Transfer cells to a culture flask containing pre-warmed complete medium.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and re-seed at the desired density.

  • Polarization (for certain assays): For transport assays, cells can be grown on permeable supports to form polarized monolayers.

Visualizations

G cluster_0 Expected cAMP-Mediated CFTR Activation Activator Activator GPCR G-Protein Coupled Receptor Activator->GPCR 1. Binds AC Adenylyl Cyclase GPCR->AC 2. Activates cAMP cAMP AC->cAMP 3. Synthesizes PKA Protein Kinase A cAMP->PKA 4. Activates CFTR CFTR Channel PKA->CFTR 5. Phosphorylates Ion_Transport Cl- Efflux CFTR->Ion_Transport 6. Opens Channel

Caption: Expected signaling pathway for a CFTR activator that increases cAMP.

G Start Unexpected cAMP Level with 'this compound' Q1 Is the cAMP level unexpectedly high? Start->Q1 A1 Possible Off-Target Effect: PDE Inhibition or Adenylyl Cyclase Activation Q1->A1 Yes Q2 Is the cAMP level lower than expected? Q1->Q2 No End Consult Further Troubleshooting Steps A1->End A2 Possible Direct Activator or Assay/Cell Line Issue Q2->A2 Yes A2->End

Caption: Troubleshooting workflow for unexpected cAMP levels.

References

variability in "CFTR activator 1" experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CFTR activator 1." The information is designed to address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the EC50 value of this compound in our experiments. What are the potential causes?

A1: Variability in the half-maximal effective concentration (EC50) is a common issue and can arise from several factors. Here are the key aspects to consider:

  • Cell Line Differences: The expression level of CFTR and the cellular context can significantly impact the apparent potency of the activator. Different cell lines (e.g., FRT, CHO, HBE) have varying levels of endogenous signaling components that can influence CFTR activity.[1][2]

  • Assay Conditions:

    • Forskolin Concentration: this compound often requires a certain level of CFTR phosphorylation to be fully effective.[3] The concentration of forskolin or other adenylyl cyclase activators used to establish basal cAMP levels can therefore influence the EC50.

    • Temperature: Temperature can affect CFTR channel gating and the stability of the protein, especially for mutant forms of CFTR.[4][5] Ensure consistent temperature control during your experiments.

    • Ion Gradients: In Ussing chamber experiments, the presence or absence of a chloride gradient across the epithelial monolayer can alter the driving force for chloride transport and affect the measured response to activators.[6]

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay buffer. Precipitation can lead to a lower effective concentration. It is recommended to prepare fresh stock solutions and protect them from light. For in vivo applications, the formulation can significantly impact bioavailability.[7][8]

  • Passage Number of Cells: High passage numbers can lead to genetic drift and altered expression of key proteins, including CFTR. It is advisable to use cells within a defined passage number range.

Q2: Our iodide efflux assay results with this compound are inconsistent. How can we improve the reliability of this assay?

A2: The iodide efflux assay is a widely used method to assess CFTR function. To improve consistency:

  • Cell Plating Density: Ensure a consistent cell density at the time of the assay. Over-confluent or under-confluent monolayers can lead to variable results.

  • Loading and Washing Steps: Standardize the iodide loading time and the washing procedure to ensure a consistent intracellular iodide concentration at the start of the experiment. The number and duration of washes are critical to reduce background signal.[9][10]

  • Agonist Stimulation: The timing and concentration of forskolin (or other agonists) and this compound application should be precisely controlled.

  • Data Acquisition: Use a consistent time interval for collecting samples and ensure the iodide-selective electrode is properly calibrated.[9][10]

Q3: We are not observing the expected level of CFTR activation in our Ussing chamber experiments. What should we check?

A3: Several factors can contribute to a lower-than-expected response in Ussing chamber experiments:

  • Epithelial Monolayer Integrity: The transepithelial electrical resistance (TEER) is a key indicator of monolayer integrity. Low TEER values suggest leaky monolayers, which will result in a diminished response. Ensure your cells form a tight monolayer before starting the experiment.[9]

  • Basolateral-to-Apical Polarity: Ensure that the cells are well-polarized, with CFTR correctly localized to the apical membrane.

  • Inhibitors: Use appropriate inhibitors to dissect the specific current you are measuring. For instance, use a sodium channel blocker like amiloride to inhibit ENaC currents and a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is indeed CFTR-mediated.[9][11]

  • Buffer Composition and Oxygenation: Use pre-warmed and continuously gassed (95% O2, 5% CO2) Ringer's solution to maintain physiological pH and oxygenation.[11]

Quantitative Data Summary

The reported EC50 values for this compound (also known as CFTRact-J027) can vary depending on the experimental system.

Experimental SystemActivatorEC50Co-activatorReference
FRT cells expressing human CFTRThis compound (compound 16d)342 nM50 nM Forskolin[8][12]
FRT cells expressing human CFTRCFTRact-J027~200 nMLow concentration of forskolin[3]
Mouse Colon (ex vivo)CFTRact-J027~300 nMN/A[3]
FRT cells expressing human CFTRThis compound23 nMNot specified[8]

Experimental Protocols

Iodide Efflux Assay

This protocol is a generalized procedure based on common practices.[9][10][13]

  • Cell Culture: Plate cells (e.g., FRT, CHO, or HEK293 cells stably expressing CFTR) in 96-well plates and grow to confluence.

  • Iodide Loading: Wash the cells with a chloride-containing buffer (e.g., PBS). Incubate the cells with an iodide-loading buffer (containing NaI) for 1 hour at 37°C.

  • Washing: Rapidly wash the cells multiple times with an iodide-free buffer to remove extracellular iodide.

  • Baseline Measurement: Add an iodide-free buffer and collect the supernatant at regular intervals (e.g., every minute) for several minutes to establish a baseline efflux rate.

  • Stimulation: Add the iodide-free buffer containing this compound and a co-activator like forskolin. Continue collecting the supernatant at the same regular intervals.

  • Iodide Quantification: Measure the iodide concentration in the collected supernatants using an iodide-selective electrode.

  • Data Analysis: Calculate the rate of iodide efflux over time. The peak rate of efflux after stimulation is indicative of CFTR activity.

Ussing Chamber Short-Circuit Current (Isc) Measurement

This protocol outlines the key steps for measuring CFTR-mediated ion transport across polarized epithelial monolayers.[6][9][11]

  • Cell Culture: Grow polarized epithelial cells (e.g., FRT, HBE) on permeable supports (e.g., Snapwell or Transwell inserts) until a high transepithelial electrical resistance (TEER) is achieved.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption and isolate chloride secretion.

  • CFTR Activation:

    • Add a cAMP agonist (e.g., forskolin) to the basolateral side to induce CFTR phosphorylation and activation.

    • Add this compound to the apical or basolateral side (depending on the specific experimental goals) and record the change in Isc.

  • CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) upon addition of the activator reflects the activity of CFTR.

Visualizations

Signaling Pathway of CFTR Activation

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor Receptor Agonist->Receptor e.g., Forskolin AC Adenylyl Cyclase Receptor->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR_channel CFTR Channel (Closed) CFTR_active CFTR Channel (Open) CFTR_channel->CFTR_active Gating Cl_ion Cl- CFTR_active->Cl_ion Cl- efflux PKA PKA (inactive) ATP_cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR_channel Phosphorylates (P) CFTR_activator_1 This compound CFTR_activator_1->CFTR_channel Directly potentiates (requires phosphorylation) ATP_hydrolysis ATP ATP_hydrolysis->CFTR_channel Binds & Hydrolyzes

Caption: Proposed signaling pathway for CFTR activation, highlighting the role of cAMP/PKA and direct potentiation by this compound.

Experimental Workflow: Troubleshooting Variability

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Compound Verify Compound Integrity: - Fresh stock solution? - Correct solvent? - Stored properly? Start->Check_Compound Check_Cells Assess Cell Health & Culture: - Consistent passage number? - Optimal confluency? - No contamination? Start->Check_Cells Check_Assay Review Assay Protocol: - Standardized reagent concentrations? - Consistent incubation times/temps? - Calibrated equipment? Start->Check_Assay Compound_OK Compound OK Check_Compound->Compound_OK Cells_OK Cells OK Check_Cells->Cells_OK Assay_OK Assay OK Check_Assay->Assay_OK Investigate_Interaction Investigate Potential Interactions: - Serum in media? - Other compounds present? Compound_OK->Investigate_Interaction Optimize_Parameters Systematically Optimize Parameters: - Titrate Forskolin concentration - Test different cell densities Cells_OK->Optimize_Parameters Assay_OK->Optimize_Parameters Resolved Results are Consistent Investigate_Interaction->Resolved Optimize_Parameters->Resolved

Caption: A logical workflow to troubleshoot sources of variability in experiments using this compound.

References

addressing precipitation of "CFTR activator 1" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with "CFTR activator 1," with a specific focus on preventing and resolving precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is precipitating out of my aqueous experimental buffer. What are the common causes for this?

A1: Precipitation of hydrophobic small molecules like many CFTR activators in aqueous solutions is a common issue. The primary causes include:

  • Low Aqueous Solubility: The intrinsic chemical properties of the compound may lead to poor solubility in water-based solutions.

  • Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • pH-Dependent Solubility: The solubility of your activator may be dependent on the pH of the buffer. If the buffer pH is not optimal, the compound's ionization state can change, leading to decreased solubility.

  • Temperature Effects: Changes in temperature during storage or experimentation can affect solubility, with some compounds being less soluble at lower temperatures.

  • High Concentration: The concentration of the activator in the final working solution may exceed its solubility limit in that specific buffer.

  • Interactions with Buffer Components: Components of your experimental buffer, such as salts or proteins, may interact with the activator and reduce its solubility.

Q2: What is the recommended solvent for preparing a stock solution of "this compound"?

A2: For many common CFTR activators, which are often hydrophobic, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound and the introduction of water, which can promote precipitation.

Q3: How can I prevent my "this compound" from precipitating when I dilute my stock solution into an aqueous buffer?

A3: To prevent precipitation upon dilution, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Use of a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant (e.g., Pluronic F-127, Tween 80) or a co-solvent (e.g., ethanol) in your final aqueous buffer can help to maintain the solubility of the activator.

  • Pre-warming the Buffer: Gently warming your aqueous buffer before adding the activator stock solution can sometimes improve solubility. However, be mindful of the temperature stability of your activator and other experimental components.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Solvent shock due to rapid change in polarity.1. Perform a stepwise dilution. 2. Add the stock solution dropwise to the buffer while vortexing. 3. Consider adding a surfactant like Pluronic F-127 (0.01-0.1%) to the final buffer.
Cloudiness or precipitate forms in the working solution over time. Compound has limited stability in the aqueous buffer.1. Prepare fresh working solutions immediately before each experiment. 2. Store working solutions on ice if the compound is stable at lower temperatures, but be aware that this can sometimes decrease solubility.
Inconsistent experimental results. Incomplete dissolution or precipitation of the activator leading to inaccurate concentrations.1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge the working solution at high speed and use the supernatant for your experiment to remove any precipitated material. Note that this will lower the effective concentration.
Precipitate forms after adding the working solution to cell culture media. Interaction with components in the media (e.g., proteins, salts).1. Test the solubility of the activator in the specific cell culture medium you are using. 2. Consider using a serum-free medium for the duration of the treatment, if experimentally feasible.

Experimental Protocols

Protocol 1: Preparation of a "this compound" Stock Solution

  • Materials:

    • "this compound" (powder form)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • "this compound" stock solution (in DMSO)

    • Desired aqueous buffer (e.g., physiological saline, cell culture medium)

    • (Optional) Surfactant or co-solvent

  • Procedure:

    • Thaw an aliquot of the "this compound" stock solution at room temperature.

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • If using a surfactant, add it to the aqueous buffer and mix well before adding the activator.

    • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed check_solubility Is the concentration too high? start->check_solubility reduce_conc Reduce Concentration check_solubility->reduce_conc Yes check_dilution Was dilution too rapid? check_solubility->check_dilution No resolved Precipitation Resolved reduce_conc->resolved slow_dilution Use Stepwise Dilution & Vortexing check_dilution->slow_dilution Yes check_buffer Is the buffer composition optimal? check_dilution->check_buffer No slow_dilution->resolved modify_buffer Add Surfactant/Co-solvent or Adjust pH check_buffer->modify_buffer No check_buffer->resolved Yes modify_buffer->resolved

Caption: Troubleshooting workflow for addressing precipitation issues.

G cluster_1 CFTR Activation Pathway activator This compound cftr CFTR Protein activator->cftr Binds to channel_gating Channel Gating cftr->channel_gating Mediates atp ATP atp->channel_gating Hydrolyzed pka PKA Phosphorylation pka->cftr Phosphorylates ion_flux Anion Efflux (Cl-, HCO3-) channel_gating->ion_flux Leads to

Caption: Simplified signaling pathway of CFTR activation.

Technical Support Center: Controlling for Vehicle Effects in CFTR Activator 1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CFTR Activator 1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on mitigating confounding effects from experimental vehicles.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My vehicle control is showing an unexpected increase in CFTR channel activity. What could be the cause?

A1: This is a common issue, particularly when using Dimethyl Sulfoxide (DMSO) as a vehicle. While widely used for its solubilizing properties, DMSO can have off-target effects.

  • Direct CFTR Activation: At certain concentrations, DMSO itself may act as a weak CFTR activator or potentiator. This can lead to a higher baseline activity in your vehicle control group, potentially masking the true effect of this compound.

  • Cell-Type Specific Effects: The impact of DMSO on CFTR can be cell-type specific. For example, some studies have noted that DMSO can promote the delivery of F508del-CFTR to the apical membrane in certain epithelial cell lines.[1]

  • Concentration Dependence: The effects of DMSO are highly concentration-dependent. It is crucial to maintain a low final concentration in your assays.

Recommended Actions:

  • Lower DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your in vitro assays. If solubility of this compound is an issue, consider alternative solvents or formulation strategies.[2]

  • Alternative Solvents: If lowering the DMSO concentration is not feasible, explore other solvents such as ethanol. However, be aware that all organic solvents can have biological effects, and thorough validation is necessary.

  • Thorough Baseline Measurements: Establish a stable baseline reading before the addition of any compounds, including the vehicle. This will help you quantify the vehicle's effect on the baseline.

  • Run a "Solvent-Only" Control: In addition to your vehicle control (e.g., DMSO in media), include a "media-only" control to distinguish the effects of the solvent from other experimental conditions.

Q2: I'm observing decreased cell viability in my vehicle control wells. How can I address this?

A2: Decreased cell viability in vehicle controls is often due to the cytotoxic effects of the solvent, especially at higher concentrations and with prolonged exposure.

  • DMSO Cytotoxicity: DMSO is known to be cytotoxic at higher concentrations. The toxic threshold can vary significantly between different cell lines. For instance, some studies report that DMSO concentrations above 1-2% can reduce cell viability.[3][4]

  • Ethanol Cytotoxicity: Ethanol can also induce cytotoxicity, often more rapidly than DMSO.

  • Incubation Time: Longer incubation times with solvents can exacerbate their cytotoxic effects.

Recommended Actions:

  • Determine the Optimal Solvent Concentration: Conduct a dose-response experiment with your chosen vehicle on your specific cell line to determine the maximum non-toxic concentration. An MTT assay or similar cell viability assay is recommended.

  • Minimize Incubation Time: If possible, reduce the duration of cell exposure to the vehicle.

  • Use Freshly Prepared Solutions: Always use high-quality, anhydrous DMSO and prepare fresh dilutions for each experiment. Old or improperly stored DMSO can degrade and become more toxic.

Q3: My in vivo experiment with a vehicle control is showing unexpected physiological effects. What should I consider?

A3: In vivo vehicle effects can be complex and depend on the route of administration and the formulation.

  • Systemic Effects of Solvents: Solvents like DMSO, when administered systemically, can have widespread biological effects.

  • Formulation Components: Other components of your vehicle formulation, such as surfactants (e.g., Tween-80) or oils (e.g., corn oil), can also have physiological effects.

Recommended Actions:

  • Careful Vehicle Selection: For in vivo studies, consider vehicles with a good safety profile. Common formulations for poorly soluble compounds include solutions with a small percentage of DMSO in saline, or suspensions in vehicles like corn oil or solutions containing cyclodextrins.[5][6]

  • Pilot Studies: Conduct a pilot study with the vehicle alone to assess any potential behavioral or physiological changes in the animals.

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, topical) will influence the vehicle's effects. Ensure your vehicle is appropriate for the chosen route. For topical applications, such as in dry eye studies, specific ophthalmic formulations are necessary.[7]

II. Frequently Asked Questions (FAQs)

Q: What is the recommended vehicle for in vitro experiments with this compound?

A: The most commonly used vehicle for in vitro experiments with small-molecule CFTR modulators, including activators, is Dimethyl Sulfoxide (DMSO) . However, it is critical to use it at the lowest possible concentration that maintains the solubility of this compound, ideally ≤ 0.1% in the final assay medium.[2]

Q: What are the recommended vehicles for in vivo administration of this compound?

A: The choice of an in vivo vehicle depends on the route of administration and the solubility of the compound. Here are some common formulations:

  • Oral Administration: Suspensions in vehicles such as 0.5% carboxymethyl cellulose (CMC) in water.

  • Intraperitoneal/Intravenous Injection: Solutions containing a low percentage of DMSO (e.g., 10%) in a carrier like corn oil or saline. It's recommended to keep the DMSO proportion below 2% if the animal is weak.[5][6]

  • Topical (Ocular) Administration: For studies like experimental dry eye disease, a standard ophthalmic formulation containing a solubilizing agent like 0.5% polysorbate may be used.[7]

Q: How can I prepare a stock solution of this compound?

A: Based on available information for similar small molecules, a stock solution can be prepared by dissolving this compound in 100% DMSO. For example, a 10 mM stock solution is often used. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

III. Data on Vehicle Effects

The following tables summarize quantitative data on the effects of DMSO, a common vehicle, in relevant experimental systems.

Table 1: Effect of DMSO Concentration on Cell Viability

Cell LineDMSO Concentration (% v/v)Incubation TimeCell Viability (% of Control)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)2.524 hoursNo significant change[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)5120 hoursDecreased[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)1024 hours~80%[3]
Human Apical Papilla Cells (hAPC)172 hoursDecreased (cytotoxic)[8]
Human Apical Papilla Cells (hAPC)524 hoursDecreased (cytotoxic)[8]
Goat Skin Fibroblasts0.54 daysDecreased[4]
Goat Skin Fibroblasts34 daysNo survival[4]

Table 2: Observed Effects of DMSO in CFTR-Related Assays

Assay/SystemDMSO ConcentrationObserved EffectReference
F508del-CFTR expressing epithelial cellsNot specifiedCan act as a "corrector," promoting trafficking of mutant CFTR to the cell surface.[1]
Ussing Chamber on G551D HBE cells0.05%Used as a vehicle control with no significant independent effect on CFTR-mediated current reported in the study.[9]
Ussing Chamber on F508del HBE cells0.06%Used as a vehicle control.[9]
Iodide Efflux Assay on ΔF508-CFTR transfected cellsNot specifiedUsed as a vehicle control (negative control).[10]

IV. Experimental Protocols

Below are generalized protocols for common assays used to evaluate CFTR activators, with a focus on the proper use of vehicle controls.

A. Ussing Chamber Assay for CFTR Activity

This protocol measures ion transport across an epithelial monolayer.

  • Cell Culture: Grow CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Vehicle Control Preparation: Prepare the vehicle control by adding the same volume of DMSO (or other solvent) that is used to dissolve this compound to the assay buffer. The final concentration of the vehicle should be consistent across all control and experimental conditions.

  • Assay Setup: Mount the permeable supports in the Ussing chamber.

  • Baseline Measurement: Add the appropriate physiological buffer to both the apical and basolateral chambers and allow the short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium current and isolate chloride transport.

  • Vehicle Control Measurement: Add the vehicle control solution to the apical chamber and record the Isc for a set period to observe any effect of the vehicle on the baseline current.

  • This compound Addition: In separate experiments, after ENaC inhibition, add this compound (dissolved in the vehicle) to the apical chamber and record the change in Isc.

  • Maximal CFTR Activation (Positive Control): To determine the maximal CFTR-mediated current, add a known CFTR activator cocktail (e.g., forskolin and IBMX) to the apical chamber.

  • CFTR Inhibition (Specificity Control): At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.

B. YFP-Based Iodide Efflux Assay

This is a cell-based fluorescence assay to measure CFTR-mediated iodide influx.

  • Cell Culture: Plate cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and CFTR in a multi-well plate.

  • Vehicle Control Preparation: Prepare a solution of the vehicle (e.g., DMSO) in a chloride-containing buffer at the same final concentration as will be used for the this compound treatment.

  • Compound Incubation: Incubate the cells with either the vehicle control or this compound for the desired period.

  • Assay Procedure: a. Wash the cells with a chloride-containing buffer. b. Stimulate CFTR activity by adding a buffer containing a cAMP agonist (e.g., forskolin). c. Place the plate in a fluorescence plate reader and begin recording the YFP fluorescence. d. After a stable baseline is established, rapidly add an iodide-containing buffer.

  • Data Analysis: The influx of iodide through activated CFTR channels will quench the YFP fluorescence. The rate of fluorescence quenching is proportional to CFTR activity. Compare the quenching rate in cells treated with this compound to that of the vehicle control.

V. Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical pathway for CFTR activation involves cAMP and Protein Kinase A (PKA). Some small-molecule activators can also directly interact with the CFTR protein.

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Conformational Change Cl_out Cl- CFTR_open->Cl_out Efflux Activator1 This compound Activator1->CFTR Directly binds (potential mechanism) Ligand Ligand Ligand->GPCR ATP ATP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to PKA_active PKA (active) PKA_inactive->PKA_active Activates PKA_active->CFTR Phosphorylates R-domain Cl_in Cl- Cl_in->CFTR_open

Caption: Canonical and direct activation pathways of the CFTR channel.

Experimental Workflow for Vehicle Control in In Vitro Assays

This workflow outlines the key steps for appropriately using a vehicle control in a typical in vitro experiment.

Experimental_Workflow cluster_treatment Treatment Groups start Start Experiment prep_cells Prepare CFTR-expressing cells in assay plate start->prep_cells prep_solutions Prepare Stock Solutions (this compound & Vehicle) prep_cells->prep_solutions control_group Vehicle Control Group: Add vehicle to cells prep_solutions->control_group treatment_group Treatment Group: Add this compound to cells prep_solutions->treatment_group incubation Incubate for defined period control_group->incubation treatment_group->incubation assay Perform Functional Assay (e.g., Ussing Chamber, Iodide Efflux) incubation->assay analysis Data Analysis: Compare treatment to vehicle control assay->analysis conclusion Draw Conclusions analysis->conclusion

References

Validation & Comparative

Validating CFTR Activator Efficacy: A Comparative Guide to Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator is a critical step. This guide provides a comparative framework for validating the efficacy of a putative "CFTR activator 1" by demonstrating the reversal of its effect by a known CFTR inhibitor.

This guide will use the well-characterized CFTR inhibitor, CFTRinh-172 , as the benchmark for validating the activity of our hypothetical "this compound". CFTRinh-172 is a potent and specific inhibitor that acts by stabilizing the closed state of the CFTR channel, thus preventing chloride ion transport.[1][2] The principle of this validation is straightforward: if "this compound" genuinely enhances CFTR function, its activity should be dose-dependently reversed by the addition of CFTRinh-172.

Quantitative Data Summary

The following table summarizes the expected quantitative data from two common assays used to measure CFTR activity: the YFP-Halide Efflux Assay and the Ussing Chamber Short-Circuit Current (Isc) measurement. These assays provide quantitative metrics to assess the potency of the activator (EC50) and the inhibitor (IC50).

Parameter This compound CFTRinh-172 Experimental Assay
EC50 ~200 nMN/AYFP-Halide Efflux Assay
IC50 N/A~0.2-4 µMUssing Chamber (Isc)
Mechanism of Action Direct CFTR activation (hypothesized)Stabilizes closed state of CFTRSingle-channel patch-clamp

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CFTR activation and the experimental workflow for its validation.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor cluster_activator Signal Signal GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP CFTR_Channel CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR_Channel->CFTR_Open ATP binding & hydrolysis Cl_ion CFTR_Open->Cl_ion Cl- Efflux ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_Channel Phosphorylates CFTRinh172 CFTRinh-172 CFTRinh172->CFTR_Open Inhibits CFTR_activator_1 This compound CFTR_activator_1->CFTR_Channel Potentiates Opening

Figure 1: Simplified signaling pathway of CFTR activation and inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay YFP-Halide Efflux Assay cluster_analysis Data Analysis Cell_Culture Culture epithelial cells expressing CFTR (e.g., Fischer Rat Thyroid cells) Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Incubate Incubate for 24-48 hours Plate_Cells->Incubate Add_Activator Add 'this compound' (various concentrations) Incubate->Add_Activator Add_Inhibitor Add CFTRinh-172 (various concentrations) Add_Activator->Add_Inhibitor Followed by Incubate_Treatment Incubate for 10-30 minutes Add_Inhibitor->Incubate_Treatment Add_Iodide Add Iodide-containing solution Incubate_Treatment->Add_Iodide Measure_Fluorescence Measure YFP fluorescence quenching over time Add_Iodide->Measure_Fluorescence Calculate_Rate Calculate the rate of fluorescence decay Measure_Fluorescence->Calculate_Rate Dose_Response Generate dose-response curves Calculate_Rate->Dose_Response Determine_EC50_IC50 Determine EC50 for activator and IC50 for inhibitor Dose_Response->Determine_EC50_IC50

Figure 2: Experimental workflow for validating CFTR activator activity.

Experimental Protocols

YFP-Halide Efflux Assay

This cell-based fluorescence assay is a high-throughput method to measure CFTR-mediated halide transport.[1] Cells are engineered to express a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I-) through activated CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to the CFTR channel activity.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and the YFP-H148Q/I152L halide sensor.

  • 96-well microplates.

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+).

  • Iodide-containing buffer (e.g., PBS with NaI replacing NaCl).

  • "this compound" stock solution.

  • CFTRinh-172 stock solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed FRT-CFTR-YFP cells into 96-well plates and grow to confluence (24-48 hours).

  • Compound Preparation: Prepare serial dilutions of "this compound" and CFTRinh-172 in assay buffer.

  • Activation and Inhibition:

    • Wash the cells with assay buffer.

    • To test the activator, add different concentrations of "this compound" to the wells.

    • To validate with the inhibitor, pre-incubate the cells with "this compound" at its EC50 concentration, followed by the addition of varying concentrations of CFTRinh-172.

    • Incubate the plate for 10-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 2-5 seconds.

    • Rapidly add the iodide-containing buffer to each well.

    • Immediately begin recording the fluorescence quenching every 1-2 seconds for 12-20 seconds.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay for each well.

    • Plot the rate of decay against the concentration of "this compound" to determine the EC50.

    • Plot the rate of decay against the concentration of CFTRinh-172 (in the presence of the activator) to determine the IC50.

Ussing Chamber Short-Circuit Current (Isc) Measurement

The Ussing chamber technique directly measures ion transport across an epithelial monolayer.[3] The short-circuit current (Isc) is the current required to nullify the potential difference across the epithelium, and it is a direct measure of net ion transport. An increase in chloride secretion through CFTR results in a measurable increase in Isc.

Materials:

  • Polarized epithelial cells (e.g., human bronchial epithelial cells or FRT cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts).

  • Ussing chamber system with electrodes.

  • Ringer's solution.

  • Amiloride (to block sodium channels).

  • Forskolin (an adenylyl cyclase activator to raise cAMP levels and activate CFTR).

  • "this compound" stock solution.

  • CFTRinh-172 stock solution.

Procedure:

  • Monolayer Preparation: Grow epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Baseline Measurement:

    • Add amiloride to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Record the stable baseline Isc.

  • CFTR Activation:

    • Add forskolin to the basolateral side to raise cAMP levels and activate CFTR. This should result in an increase in Isc.

    • Add "this compound" to the apical or basolateral side (depending on its properties) and record the further increase in Isc.

  • Inhibition:

    • Once a stable activated Isc is achieved with "this compound", add increasing concentrations of CFTRinh-172 to the apical side.

    • Record the dose-dependent decrease in Isc.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to the activator and inhibitor.

    • Generate a dose-response curve for the inhibition by CFTRinh-172 to calculate the IC50.[1]

By employing these methodologies, researchers can robustly validate the on-target activity of a novel CFTR activator and quantitatively compare its performance against established inhibitors, providing crucial data for further drug development.

References

A Comparative Guide to Small-Molecule CFTR Activators: Featuring CFTR activator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel responsible for regulating fluid and ion transport across epithelial cell membranes.[1][2][3] Malfunctions in this protein lead to cystic fibrosis (CF), a multi-organ genetic disorder.[2][4] Small-molecule activators that enhance the function of the CFTR protein represent a promising therapeutic strategy, not only for CF but also for other conditions like dry eye disease and constipation.[5][6][7] This guide provides an objective comparison of "CFTR activator 1" with other notable small-molecule CFTR activators, supported by experimental data and detailed methodologies.

Comparative Efficacy and Properties of CFTR Activators

The following table summarizes the quantitative data for selected small-molecule CFTR activators, offering a clear comparison of their potency and characteristics.

Activator NameChemical ClassEC50Mechanism of ActionTherapeutic Target/IndicationKey Findings
This compound Phenylquinoxalinone Analog23 nM[8]Direct CFTR activation, independent of cAMP elevation.[8]Dry Eye Disease[8]Potently activates CFTR chloride channels; enhances tear secretion and improves corneal erosion in mouse models of dry eye disease.[8]
Ivacaftor (VX-770, Kalydeco®) Quinoline derivativeSubnanomolar to ~100 nM (potency varies with mutation and assay conditions)[9]Potentiator; increases the channel open probability (gating) of the CFTR protein.[10][11][12]Cystic Fibrosis (specifically for patients with certain gating mutations like G551D).[11][13][14]First FDA-approved drug targeting the underlying cause of CF; significantly improves lung function and other clinical outcomes in eligible patients.[10][13][15]
CFTRact-K089 Aminophenyl-1,3,5-triazineNot specified, but described as low-nanomolar EC50.[16]Direct CFTR activation.[16]Dry Eye Disease[6][17]Restores tear volume and prevents corneal epithelial disruption in a mouse model of dry eye.[6][17]
CFTRact-J027 Phenylquinoxalinone~200 nM[7][18]Direct CFTR activation, without increasing cytoplasmic cAMP.[7][18]Constipation[7][18]Normalizes stool output and water content in a mouse model of constipation.[7][18]

Mechanisms of Action: A Deeper Dive

Small-molecule CFTR activators can be broadly categorized based on their mechanism of action:

  • Potentiators: These molecules, exemplified by Ivacaftor (VX-770) , work by increasing the open probability (or gating) of the CFTR channel that is already present at the cell surface.[11][19] This means they help to keep the "gate" of the channel open for longer, allowing for increased ion flow. Ivacaftor is particularly effective for CF patients with gating mutations, where the CFTR protein is on the cell surface but does not open and close properly.[11][13] It has been shown to stabilize a post-hydrolytic open state of the channel, decoupling the gating cycle from the ATP hydrolysis cycle.[10][12]

  • Direct Activators: Compounds like This compound , CFTRact-K089 , and CFTRact-J027 appear to activate the CFTR channel directly, without relying on the upstream cyclic AMP (cAMP) signaling pathway that normally regulates CFTR function.[7][8][16] This direct activation is advantageous as it may minimize off-target effects associated with generalized cAMP stimulation.[16]

Signaling and Activation Pathways

The following diagram illustrates the canonical cAMP-mediated activation of CFTR and the point of intervention for direct-acting small-molecule activators.

CFTR_Activation_Pathway CFTR Activation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel Ion Flow Ion Flow CFTR->Ion Flow Opens to allow Ligand Ligand Ligand->GPCR Binds ATP_cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR ATP_hydrolysis ATP ATP_hydrolysis->CFTR Binds & Hydrolyzes (for gating) Direct_Activator Direct Small-Molecule Activator (e.g., this compound) Direct_Activator->CFTR Directly Activates/Potentiates

Caption: Canonical and direct activation pathways for the CFTR channel.

Experimental Protocols for Evaluating CFTR Activators

The characterization and comparison of CFTR activators rely on a variety of specialized in vitro assays.[4][20] Below are the methodologies for key experiments.

Ussing Chamber Assay

The Ussing chamber is considered a gold standard for measuring ion transport across epithelial cell monolayers.[2] It provides a quantitative assessment of CFTR function.

Principle: This technique measures the short-circuit current (Isc), which is the current required to nullify the potential difference across an epithelial membrane. Changes in Isc upon stimulation or inhibition of CFTR directly reflect the movement of chloride ions through the channel.

Protocol Outline:

  • Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., human bronchial epithelial cells) on permeable supports.

  • Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Bathing Solutions: Fill both chambers with a physiological salt solution (e.g., Krebs-Bicarbonate Ringer solution).

  • Baseline Measurement: Inhibit the epithelial sodium channel (ENaC) with amiloride to isolate the chloride current. Record the baseline Isc.

  • CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral side to activate CFTR.[21]

  • Activator Addition: Add the test compound (e.g., this compound) to the apical side and record the change in Isc.

  • Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[2]

Membrane Potential Assay

This is a cell-based, high-throughput assay that uses a fluorescent probe to measure changes in membrane potential upon CFTR activation.[2]

Principle: Activation of CFTR leads to an efflux of chloride ions, causing membrane depolarization. This change in membrane potential is detected by a voltage-sensitive fluorescent dye.[1][2]

Protocol Outline:

  • Cell Seeding: Plate CFTR-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a fluorescent membrane potential probe.

  • Baseline Fluorescence: Measure the baseline fluorescence.

  • CFTR Activation and Compound Addition: Add a CFTR agonist and the test compound.

  • Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization and thus CFTR activation.[2]

Patch Clamp Electrophysiology

Patch clamp assays provide detailed information about the activity of individual ion channels, including their conductance and gating kinetics (open and close times).[20]

Principle: A micropipette is used to isolate a small "patch" of the cell membrane containing one or more CFTR channels. The flow of ions through these channels is measured as an electrical current.

Protocol Outline:

  • Cell Preparation: Prepare CFTR-expressing cells for electrophysiological recording.

  • Pipette Positioning: Using a micromanipulator, bring a glass micropipette into contact with the cell membrane to form a high-resistance seal.

  • Recording Configuration: Establish a whole-cell or excised-patch recording configuration.

  • Channel Activation: Introduce ATP and the catalytic subunit of protein kinase A (PKA) to the intracellular solution to activate CFTR channels.

  • Compound Application: Apply the test activator to the patch and record the single-channel currents.

  • Data Analysis: Analyze the recordings to determine changes in channel open probability, open time, and conductance.

Experimental Workflow for High-Throughput Screening

The discovery of novel CFTR activators often begins with high-throughput screening (HTS) of large compound libraries.

HTS_Workflow High-Throughput Screening Workflow for CFTR Activators cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Large Compound Library (>75,000 compounds) HTS_Assay Cell-Based HTS Assay (e.g., Membrane Potential or YFP Halide Efflux Assay) Compound_Library->HTS_Assay Primary_Hits Primary Hits Identified HTS_Assay->Primary_Hits Dose_Response Dose-Response & Potency (EC50) Determination Primary_Hits->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., Ussing Chamber) Dose_Response->Secondary_Assays Selectivity_Assays Selectivity & Off-Target Effect Profiling Secondary_Assays->Selectivity_Assays Validated_Hits Validated Hits Selectivity_Assays->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Compound Lead Candidate (e.g., this compound) ADMET->Lead_Compound

Caption: A typical workflow for the discovery and development of CFTR activators.

Conclusion

"this compound" has emerged as a highly potent, direct-acting small molecule with significant therapeutic potential, particularly for conditions like dry eye disease.[8] Its high potency (EC50 of 23 nM) and direct, cAMP-independent mechanism of action distinguish it from other activators like Ivacaftor, which functions as a potentiator and is primarily used in specific CF patient populations.[8][11] The continued discovery and characterization of diverse small-molecule CFTR activators, using robust experimental methodologies as outlined in this guide, are crucial for developing novel therapies for a range of diseases caused by CFTR dysfunction.

References

use of positive and negative controls for "CFTR activator 1" experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cystic fibrosis research and drug development, rigorous experimental design is paramount. When investigating the efficacy of novel compounds such as "CFTR activator 1," the use of appropriate positive and negative controls is critical for the validation and interpretation of results. This guide provides a comprehensive comparison of standard controls used in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activation assays, complete with experimental data, detailed protocols, and visual aids to ensure robust and reliable findings.

Comparison of Controls for CFTR Activation Assays

The selection of appropriate controls is fundamental to ascertain the specificity and potency of "this compound". Below is a summary of commonly used positive and negative controls in CFTR functional assays, such as the iodide efflux assay.

Control TypeCompoundTypical ConcentrationMechanism of ActionExpected Outcome in Iodide Efflux Assay
Positive Control Forskolin10 µMActivates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent PKA-mediated phosphorylation and activation of CFTR.[1][2]Increased rate of iodide efflux.
Positive Control Genistein2.5 - 50 µMA phytoestrogen that potentiates CFTR activity, thought to directly interact with the channel to increase its open probability.[3][4][5]Increased rate of iodide efflux, can be used alone or in combination with a cAMP agonist.
Negative Control CFTRinh-1725 - 10 µM (Ki ≈ 300 nM)A potent and specific inhibitor of the CFTR chloride channel, blocking ion transport.[6][7][8][9][10]Inhibition of basal and stimulated iodide efflux.
Vehicle Control DMSO< 0.1%The solvent used to dissolve many small molecule compounds, including "this compound" and other controls.No significant change in iodide efflux compared to baseline.

Experimental Protocol: Iodide Efflux Assay

The iodide efflux assay is a widely used method to measure CFTR channel activity. This protocol is designed for use with cultured epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells) expressing wild-type CFTR.

Materials:

  • Cultured epithelial cells grown on permeable supports or in 96-well plates

  • Loading Buffer: Iodide-rich solution (e.g., 136 mM NaI, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4)

  • Efflux Buffer: Iodide-free solution (e.g., 136 mM NaNO3, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4)

  • Fluorescent iodide indicator (e.g., SPQ or MQAE)

  • "this compound"

  • Positive Controls: Forskolin, Genistein

  • Negative Control: CFTRinh-172

  • Vehicle Control: DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells and grow until they form a confluent monolayer.

  • Dye Loading: Incubate the cells with a fluorescent iodide indicator (e.g., 10 mM SPQ or 5 mM MQAE) in Efflux Buffer for 30-60 minutes at 37°C.

  • Iodide Loading: Replace the dye solution with Loading Buffer and incubate for 30 minutes at 37°C to load the cells with iodide.

  • Baseline Measurement: Wash the cells with Efflux Buffer to remove extracellular iodide. Measure the baseline fluorescence for 1-2 minutes.

  • Stimulation: Add Efflux Buffer containing "this compound," positive controls (Forskolin or Genistein), negative control (CFTRinh-172), or vehicle control (DMSO) to the cells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time using a fluorescence plate reader. The efflux of iodide will lead to an increase in fluorescence as the quenching of the intracellular dye by iodide is reduced.[1]

  • Data Analysis: Calculate the rate of iodide efflux by determining the initial slope of the fluorescence increase. Compare the rates obtained with "this compound" to those of the positive and negative controls.

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Iodide Efflux Assay A 1. Plate and culture epithelial cells B 2. Load cells with fluorescent iodide indicator A->B C 3. Load cells with iodide B->C D 4. Measure baseline fluorescence C->D E 5. Add test compounds D->E F This compound E->F G Positive Controls (Forskolin, Genistein) E->G H Negative Control (CFTRinh-172) E->H I Vehicle Control (DMSO) E->I J 6. Record fluorescence change (Iodide Efflux) F->J G->J H->J I->J K 7. Analyze and compare efflux rates J->K

Caption: Experimental workflow for assessing "this compound" efficacy using an iodide efflux assay with appropriate controls.

G cluster_pathway Generalized CFTR Activation Pathway Activator CFTR Activator (e.g., Forskolin) AC Adenylyl Cyclase Activator->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Ion_transport Cl- and HCO3- Transport CFTR_active->Ion_transport Mediates

Caption: The canonical cAMP/PKA-dependent signaling pathway for CFTR activation. The precise upstream mechanism for "this compound" is a subject of ongoing investigation.

By adhering to these guidelines and utilizing the provided protocols and diagrams, researchers can ensure the generation of high-quality, reproducible data in their evaluation of "this compound" and other potential CFTR modulators.

References

A Comparative Guide to Validating CFTR Activator Specificity: Wild-Type vs. Mutant CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of a representative CFTR activator, Ivacaftor (VX-770), on wild-type (WT) and mutant forms of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is supported by experimental data from established cellular assays and is intended to inform research and development in the field of CFTR modulator therapeutics.

Introduction to CFTR Activation and Modulation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride channel crucial for ion and fluid homeostasis in various epithelial tissues.[1] Mutations in the CFTR gene can lead to the production of dysfunctional proteins, causing Cystic Fibrosis (CF). CFTR modulators are a class of drugs that target these defective proteins to restore their function. They are broadly categorized as:

  • Correctors: These molecules, such as Lumacaftor (VX-809), aim to rescue the processing and trafficking of misfolded CFTR proteins, allowing them to reach the cell surface.[2]

  • Potentiators (Activators): These molecules, like Ivacaftor (VX-770), increase the channel open probability (gating) of CFTR proteins that are present at the cell surface.[3][4]

This guide focuses on the validation of a CFTR potentiator/activator, using Ivacaftor as a prime example, and details its differential effects on wild-type CFTR and two clinically relevant mutants: G551D (a gating mutation) and F508del (the most common CF-causing mutation, which leads to misfolding and defective trafficking).[5][6][7]

Comparative Efficacy of Ivacaftor (VX-770)

The specificity and efficacy of a CFTR activator are paramount to its therapeutic potential. The following tables summarize the quantitative effects of Ivacaftor on WT, G551D, and F508del-CFTR as measured by gold-standard electrophysiological techniques.

Table 1: Patch Clamp Electrophysiology Data

Patch clamp is a high-resolution technique used to measure the flow of ions through single or multiple ion channels. The data below illustrates the potency of Ivacaftor in stimulating CFTR channel activity in cell-free membrane patches.[5]

CFTR GenotypeIvacaftor (VX-770) K₀.₅ (nM)Maximal Current Stimulation (fold-increase)
Wild-Type (WT)~0.49Not explicitly stated, but potentiation observed
G551D~1.5~11-12
F508del~1.5~11-12

K₀.₅ represents the concentration at which 50% of the maximal effect is observed.[5]

Table 2: Ussing Chamber Electrophysiology Data

Ussing chamber assays measure ion transport across a monolayer of epithelial cells. This technique provides insight into the net effect of a CFTR activator on transepithelial chloride secretion.

CFTR GenotypeTreatment ConditionChange in Short-Circuit Current (Isc)Reference
Wild-Type (WT)Chronic (48h) 5 µM VX-770Significantly reduced response to forskolin[8]
G551D/F508delAcute VX-770Improved CFTR function[8]
F508del/F508delChronic (48h) VX-809 + VX-770Dose-dependent reversal of VX-809 correction[8]
F508del/F508delIvacaftor aloneNo significant improvement in FEV1% predicted; small reduction in sweat chloride[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber technique is considered a gold standard for assessing CFTR activity in epithelial monolayers.[9]

  • Cell Culture: Primary human bronchial epithelial (HBE) cells are cultured on permeable supports until a confluent and polarized monolayer is formed.[10]

  • Chamber Setup: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides, which are bathed in physiological solutions.[11][12]

  • Measurement: Voltage and current probes measure the transepithelial voltage and short-circuit current (Isc). To isolate CFTR-mediated chloride current, sodium transport is first inhibited with amiloride.[10]

  • CFTR Activation and Modulation: CFTR is activated by adding forskolin (to increase intracellular cAMP). The effect of a CFTR activator like Ivacaftor is then measured by its impact on the Isc. The specificity of the current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172).[10]

Patch-Clamp Technique for Single-Channel Recording

The patch-clamp technique allows for the direct measurement of ion channel activity with high resolution.[13][14]

  • Cell Preparation: Cells expressing the CFTR genotype of interest are used.

  • Pipette and Seal Formation: A glass micropipette with a polished tip is pressed against the cell membrane to form a high-resistance "giga-seal".[14]

  • Recording Configurations:

    • Cell-attached: Records from channels within the sealed patch without disrupting the cell.

    • Excised Inside-Out: The membrane patch is pulled away from the cell, exposing the intracellular side to the bath solution. This configuration is ideal for studying the effects of intracellular molecules like ATP and PKA, as well as drugs like Ivacaftor.[15]

  • Data Acquisition and Analysis: The current passing through the channels is recorded and analyzed to determine properties like channel open probability (Po) and conductance.

Fluorescence-Based Halide Efflux Assay

This high-throughput assay is used for screening CFTR modulators by measuring CFTR-mediated halide transport.[16][17][18]

  • Cell Line Preparation: A cell line is generated that co-expresses the desired CFTR genotype and a halide-sensitive yellow fluorescent protein (YFP).[16][17]

  • Assay Principle: The fluorescence of YFP is quenched by iodide (I⁻). The rate of fluorescence quenching upon the addition of extracellular I⁻ is proportional to the rate of I⁻ influx through open CFTR channels.[16][17]

  • Procedure:

    • Cells are plated in a multi-well plate.

    • The assay is initiated by adding an iodide-containing solution to the cells.

    • CFTR is then activated with forskolin.

    • The change in fluorescence over time is measured using a fluorescence plate reader.[16][17]

  • Data Analysis: The rate of fluorescence decrease is calculated to determine CFTR channel activity. This method can be used to assess the potency of activators by measuring their effect on the rate of halide transport.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

CFTR Activation Signaling Pathway

The canonical pathway for CFTR activation involves G-protein coupled receptor (GPCR) signaling, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[19] PKA then phosphorylates the Regulatory (R) domain of CFTR, which, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to channel opening.[1]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open gating Cl_ion Cl- CFTR_Open->Cl_ion G_Protein->AC activates PKA PKA ATP_cAMP->PKA activates PKA->CFTR phosphorylates R-Domain ATP_NBD ATP ATP_NBD->CFTR binds to NBDs

Caption: Simplified CFTR activation pathway.
Experimental Workflow for Validating CFTR Activator Specificity

The following workflow outlines the key steps in assessing the specificity of a novel CFTR activator for wild-type versus mutant CFTR.

Experimental_Workflow cluster_cell_lines Cell Line Generation cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison WT_CFTR Express Wild-Type CFTR Fluorescence_Assay High-Throughput Fluorescence Assay WT_CFTR->Fluorescence_Assay Mutant_CFTR Express Mutant CFTR (e.g., F508del) Mutant_CFTR->Fluorescence_Assay Ussing_Chamber Ussing Chamber (Transepithelial Current) Fluorescence_Assay->Ussing_Chamber Validate Hits Patch_Clamp Patch Clamp (Single Channel Activity) Ussing_Chamber->Patch_Clamp Mechanistic Studies Efficacy Determine Efficacy (Maximal Activation) Ussing_Chamber->Efficacy Potency Determine Potency (EC50) Patch_Clamp->Potency Comparison Compare WT vs. Mutant Response Potency->Comparison Efficacy->Comparison

Caption: Workflow for CFTR activator validation.

Conclusion

Validating the specificity of a CFTR activator for wild-type versus mutant CFTR is a critical step in the development of targeted therapies for Cystic Fibrosis. The data presented for Ivacaftor (VX-770) demonstrates its potent activity on the G551D gating mutation and, under certain conditions, on F508del and wild-type CFTR. However, the chronic application of Ivacaftor can have differential and sometimes detrimental effects, particularly when used in combination with correctors for the F508del mutation. This highlights the importance of comprehensive in vitro validation using a suite of assays, from high-throughput screening to detailed electrophysiological characterization, to fully understand the pharmacological profile of novel CFTR activators. The experimental protocols and workflows detailed in this guide provide a framework for conducting such validation studies.

References

A Comparative Analysis of CFTR Modulator Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful preclinical model to assess the efficacy of these modulators in a personalized manner.[1][2] This guide provides a comparative analysis of the performance of key CFTR modulators—Trikafta (elexacaftor/tezacaftor/ivacaftor), Symdeko (tezacaftor/ivacaftor), and Orkambi (lumacaftor/ivacaftor)—in patient-derived organoids, supported by experimental data and detailed methodologies.

Quantitative Performance of CFTR Modulators in Organoid Swelling Assays

The primary method for evaluating CFTR function in intestinal organoids is the forskolin-induced swelling (FIS) assay.[1][2] Forskolin activates the CFTR channel by increasing intracellular cyclic AMP (cAMP), leading to chloride and fluid secretion into the organoid lumen and subsequent swelling.[1] The extent of swelling, often quantified as the Area Under the Curve (AUC) of organoid size over time, serves as a direct measure of CFTR function.[2][3]

The following table summarizes the quantitative data from studies comparing the efficacy of different CFTR modulators in patient-derived intestinal organoids, primarily from individuals with the homozygous F508del mutation.

CFTR ModulatorGenotypeOrganoid Swelling (AUC)Fold-Change vs. Untreated/VehicleReference
Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) F508del/F508del2433 ± 525 (mean ± SD)-[4]
Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) F508del/Class I Mutation1957 ± 654 (mean ± SD)-[4]
Symdeko (Tezacaftor/Ivacaftor) F508del/F508delSignificantly lower than Trikafta-[5]
Orkambi (Lumacaftor/Ivacaftor) F508del/F508del939.5 ± 234.3 (mean ± SD)-[3]
Untreated/Vehicle Control F508del/F508del0-2001[2]

Note: Direct comparison of absolute AUC values across different studies should be done with caution due to variations in experimental protocols, imaging platforms, and data analysis methods. However, the relative efficacy of the modulators within studies is a key indicator of their performance. Clinical trial data corroborates the superior efficacy of Trikafta over Symdeko and Orkambi in patients with at least one F508del mutation.[6][7]

Experimental Protocols

Generation and Culture of Human Intestinal Organoids

This protocol is based on methods described by Pleguezuelos-Manzano, C. et al. (2020) and STEMCELL Technologies.[8][9]

Materials:

  • Intestinal biopsy tissue

  • Chelation buffer (e.g., Gentle Cell Dissociation Reagent)

  • Basement membrane matrix (e.g., Matrigel® or Cultrex™)

  • Intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)

  • Recombinant proteins and small molecules (e.g., Wnt-3A, R-spondin-1, Noggin, EGF, Y-27632)

  • 24-well tissue culture plates

Procedure:

  • Tissue Digestion: Wash the intestinal biopsy with cold PBS. Incubate the tissue in chelation buffer to release the intestinal crypts.

  • Crypt Isolation: Vigorously shake the tube to dissociate the crypts from the tissue. Collect the crypt-containing supernatant.

  • Embedding in Matrix: Centrifuge the crypt suspension to pellet the crypts. Resuspend the crypts in basement membrane matrix on ice.

  • Plating: Dispense droplets of the crypt-matrix suspension into a pre-warmed 24-well plate to form domes. Allow the domes to solidify at 37°C.

  • Culture: Add intestinal organoid growth medium to each well. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passaging: Once organoids are large and budding, they can be passaged by mechanically disrupting them and re-plating in fresh matrix and medium.

Forskolin-Induced Swelling (FIS) Assay

This protocol is a synthesis of methods described in multiple sources.[1][2]

Materials:

  • Mature intestinal organoids in a 96-well plate

  • Krebs-Ringer Bicarbonate (KBR) buffer or culture medium

  • CFTR modulators (e.g., Elexacaftor, Tezacaftor, Ivacaftor, Lumacaftor)

  • Forskolin solution (e.g., 10 µM final concentration)

  • Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ, Organoid Analyst)

Procedure:

  • Pre-treatment with Correctors: For corrector drugs (Elexacaftor, Tezacaftor, Lumacaftor), pre-incubate the organoids with the compounds for 18-24 hours.

  • Assay Setup: On the day of the assay, replace the culture medium with pre-warmed KBR buffer or fresh medium.

  • Baseline Imaging (t=0): Acquire initial brightfield or fluorescent images of the organoids before adding forskolin.

  • Stimulation: Add forskolin to the wells. If a potentiator (Ivacaftor) is being tested, it is typically added at the same time as forskolin.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 10-20 minutes) for a duration of 80-120 minutes.

  • Data Analysis: Use image analysis software to segment the organoids and measure their cross-sectional area at each time point. Calculate the change in area relative to the baseline and determine the Area Under the Curve (AUC) for each condition.

Visualizing the Mechanisms

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.

Experimental_Workflow cluster_patient Patient cluster_biopsy Biopsy and Crypt Isolation cluster_organoid_culture Organoid Culture cluster_fis_assay Forskolin-Induced Swelling (FIS) Assay cluster_comparison Comparative Analysis Patient Cystic Fibrosis Patient Biopsy Intestinal Biopsy Patient->Biopsy CryptIsolation Crypt Isolation Biopsy->CryptIsolation Embedding Embedding in Basement Membrane Matrix CryptIsolation->Embedding Culture 3D Organoid Culture Embedding->Culture Passaging Passaging and Expansion Culture->Passaging Pretreatment Pre-treatment with CFTR Correctors Passaging->Pretreatment Stimulation Forskolin (+ Potentiator) Stimulation Pretreatment->Stimulation Imaging Live-Cell Imaging Stimulation->Imaging Analysis Data Analysis (AUC) Imaging->Analysis Comparison Comparison of Modulator Efficacy Analysis->Comparison

Caption: Experimental workflow for comparative analysis of CFTR modulators.

CFTR_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC activates ATP ATP cAMP cyclic AMP (cAMP) ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR Channel PKA->CFTR phosphorylates and activates Cl_ion Cl- Efflux CFTR->Cl_ion Water Water Movement (Osmosis) Cl_ion->Water Swelling Organoid Swelling Water->Swelling Correctors Correctors (Elexacaftor, Tezacaftor, Lumacaftor) Correctors->CFTR improves trafficking and processing Potentiator Potentiator (Ivacaftor) Potentiator->CFTR increases channel open probability

Caption: Forskolin-induced CFTR activation pathway in intestinal organoids.

References

Unlocking CFTR's Full Potential: A Comparative Guide to Forskolin and CFTR Activator 1 Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions between different classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators is paramount for developing novel therapeutic strategies. This guide provides a comprehensive comparison of the potentiation of a direct CFTR activator, exemplified by genistein, with the adenylyl cyclase activator forskolin, supported by experimental data and detailed protocols.

The activation of the CFTR channel, a crucial anion channel in epithelial tissues, is a multi-step process. Forskolin, a widely used research tool, elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA-mediated phosphorylation of the CFTR's Regulatory (R)-domain is a prerequisite for channel gating, which is then driven by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs).

Direct CFTR activators, often referred to as potentiators, represent another class of molecules that enhance CFTR function. These compounds, such as genistein and the clinically approved drug ivacaftor (VX-770), typically work by directly interacting with the CFTR protein to increase its open probability (Po), meaning they facilitate the opening of the channel pore. This guide will use genistein as "CFTR activator 1" to illustrate the potentiation effect when combined with forskolin.

Synergistic Activation of CFTR: Forskolin and Genistein

Experimental evidence strongly indicates that the combination of forskolin and a direct CFTR activator like genistein results in a synergistic, rather than merely additive, increase in CFTR-mediated ion transport. Forskolin's action of increasing the pool of phosphorylated, "activatable" CFTR channels sets the stage for potentiators like genistein to exert a more profound effect on channel gating.

Quantitative Analysis of Potentiation

The potentiation of forskolin-stimulated CFTR activity by genistein has been quantified across various experimental systems. The following tables summarize key findings from published studies.

Cell TypeMeasurementForskolin AloneForskolin + GenisteinFold IncreaseCitation
NIH/3T3 cells (wt-CFTR)Macroscopic CurrentBaseline3-fold increase3[1][2]
NIH/3T3 cells (ΔF508-CFTR)Macroscopic CurrentMinimal Activity19-fold increase19[1][2]
Hi-5 insect cells (wt-CFTR)Macroscopic CurrentActivated3.2-fold increase3.2[3]
BHK cells (wt-CFTR)Iodide EffluxStimulated6-fold increase6[4]
Oocytes (wt-CFTR)Chloride CurrentStimulatedSubstantial increaseNot quantified[5]
ParameterConditionValueCitation
wt-CFTR Open Probability (Po) Maximal cAMP stimulationIncreased by genistein[1][2]
Submaximal cAMP stimulationIncreased by genistein (prolonged open time, shortened closed time)[1][2]
ATP-induced CFTR Current (Excised Patch) Pre-activated with forskolin~2-fold increase with genistein[1][2][6]
ΔF508-CFTR Maximal Activity In the presence of forskolin3.7-fold increase with genistein[1][2]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

CFTR_Activation_Pathway cluster_cell Epithelial Cell cluster_membrane Apical Membrane Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR Channel (unphosphorylated) PKA->CFTR phosphorylates pCFTR CFTR Channel (phosphorylated) Anion_Efflux Anion Efflux (Cl-, HCO3-) pCFTR->Anion_Efflux allows Genistein Genistein ('this compound') Genistein->pCFTR potentiates (increases Po)

Fig. 1: Simplified signaling pathway of CFTR activation by forskolin and potentiation by genistein.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., FRT, HBE cells expressing CFTR) Mounting Mounting in Ussing Chamber Cell_Culture->Mounting Basal 1. Measure Basal Short-Circuit Current (Isc) Mounting->Basal Forskolin_add 2. Add Forskolin (e.g., 10 µM) Basal->Forskolin_add Forskolin_measure 3. Measure Stimulated Isc Forskolin_add->Forskolin_measure Potentiator_add 4. Add Genistein (e.g., 50 µM) Forskolin_measure->Potentiator_add Potentiator_measure 5. Measure Potentiated Isc Potentiator_add->Potentiator_measure Inhibitor_add 6. Add CFTR Inhibitor (e.g., CFTRinh-172) Potentiator_measure->Inhibitor_add Inhibitor_measure 7. Confirm CFTR-specific current Inhibitor_add->Inhibitor_measure Analysis Calculate ΔIsc for each step and compare potentiation Inhibitor_measure->Analysis

References

A Comparative Guide to the Cross-Validation of CFTR Activator Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various small-molecule activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein across different cell lines. The information presented is curated from multiple studies to support researchers in selecting appropriate compounds and experimental systems for their investigations into CFTR function and cystic fibrosis therapies.

Data Presentation: Comparative Efficacy of CFTR Activators

The following table summarizes the half-maximal effective concentrations (EC50) of several CFTR activators in commonly used cell lines. These values indicate the concentration of a compound required to elicit 50% of its maximal effect, providing a standardized measure of potency. Lower EC50 values denote higher potency.

Activator Class/NameCell LineCFTR VariantEC50Reference
Phenylglycine
PG-01Human Airway EpithelialΔF508~70 nM[1]
FRTG551D1 µM[1]
FRTG1349D40 nM[1]
Sulfonamide
SF-03FRTΔF508~0.1 µM[1]
Thiazolidine & Others
Unnamed ThiazolidineFRTWild-Type200 nM[2]
Unnamed TetrahydrocarbazolFRTWild-Type< 1 µM[2]
General Activators
ForskolinC127IΔF508~0.5 µM[3]
ForskolinCHO (CHOcftr)Wild-Type1 µM[4]
3-isobutyl-1-methylxanthine (IBMX)C127IΔF5081.45 µM[3]
8-cyclopentyl-1,3-dipropylxanthine (CPX)C127IΔF50858 µM[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate experimental design and replication.

Iodide Efflux Assay

This assay measures the rate of iodide efflux from cells, which is an indicator of CFTR channel activity.

  • Cell Preparation:

    • Culture cells to confluence on appropriate plates.

    • Load cells with an iodide-rich solution for approximately 1 hour.

    • Wash cells with a chloride-containing buffer to remove extracellular iodide.

  • Efflux Measurement:

    • At timed intervals, replace the extracellular buffer and collect the samples.

    • Stimulate CFTR activity by adding a CFTR activator cocktail (e.g., forskolin and IBMX) to the buffer.

    • Continue collecting buffer samples at regular intervals.

  • Quantification:

    • Measure the iodide concentration in the collected samples using an iodide-selective electrode.

    • Calculate the rate of iodide efflux over time to determine CFTR channel function.[5][6]

Ussing Chamber Assay

The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR-mediated chloride secretion.

  • Monolayer Preparation:

    • Grow epithelial cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial resistance is formed.[5]

  • Ussing Chamber Setup:

    • Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with a physiological saline solution (e.g., Krebs buffer) and maintain at 37°C, gassed with 95% O2/5% CO2.[7]

  • Electrophysiological Measurements:

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

    • Add an ENaC inhibitor (e.g., amiloride) to the apical side to block sodium absorption.

    • Stimulate CFTR-mediated chloride secretion by adding activators (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral or both sides.[5][7][8]

    • Inhibit CFTR activity with a specific inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.[5]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual CFTR channels in the cell membrane.

  • Cell Preparation:

    • Prepare cells suitable for patch-clamping (e.g., in a culture dish).

  • Pipette and Seal Formation:

    • Fabricate a glass micropipette with a fine tip.

    • Carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal".

  • Recording Configurations:

    • Cell-attached mode: Record the activity of channels within the sealed patch of the membrane.

    • Whole-cell mode: Rupture the membrane patch to gain electrical access to the entire cell, allowing for the measurement of the total CFTR current.

    • Excised-patch mode (inside-out or outside-out): Detach the membrane patch from the cell to allow for the controlled application of solutions to either the intracellular or extracellular face of the membrane.

  • Data Acquisition and Analysis:

    • Apply a voltage clamp and record the picoampere-level currents flowing through the CFTR channels.

    • Analyze the data to determine channel open probability, conductance, and gating kinetics.[9]

Mandatory Visualizations

Signaling Pathway for CFTR Activation

The canonical pathway for CFTR activation involves the elevation of intracellular cyclic AMP (camp) and the subsequent activation of Protein Kinase A (PKA).

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion efflux G_Protein->AC PKA PKA cAMP->PKA activates PKA->CFTR phosphorylates ATP ATP ATP->CFTR binds & hydrolyzes

Caption: Canonical cAMP/PKA signaling pathway for CFTR activation.

Experimental Workflow: Iodide Efflux Assay

Iodide_Efflux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture cells to confluence B 2. Load cells with Iodide solution A->B C 3. Wash with Chloride buffer B->C D 4. Collect baseline buffer samples C->D E 5. Add CFTR activators D->E F 6. Collect post-stimulation samples E->F G 7. Measure Iodide concentration F->G H 8. Calculate efflux rate G->H

Caption: Workflow for the Iodide Efflux Assay.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Grow epithelial monolayer on permeable support B 2. Mount support in Ussing Chamber A->B C 3. Add physiological buffer and equilibrate B->C D 4. Clamp voltage to 0 mV and record baseline Isc C->D E 5. Add Amiloride (apical) D->E F 6. Add CFTR activators E->F G 7. Add CFTR inhibitor F->G H 8. Analyze changes in Isc to determine CFTR activity G->H

Caption: Workflow for the Ussing Chamber Assay.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare cells for recording B 2. Fabricate and fill glass micropipette A->B C 3. Approach cell and form gigaseal B->C D 4. Establish recording configuration (e.g., whole-cell) C->D E 5. Apply voltage clamp and record currents D->E F 6. Perfuse with CFTR activators/inhibitors E->F G 7. Analyze current traces for channel properties F->G

Caption: Workflow for Patch-Clamp Electrophysiology.

References

A Comparative Guide to a Novel CFTR Activator: In Vitro Efficacy vs. In Vivo Functional Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo experimental results for a representative novel CFTR activator, CFTRact-J027. The data presented herein is compiled from preclinical studies and aims to offer an objective overview of the compound's performance, supported by experimental evidence. This document is intended to assist researchers in evaluating the translational potential of such CFTR activators.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of CFTRact-J027

The following table summarizes the key quantitative findings from in vitro and in vivo studies on CFTRact-J027, a phenylquinoxalinone-based CFTR activator.

ParameterIn Vitro ResultIn Vivo ResultCitation
Compound CFTRact-J027CFTRact-J027[1]
Assay/Model Short-circuit current in CFTR-expressing FRT cellsLoperamide-induced constipation mouse model[1][2]
Potency (EC₅₀/ED₅₀) ~200 nM~0.5 mg/kg (oral administration)[1][3]
Primary Outcome Activation of CFTR chloride conductanceNormalization of stool output and water content[1][2]
Mechanism Direct activation of CFTR, independent of cAMP elevationPro-secretory action in the intestine[1]
Specificity Reversed by CFTR inhibitorsNo effect in cystic fibrosis mice lacking functional CFTR[3][4]

In-Depth Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

In Vitro: Short-Circuit Current (Isc) Measurement

This protocol is adapted from standard electrophysiological techniques used to measure ion transport across epithelial monolayers.[5][6]

Objective: To measure the change in ion current across a monolayer of CFTR-expressing cells upon application of CFTRact-J027.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR

  • Permeable cell culture inserts (e.g., Transwell)

  • Ussing chamber system with voltage-clamp amplifier

  • Ringer's solution

  • CFTRact-J027

  • Forskolin (as a control for cAMP-mediated CFTR activation)

  • CFTRinh-172 (as a CFTR-specific inhibitor)

  • Amiloride (to block epithelial sodium channels)

Procedure:

  • Cell Culture: Culture FRT-CFTR cells on permeable inserts until a confluent and polarized monolayer is formed, as indicated by a stable transepithelial electrical resistance (TEER).

  • Ussing Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C.

  • Basal Current Measurement: Under voltage-clamp conditions (clamped to 0 mV), measure the basal short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation: Add CFTRact-J027 to the apical side in increasing concentrations to determine a dose-response relationship. Record the change in Isc.

  • Control Activation: In separate experiments, add forskolin to activate CFTR through the cAMP pathway to compare the magnitude of activation.

  • Inhibition: Following activation with CFTRact-J027, add CFTRinh-172 to confirm that the observed current is mediated by CFTR. A decrease in Isc indicates CFTR-specific activity.

In Vivo: Loperamide-Induced Constipation Mouse Model

This protocol describes a common preclinical model to evaluate the efficacy of pro-secretory agents for constipation.[4][7]

Objective: To assess the ability of orally administered CFTRact-J027 to normalize stool output and water content in a mouse model of constipation.

Materials:

  • Wild-type mice

  • CFTR knockout mice (for specificity control)

  • Loperamide hydrochloride

  • CFTRact-J027

  • Vehicle control

  • Metabolic cages for stool collection

Procedure:

  • Animal Acclimation: Acclimate mice to individual metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.

  • Induction of Constipation: Induce constipation by intraperitoneal injection of loperamide.

  • Compound Administration: One hour prior to loperamide injection, administer CFTRact-J027 or vehicle control orally via gavage.

  • Stool Collection: Collect all fecal pellets produced by each mouse over a defined period (e.g., 3 hours) following loperamide administration.

  • Data Analysis:

    • Stool Output: Count the number of fecal pellets and measure the total wet weight.

    • Stool Water Content: Dry the collected pellets in an oven at 60°C for 24 hours and measure the dry weight. Calculate the water content as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.

  • Specificity Control: Repeat the experiment in CFTR knockout mice to confirm that the effect of CFTRact-J027 is dependent on the presence of functional CFTR channels.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of CFTRact-J027 and the experimental workflow for its in vivo evaluation.

G cluster_membrane Apical Membrane CFTR CFTR Channel (Closed State) CFTR_open CFTR Channel (Open State) CFTR->CFTR_open Direct Binding Cl_out Chloride Secretion CFTR_open->Cl_out Cl- Efflux H2O_out Water Secretion Cl_out->H2O_out Osmotic Gradient Activator CFTRact-J027 Activator->CFTR Binds to

Caption: Proposed signaling pathway for CFTRact-J027.

G start Start acclimation Acclimate Mice to Metabolic Cages start->acclimation administer_compound Administer CFTRact-J027 or Vehicle (Oral) acclimation->administer_compound induce_constipation Induce Constipation (Loperamide IP) administer_compound->induce_constipation collect_stool Collect Stool (3 hours) induce_constipation->collect_stool measure_output Measure Stool Output & Water Content collect_stool->measure_output analyze Data Analysis and Comparison measure_output->analyze end End analyze->end

Caption: Experimental workflow for in vivo evaluation.

References

Revolutionizing Cystic Fibrosis Treatment: A Comparative Guide to CFTR Activator and Corrector Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Cystic Fibrosis (CF) research and drug development, the focus has intensified on therapies that target the root cause of the disease—the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides a comprehensive comparison of the efficacy of CFTR activators, specifically potentiators, when used in combination with CFTR correctors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin these groundbreaking treatments.

The most common mutation in CF, F508del, results in a misfolded CFTR protein that is prematurely degraded and, if it reaches the cell surface, exhibits defective channel gating. CFTR correctors are small molecules designed to rescue the misfolded F508del-CFTR protein and facilitate its trafficking to the cell membrane.[1] CFTR activators, or potentiators, work to enhance the channel gating function of the CFTR protein, increasing the flow of chloride ions.[1] The synergistic combination of these two drug classes has marked a significant advancement in CF therapy.[2][3][4]

This guide will focus on the well-characterized CFTR potentiator ivacaftor (VX-770) as the representative "CFTR activator" and its combination with correctors such as lumacaftor (VX-809) and tezacaftor.

Quantitative Efficacy of Combination Therapies

The following tables summarize key quantitative data from clinical trials assessing the efficacy of CFTR activator (ivacaftor) and corrector combination therapies in patients with the F508del mutation.

Table 1: Improvement in Lung Function (Percent Predicted Forced Expiratory Volume in 1 second, ppFEV1)

TherapyPatient PopulationMean Absolute Improvement in ppFEV1Study DurationReference
Lumacaftor-IvacaftorF508del homozygous2.6-4.0 percentage points24 weeks[5]
Tezacaftor-IvacaftorF508del homozygous4.0 percentage points24 weeks[5]
Elexacaftor-Tezacaftor-IvacaftorF508del homozygous14.3 percentage points24 weeks[6]
Elexacaftor-Tezacaftor-IvacaftorOne F508del mutation13.8 percentage points4 weeks[7]

Table 2: Reduction in Sweat Chloride Concentration

TherapyPatient PopulationMean Reduction in Sweat Chloride (mmol/L)Study DurationReference
Lumacaftor-IvacaftorF508del homozygous-9.5 to -10.924 weeks[5]
Tezacaftor-IvacaftorF508del homozygous-9.524 weeks[5]
Elexacaftor-Tezacaftor-IvacaftorF508del homozygous-41.824 weeks[6]
Elexacaftor-Tezacaftor-IvacaftorOne F508del mutation-45.14 weeks[7]

Table 3: Reduction in Pulmonary Exacerbations

TherapyPatient PopulationRelative Reduction in Annualized Rate of ExacerbationsStudy DurationReference
Lumacaftor-IvacaftorF508del homozygous30-39%24 weeks[5]
Elexacaftor-Tezacaftor-IvacaftorOne F508del mutation63%24 weeks[7]

Signaling Pathways and Mechanisms of Action

The interplay between CFTR correctors and activators is crucial for restoring CFTR function. The following diagram illustrates the mechanism of action.

CFTR_Modulation cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Binding of Corrector (e.g., Lumacaftor, Tezacaftor) Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation Default Pathway Corrector Corrector Corrector->Misfolded F508del-CFTR Trafficked CFTR Trafficked CFTR Corrected F508del-CFTR->Trafficked CFTR Trafficking to Cell Membrane Activated CFTR Activated CFTR Trafficked CFTR->Activated CFTR Binding of Activator (e.g., Ivacaftor) Activator (Potentiator) Activator (Potentiator) Activator (Potentiator)->Trafficked CFTR Cl- Ion Cl- Activated CFTR->Cl- Ion Increased Channel Opening & Cl- Efflux

Mechanism of CFTR Correctors and Activators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CFTR modulator therapies.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This electrophysiological technique is a gold standard for measuring ion transport across epithelial tissues.

Objective: To quantify CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells.

Methodology:

  • HBE cells from CF patients (homozygous for F508del) are cultured on permeable supports to form polarized monolayers.

  • The monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

  • To isolate CFTR-mediated current, other ion channels are inhibited. Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

  • CFTR correctors (e.g., lumacaftor) are added to the basolateral medium and incubated to allow for correction of the F508del-CFTR protein.

  • To activate CFTR, forskolin (a cAMP agonist) is added to the basolateral side to stimulate the adenylyl cyclase pathway, leading to PKA-mediated phosphorylation of CFTR.

  • A CFTR activator (potentiator) like ivacaftor is then added to the apical side to enhance channel gating.

  • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.

Ussing_Chamber_Workflow A Culture HBE cells on permeable supports B Mount monolayer in Ussing Chamber A->B C Inhibit ENaC with Amiloride B->C H Measure Short-Circuit Current (Isc) at each step B->H D Incubate with CFTR Corrector C->D C->H E Stimulate with Forskolin D->E D->H F Add CFTR Activator (Potentiator) E->F E->H G Inhibit with CFTRinh-172 F->G F->H G->H

Ussing Chamber Experimental Workflow.
Sweat Chloride Test

This is a key clinical diagnostic and pharmacodynamic biomarker for CF.

Objective: To measure the concentration of chloride in sweat as an indicator of CFTR function in vivo.

Methodology:

  • A small area of the skin, usually on the forearm, is cleaned.

  • Two electrodes are placed on the skin. One is saturated with pilocarpine, a sweat-inducing medication.

  • A weak electrical current is passed between the electrodes to deliver the pilocarpine into the skin (pilocarpine iontophoresis).

  • After stimulation, the electrodes are removed, and a sweat collection device is placed over the stimulated area.

  • Sweat is collected for a specified period (typically 30 minutes).

  • The collected sweat is then analyzed to determine its chloride concentration.

Conclusion

The combination of CFTR activators (potentiators) and correctors has transformed the treatment paradigm for many individuals with Cystic Fibrosis. The synergistic effect of these therapies, which addresses both the trafficking and gating defects of the F508del-CFTR protein, leads to significant improvements in lung function, sweat chloride levels, and a reduction in pulmonary exacerbations. The experimental data robustly supports the enhanced efficacy of combination therapies over monotherapy. Continued research into novel correctors and activators holds the promise of even more effective treatments for a broader range of CF mutations.

References

Safety Operating Guide

Proper Disposal of CFTR Activator 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the responsible management of CFTR Activator 1, this guide details procedural, step-by-step instructions for its proper disposal. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Researchers, scientists, and drug development professionals handling this compound must be cognizant of the appropriate disposal procedures for this bioactive small molecule. While specific environmental toxicity data for every research compound is not always available, general principles of chemical waste management provide a framework for safe disposal.

General Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with most laboratory chemicals, depends on its physical state (solid or liquid) and whether it is in a pure form or solution. All chemical waste must be disposed of in accordance with national and local regulations.[2] It is imperative not to mix different types of chemical waste.[2]

Solid Waste (Unused or Expired Compound)
  • Containerization: Keep the compound in its original, clearly labeled container.[2] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

  • Segregation: Do not mix with other solid chemical waste unless explicitly permitted by your institution's hazardous waste program.

  • Collection: Arrange for collection through your institution's hazardous waste management service.[3]

Liquid Waste (Stock Solutions and Dilutions)
  • Solvent Considerations: The disposal method for liquid waste containing this compound is dictated by the solvent used (e.g., DMSO, ethanol).

  • Aqueous Solutions: Limited volumes of dilute, non-hazardous aqueous solutions may sometimes be eligible for drain disposal, but this is highly regulated and depends on local wastewater regulations. It is generally recommended to avoid sewer disposal for bioactive compounds.[3][4]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (like DMSO) must be collected as hazardous waste.

  • Containerization: Collect in a designated, compatible, and clearly labeled waste container. The container should be kept closed except when adding waste.[3]

  • Collection: Dispose of the container through your institution's hazardous waste collection program.[3]

Contaminated Labware and PPE
  • Solid Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be considered contaminated solid waste.

  • Disposal: Place these items in a designated, labeled container or bag for solid chemical waste.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in an approved sharps container.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After thorough cleaning, the glassware can typically be disposed of as regular lab glass waste, but institutional policies may vary.

Summary of Disposal Procedures

Waste TypeDisposal MethodKey Considerations
Solid this compound Hazardous Waste CollectionKeep in original, labeled container. Do not mix with other waste.
Liquid Solutions (e.g., in DMSO) Hazardous Waste CollectionCollect in a designated, compatible, and sealed waste container.
Contaminated Labware (non-sharps) Solid Chemical Waste CollectionSegregate from non-contaminated waste.
Contaminated Sharps Sharps ContainerFollow institutional guidelines for sharps disposal.
Contaminated Glassware Rinse and DisposeTriple-rinse with an appropriate solvent; collect rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Categorization cluster_2 Disposal Actions cluster_3 Final Disposal Pathway start Identify Waste Type solid Solid Compound start->solid Unused/Expired liquid Liquid Solution start->liquid Solution labware Contaminated Labware/PPE start->labware Used Materials collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid segregate_labware Segregate in Labeled Solid Chemical Waste Bag/Bin labware->segregate_labware rinse_glassware Triple-Rinse Glassware, Collect Rinsate labware->rinse_glassware Glassware disposal_service Arrange for Pickup by Institutional Hazardous Waste Service collect_solid->disposal_service collect_liquid->disposal_service segregate_labware->disposal_service rinse_glassware->collect_liquid Rinsate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CFTR activator 1. It is imperative to note that "this compound" may refer to various specific chemical compounds. Therefore, users must always consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound being used for definitive safety protocols. The information herein provides general guidance based on standard laboratory practices for handling research-grade chemical compounds.

Personal Protective Equipment (PPE)

When handling any chemical, including CFTR activators, a comprehensive approach to personal safety is essential. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Body Protection A laboratory coat or gown.To protect skin and clothing from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a fume hood for handling powders or creating solutions. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.[1][2][3][4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.[5][6]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form or preparing stock solutions.[2]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust or aerosols.

  • Use designated equipment (e.g., spatulas, weighing paper) for handling the compound and clean it thoroughly after use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]

Storage:

  • Storage conditions can vary depending on the specific CFTR activator. Always refer to the manufacturer's instructions.

  • In general, solid compounds should be stored in a cool, dry, and dark place.

  • Stock solutions are often stored at low temperatures, such as -20°C or -80°C, to maintain stability.

  • Ensure containers are tightly sealed and clearly labeled with the compound name, concentration, and date of preparation.

  • Store away from incompatible materials.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.[8][9]

Waste Segregation and Collection:

  • Collect all waste containing the CFTR activator, including unused compound, contaminated PPE (gloves, etc.), and disposable labware, in a designated and clearly labeled hazardous waste container.[10][11]

  • Do not mix this waste with non-hazardous laboratory trash.

Disposal Method:

  • Hazardous chemical waste should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8]

  • Never dispose of the compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations for the specific chemical.[9]

Experimental Protocols and Signaling Pathway

The following sections provide a general experimental workflow for a cell-based assay and a diagram of the primary signaling pathway for CFTR activation.

General Protocol: In Vitro Cell-Based Assay for CFTR Activation

This protocol outlines a general procedure for testing the efficacy of a CFTR activator in a cell line expressing the CFTR protein.

  • Cell Culture:

    • Culture a suitable cell line (e.g., Fischer Rat Thyroid cells expressing human CFTR) in the recommended growth medium and conditions (typically 37°C in a humidified atmosphere with 5% CO2).[12][13]

  • Cell Seeding:

    • Seed the cells into a multi-well plate at a predetermined density to achieve a confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Wash the cell monolayer with a pre-warmed assay buffer.

    • Add the different concentrations of the this compound to the wells. Include appropriate controls (e.g., vehicle control, positive control like forskolin).

    • Incubate the plate for a specific period at 37°C.

  • Measurement of CFTR Activity:

    • CFTR channel activity can be measured using various methods, such as a halide-sensitive fluorescent protein assay or by measuring the short-circuit current in Ussing chambers.

  • Data Analysis:

    • Analyze the data to determine the dose-response relationship and calculate parameters such as the EC50 (half-maximal effective concentration).

CFTR Activation Signaling Pathway

The primary and most well-understood pathway for the activation of the CFTR protein involves the cyclic AMP (cAMP) signaling cascade.[14][15] The following diagram illustrates this process.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR 1. Binds G_Protein G-Protein GPCR->G_Protein 2. Activates AC Adenylyl Cyclase (AC) ATP_to_cAMP ATP -> cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open 8. Conformational     Change Cl_ion Cl- CFTR_Open->Cl_ion G_Protein->AC 3. Activates cAMP cAMP ATP_to_cAMP->cAMP 4. Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates ATP_to_ADP ATP -> ADP Phosphorylation Phosphorylation of R-domain ATP_to_ADP->Phosphorylation 6. Phosphorylation->CFTR 7.

Figure 1. The cAMP-dependent signaling pathway for CFTR activation.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。